4-Hydroxy Fenspiride
Description
Structure
3D Structure
Properties
IUPAC Name |
8-[2-(4-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13-3-1-12(2-4-13)5-8-17-9-6-15(7-10-17)11-16-14(19)20-15/h1-4,18H,5-11H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAIHLLOOXOFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857764 | |
| Record name | 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441781-25-5 | |
| Record name | 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy Fenspiride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 4-hydroxy fenspiride, a principal metabolite of the anti-inflammatory and bronchodilator drug, fenspiride. This document delves into the scientific rationale behind synthetic strategies and analytical methodologies, ensuring a robust framework for its preparation and validation.
Introduction: The Significance of this compound
Fenspiride, chemically known as 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, has been utilized for its anti-inflammatory properties in the treatment of respiratory diseases.[1][2] Understanding the metabolic fate of a drug is a cornerstone of modern drug development, providing critical insights into its efficacy, safety, and pharmacokinetic profile. This compound, where a hydroxyl group is introduced at the para-position of the phenyl ring, is a major in vivo metabolite of fenspiride.[3] Its synthesis and characterization are paramount for a variety of applications, including its use as a reference standard in pharmacokinetic and metabolism studies, for toxicological assessments, and in the development of analytical methods for its detection in biological matrices.[4][5]
Part 1: Strategic Synthesis of this compound
The synthesis of this compound, or 8-[2-(4-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, can be approached through two primary strategic pathways:
-
Linear Synthesis: Commencing with a pre-hydroxylated starting material, 4-hydroxyphenethylamine (tyramine), and subsequently constructing the spirocyclic oxazolidinone moiety.
-
Convergent Synthesis/Late-Stage Functionalization: Assembling the core fenspiride molecule first, followed by a regioselective hydroxylation of the phenyl ring.
From a process chemistry perspective, the linear synthesis approach is often preferred as it avoids potential issues with regioselectivity during the hydroxylation of the fenspiride core and can lead to a more controlled and higher-yielding process.
Proposed Synthetic Pathway: A Linear Approach
The proposed synthesis leverages readily available starting materials and established chemical transformations. The key starting material is 4-hydroxyphenethylamine, which provides the core phenylethylamine backbone with the desired hydroxylation pattern.
Diagram 1: Proposed Synthesis of this compound
Caption: A proposed linear synthetic route to this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Reductive Amination of 1-Benzyl-4-piperidone with 4-Hydroxyphenethylamine
-
Rationale: This step couples the two key fragments of the target molecule. The use of a benzyl protecting group on the piperidone nitrogen allows for its selective removal in a later step.
-
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 4-hydroxyphenethylamine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
-
Step 2: Formation of the Spiro-oxazolidinone Ring
-
Rationale: This step constructs the characteristic spirocyclic core of the fenspiride family. The use of ethyl chloroformate provides the carbonyl group for the oxazolidinone ring.
-
Procedure:
-
The product from Step 1 is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
A base, such as triethylamine or diisopropylethylamine, is added to the solution.
-
Ethyl chloroformate (1.2 eq) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature until the formation of the carbamate intermediate is complete.
-
A stronger base, such as sodium hydride or potassium tert-butoxide, is then added to facilitate the intramolecular cyclization to form the spiro-oxazolidinone ring.
-
The reaction is worked up, and the product is purified by crystallization or column chromatography.
-
Step 3: Deprotection of the Piperidine Nitrogen
-
Rationale: The final step involves the removal of the benzyl protecting group to yield the target this compound.
-
Procedure:
-
The protected spiro-oxazolidinone from Step 2 is dissolved in a suitable solvent like methanol or ethanol.
-
A palladium catalyst (e.g., 10% Pd/C) is added to the solution.
-
The reaction mixture is subjected to hydrogenation (H₂ gas) at a suitable pressure until the debenzylation is complete.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.
-
The final product, this compound, is purified by recrystallization or preparative HPLC.
-
Part 2: Comprehensive Characterization of this compound
The structural elucidation and purity assessment of the synthesized this compound are critical for its use as a reference standard. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Diagram 2: Characterization Workflow for this compound
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An In-Depth Technical Guide to the In Vitro Metabolism of Fenspiride to 4-Hydroxy Fenspiride
Introduction: The Critical Role of Metabolic Profiling in Drug Development
Fenspiride, a non-steroidal anti-inflammatory agent with antagonist activity at H1-histamine receptors, has been utilized in the management of respiratory diseases.[1][2] The therapeutic efficacy and safety profile of any xenobiotic, including fenspiride, are intrinsically linked to its metabolic fate within the body. The liver is the primary site of drug metabolism, where enzymes convert parent compounds into more water-soluble metabolites to facilitate their excretion.[3] Understanding these biotransformation pathways is a cornerstone of modern drug development, providing invaluable insights into pharmacokinetics, potential drug-drug interactions (DDIs), and inter-individual variability in patient response.[4][5]
This guide focuses on a key Phase I metabolic pathway of fenspiride: its aromatic hydroxylation to form 4-hydroxy fenspiride. Phase I reactions, such as oxidation, reduction, and hydrolysis, are typically mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5] The formation of hydroxylated metabolites is a common oxidative reaction catalyzed by CYPs.[6] This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to investigate this specific metabolic conversion in vitro. We will delve into the causality behind experimental choices, detailing the design of self-validating protocols to identify the specific CYP isoforms responsible for this transformation and to characterize its kinetics.
The Central Hub of Metabolism: The Liver and Cytochrome P450 Enzymes
The majority of drug metabolism occurs within the endoplasmic reticulum of liver cells (hepatocytes).[3] Subcellular fractions of these cells, particularly human liver microsomes (HLMs) , are enriched with Phase I drug-metabolizing enzymes, most notably the CYPs.[7][8] HLMs represent a robust, convenient, and physiologically relevant in vitro system for studying CYP-mediated metabolism.[3] They contain a full complement of CYP enzymes and are amenable to high-throughput screening, making them the workhorse for early-stage metabolic profiling.[7]
The CYP superfamily in humans consists of numerous isoforms, but a select few are responsible for the metabolism of the vast majority of clinically used drugs. These include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5.[4][9] Identifying which of these enzymes metabolizes a drug candidate is critical for predicting DDIs. For instance, if fenspiride is metabolized by CYP3A4, its clearance could be significantly altered when co-administered with a potent CYP3A4 inhibitor like ketoconazole, potentially leading to adverse effects.[10]
Visualizing the Metabolic Pathway
The conversion of fenspiride to its 4-hydroxy metabolite is a classic aromatic hydroxylation reaction, a hallmark of Phase I metabolism.
Caption: Phase I metabolic conversion of Fenspiride to this compound.
A Multi-Tiered Strategy for In Vitro CYP Reaction Phenotyping
Caption: A logical workflow for identifying drug-metabolizing enzymes.
Tier 1: Metabolite Formation in Human Liver Microsomes (HLM)
Rationale: The initial step is to confirm that this compound is indeed a product of CYP-mediated metabolism in a complete, physiologically relevant enzyme system. This is achieved by incubating fenspiride with pooled HLMs, which average out inter-individual variability. The reaction's dependence on the essential CYP cofactor, NADPH, is a critical validation point.
Experimental Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4), pooled HLMs (final concentration 0.2-0.5 mg/mL), and fenspiride (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). A parallel incubation without the NADPH system serves as a crucial negative control.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction by adding an ice-cold organic solvent, such as acetonitrile, typically containing an internal standard for analytical quantification.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated microsomal protein.
-
Analysis: Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the formation of this compound.[12]
Expected Outcome: The formation of this compound should be observed in the complete incubation (with NADPH) and be negligible or absent in the negative control, confirming its status as an NADPH-dependent microsomal metabolite.
Tier 2: Reaction Phenotyping with Recombinant CYPs (rCYPs)
Rationale: Once HLM metabolism is confirmed, the next step is to identify which specific CYP isoforms are capable of catalyzing the hydroxylation. This is accomplished using commercially available recombinant human CYPs, which are individual enzymes expressed in a host system (e.g., baculovirus-infected insect cells).[7]
Experimental Protocol:
-
Panel Selection: Utilize a panel of the most abundant and clinically relevant rCYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
-
Incubation Setup: For each rCYP isoform, set up incubations similar to the HLM protocol. Substitute HLMs with a specific amount of the recombinant enzyme (e.g., 10-25 pmol/mL).
-
Reaction and Termination: Initiate the reaction with the NADPH-regenerating system, incubate at 37°C for a fixed time (e.g., 30 minutes), and terminate with cold acetonitrile containing an internal standard.
-
Analysis: Analyze all samples by LC-MS/MS to measure the amount of this compound produced by each individual isoform.
Expected Outcome: Significant formation of this compound in the presence of one or more specific rCYPs provides direct evidence of their catalytic capability. For instance, high turnover might be observed with CYP2D6 and/or CYP3A4, implicating them as the primary candidates.[13][14]
Tier 3: Chemical Inhibition Studies in HLMs
Rationale: While rCYP screening identifies enzymes that can metabolize the drug, chemical inhibition studies confirm their contribution within the more complex HLM matrix where multiple enzymes compete.[11] This is a critical validation step. By using well-characterized, isoform-selective chemical inhibitors, the relative contribution of each CYP to the overall formation of this compound can be elucidated.
Experimental Protocol:
-
Inhibitor Selection: Choose a panel of selective inhibitors for the CYP isoforms identified as active in Tier 2.
| Target CYP Isoform | Selective Chemical Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine (mechanism-based) |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
-
Incubation Setup: Prepare HLM incubations as described in Tier 1. Prior to adding the NADPH system, add either the vehicle control or a specific chemical inhibitor at a concentration known to be selective (typically at or near its Ki value).
-
Reaction and Analysis: Run the reactions and analyze the samples via LC-MS/MS for this compound formation.
-
Data Interpretation: Compare the rate of metabolite formation in the presence of each inhibitor to the vehicle control.
Expected Outcome: A significant reduction (>50%) in the formation of this compound in the presence of a specific inhibitor (e.g., quinidine) strongly confirms the major role of that enzyme (e.g., CYP2D6) in the metabolism of fenspiride in human liver.[15]
Enzyme Kinetics: Quantifying Metabolic Efficiency
Once the primary metabolizing isoform(s) have been identified, it is crucial to determine the enzyme kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). These values describe the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction, respectively.
Protocol Summary:
-
Incubate varying concentrations of fenspiride (spanning the expected Kₘ) with the relevant enzyme system (either HLMs or the identified rCYP).
-
Measure the initial velocity of this compound formation at each substrate concentration.
-
Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.
Understanding these parameters is essential for predicting in vivo clearance and assessing the potential for saturable metabolism at therapeutic drug concentrations.[16]
Conclusion: Synthesizing the Evidence for a Complete Metabolic Picture
The in vitro investigation of fenspiride's metabolism to this compound is a critical exercise in drug development. By employing a systematic, multi-tiered approach that combines the physiological relevance of human liver microsomes with the specificity of recombinant enzymes and chemical inhibitors, researchers can build a robust and trustworthy case for the involvement of specific CYP isoforms. This knowledge is not merely academic; it forms the foundation for predicting clinical outcomes, designing informative DDI studies, and ultimately ensuring the safer and more effective use of therapeutic agents. The methodologies outlined in this guide represent an industry-standard, self-validating system for elucidating the metabolic pathways of fenspiride and other drug candidates.
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UPLC-MS/MS quantification of fenspiride in human plasma. (2015). ResearchGate. [Link]
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Venkatakrishnan, K., & Greenblatt, D. J. (2004). In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. SpringerLink. [Link]
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Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver. (2021). PubMed. [Link]
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Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. (1999). PubMed. [Link]
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Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex. (2014). NIH. [Link]
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CYP2D6 Genotype and Dextromethorphan Hydroxylation Phenotype in an Ecuadorian Population. (2011). PubMed. [Link]
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An In-Depth Technical Guide to the Pharmacological Profile of 4-Hydroxy Fenspiride and its Parent Compound, Fenspiride
Introduction: The Rise and Fall of a Unique Anti-Inflammatory Agent
Fenspiride, a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile, was once a widely prescribed treatment for respiratory tract diseases.[1][2] Its therapeutic efficacy stemmed from a multi-faceted mechanism of action that combined anti-inflammatory, anti-bronchoconstrictor, and anti-secretory properties.[1][3] However, growing concerns over its cardiovascular safety, specifically the risk of QT prolongation and Torsades de Pointes, led to its eventual withdrawal from the European market.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of fenspiride and its primary metabolite, 4-Hydroxy Fenspiride, with a focus on the scientific rationale behind its therapeutic effects and the toxicological concerns that led to its discontinuation.
Fenspiride: A Multi-Target Approach to Respiratory Inflammation
Fenspiride's therapeutic action was not attributable to a single mechanism but rather to its ability to modulate multiple inflammatory pathways. This pleiotropic activity distinguished it from many other anti-inflammatory agents.
Mechanism of Action
Fenspiride's primary mechanisms of action include:
-
H1-Histamine Receptor Antagonism: Fenspiride acts as an antagonist at H1 histamine receptors, thereby mitigating the pro-inflammatory and bronchoconstrictor effects of histamine.[1]
-
Anti-inflammatory Mediator Inhibition: It has been shown to reduce the production of various pro-inflammatory mediators, including cytokines and arachidonic acid metabolites.[3][6] This is achieved, in part, by inhibiting the activity of phospholipase A2.[3]
-
Inhibition of Neurogenic Inflammation: Fenspiride can inhibit neurogenically-mediated mucus secretion in the airways.[7]
-
Alpha-1 Adrenoceptor Antagonism: The drug also exhibits alpha-1 adrenolytic activity, which may contribute to its overall effects on the respiratory system.[8]
The following diagram illustrates the key signaling pathways modulated by fenspiride.
Caption: Fenspiride's multifaceted mechanism of action.
Pharmacokinetics
Fenspiride exhibited good oral bioavailability and a relatively long elimination half-life, allowing for twice-daily dosing.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~90% | [4] |
| Time to Peak Plasma Concentration (Tmax) | 6 hours | [2] |
| Elimination Half-life (t1/2) | 12 hours | [4] |
| Excretion | Primarily renal (90%) | [4] |
This compound: The Major Metabolite
Following administration, fenspiride undergoes metabolism, with this compound being a significant metabolite identified in vivo.
Chemical Structure
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Pharmacological Profile: The Unanswered Questions
Despite its identification as a major metabolite, there is a significant lack of publicly available data on the specific pharmacological profile of this compound. Key areas where data is absent include:
-
Anti-inflammatory Activity: It is unknown whether this compound retains the anti-inflammatory properties of the parent compound and to what extent.
-
Pharmacokinetics: Detailed pharmacokinetic parameters for this compound, such as its own half-life and clearance, have not been extensively reported.
-
Cardiotoxicity: Crucially, there is no available data on the potential for this compound to inhibit the hERG potassium channel or cause QT prolongation. This is a critical knowledge gap, given that the cardiotoxicity of the parent drug led to its market withdrawal.
The absence of this information makes it impossible to definitively assess the contribution of this compound to either the therapeutic efficacy or the adverse effect profile of fenspiride.
The Cardiotoxicity of Fenspiride: A Lesson in Drug Safety
The withdrawal of fenspiride from the market was a direct consequence of post-marketing surveillance that revealed a risk of serious cardiac adverse effects.
hERG Channel Inhibition and QT Prolongation
Fenspiride was found to be an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][9] Inhibition of this channel is a well-established mechanism for drug-induced QT interval prolongation, which can increase the risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes.[9]
The following diagram illustrates the proposed mechanism of fenspiride-induced cardiotoxicity.
Caption: Mechanism of fenspiride-induced cardiotoxicity.
Experimental Protocols
The following provides an overview of the types of experimental protocols that would be necessary to fully characterize the pharmacological profile of this compound.
In Vitro Anti-inflammatory Assays
Objective: To determine the anti-inflammatory activity of this compound.
Methodology:
-
Cell Culture: Culture appropriate cell lines (e.g., macrophages, bronchial epithelial cells).
-
Stimulation: Induce an inflammatory response using a pro-inflammatory stimulus (e.g., lipopolysaccharide).
-
Treatment: Treat cells with varying concentrations of this compound and a fenspiride positive control.
-
Endpoint Measurement: Quantify the production of key inflammatory mediators (e.g., TNF-α, IL-6, prostaglandins) using techniques such as ELISA or qPCR.
hERG Channel Patch-Clamp Electrophysiology
Objective: To assess the potential for this compound to inhibit the hERG potassium channel.
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure hERG channel currents.
-
Drug Application: Apply a range of concentrations of this compound to the cells.
-
Data Analysis: Determine the concentration-response curve and calculate the IC50 value for hERG channel inhibition.
Conclusion: An Unfinished Story
Fenspiride was a drug with a unique and promising multi-target pharmacological profile for the treatment of respiratory diseases. However, its association with significant cardiotoxicity ultimately led to its withdrawal from clinical use. While its major metabolite, this compound, has been identified, a comprehensive understanding of its pharmacological and toxicological properties remains elusive. The lack of data on the activity of this metabolite represents a significant gap in our knowledge and underscores the importance of thoroughly characterizing the pharmacological profiles of major metabolites during the drug development process. Further research into the specific properties of this compound would be necessary to fully comprehend the overall therapeutic and toxicological profile of its parent compound.
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Khawaja, A. M., Liu, Y. C., & Rogers, D. F. (1999). Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. Pulmonary Pharmacology & Therapeutics, 12(6), 363–368. [Link]
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What is Fenspiride Hydrochloride used for? (2024, June 14). A professional platform for drug research and development. [Link]
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Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia. (1995). Agents and Actions, 45(1-2), 119–121. [Link]
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[ENT inflammation and importance of fenspiride]. (1991). Annales de Chirurgie, 45(6), 523-527. [Link]
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A risk profile of fenspiride using ion channel data and in silico action potential modeling (2020). (2020, December 1). In Silico Cardiac Safety. [Link]
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Melgari, D., Zhang, Y., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Journal of molecular and cellular cardiology, 86, 62–73. [Link]
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The Dual-Edged Sword of Fenspiride Metabolism: A Technical Guide to the Mechanism of Action of 4-Hydroxy Fenspiride
Introduction: The Rise and Fall of a Multifaceted Respiratory Agent
Fenspiride is an oxazolidinone spiro compound that was clinically utilized for its potent anti-inflammatory, bronchodilator, and anti-allergic properties in the treatment of respiratory diseases.[1][2][3] It was prescribed for a range of conditions including rhinopharyngitis, laryngitis, tracheobronchitis, and as a maintenance therapy for asthma.[4][5] The therapeutic efficacy of fenspiride stems from a complex and multifaceted mechanism of action, targeting several key pathways in inflammation and bronchoconstriction.[6] However, post-marketing surveillance revealed a significant risk of cardiac rhythm disturbances, specifically QT interval prolongation and Torsades de Pointes, which ultimately led to the suspension of its marketing authorization in the European Union.[7]
Central to understanding both the therapeutic effects and the cardiotoxic profile of fenspiride is its primary active metabolite, 4-hydroxy fenspiride. This guide provides an in-depth technical analysis of the mechanisms underpinning fenspiride's action, with a focused exploration of the pivotal role played by its hydroxylated metabolite. We will dissect the molecular interactions responsible for its intended anti-inflammatory effects and the off-target interactions that define its cardiac liability.
Part 1: The Therapeutic Mechanism - Anti-Inflammatory and Bronchodilator Effects
The clinical utility of fenspiride is rooted in its ability to modulate the inflammatory cascade and promote airway relaxation. While studies have focused on the parent compound, it is biochemically plausible that the 4-hydroxy metabolite is a significant contributor to these therapeutic actions. The mechanism is not attributed to a single target but rather a synergistic effect on multiple pathways.
Inhibition of Pro-Inflammatory Mediators
Fenspiride exhibits a broad-spectrum anti-inflammatory profile by inhibiting the synthesis and release of key mediators that drive the pathophysiology of respiratory diseases.[1][8]
-
Cytokine and Chemokine Suppression: It curtails the production of pro-inflammatory cytokines, including TNF-α and interleukins.[1] This action is believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene transcription.[1]
-
Arachidonic Acid Cascade Modulation: Fenspiride interferes with the arachidonic acid pathway, reducing the generation of prostaglandins and leukotrienes, which are potent mediators of inflammation and bronchoconstriction.[6] Notably, its mechanism is distinct from conventional non-steroidal anti-inflammatory drugs (NSAIDs) as it does not directly inhibit cyclo-oxygenase (COX) enzymes.[9]
-
Antihistamine Activity: The compound acts as a histamine H1 receptor antagonist, directly counteracting histamine-induced bronchoconstriction, vasodilation, and mucus secretion.[6][9]
The following diagram illustrates the key inflammatory pathways modulated by fenspiride, likely through the action of its 4-hydroxy metabolite.
Caption: Fenspiride's anti-inflammatory mechanism of action.
Experimental Protocol: In Vitro Anti-Inflammatory Screening
The anti-inflammatory properties of compounds like this compound can be quantitatively assessed using established in vitro models. A common and robust method involves the use of the human monocytic cell line, THP-1.
Objective: To determine the inhibitory effect of a test compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated THP-1 cells.
Methodology:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare stock solutions of the test compound (e.g., this compound) and a positive control (e.g., dexamethasone) in a suitable solvent (e.g., DMSO). Create a dilution series to test multiple concentrations.
-
Pre-treatment: Add the desired concentrations of the test compound or vehicle control to the cells and incubate for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 100 µg/L to all wells except the negative control.[10]
-
Incubation: Incubate the plate for 4-24 hours. A 4-hour incubation is often sufficient for maximal TNF-α secretion.[10]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as TNF-α, in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cytokine release is inhibited).
Part 2: The Mechanism of Cardiotoxicity - hERG Channel Blockade
The critical safety issue that led to the withdrawal of fenspiride is its propensity to cause QT interval prolongation, an electrocardiographic marker for delayed ventricular repolarization, which increases the risk of life-threatening arrhythmias like Torsades de Pointes.[7] This adverse effect is a direct consequence of the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
The Role of the hERG (KCNH2) Channel
The hERG channel conducts the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential. By allowing an efflux of K⁺ ions out of cardiomyocytes, IKr helps to terminate the plateau phase and reset the membrane potential, preparing the cell for the next heartbeat. Inhibition of this channel slows repolarization, prolongs the action potential duration, and consequently, the QT interval on an ECG.
Fenspiride and this compound as hERG Inhibitors
While the parent drug has been directly implicated, the principles of drug metabolism suggest that this compound, as the primary metabolite, is the likely causative agent of hERG inhibition. Non-clinical in vitro studies performed on HEK293 cells stably expressing the hERG channel established a direct inhibitory effect of fenspiride.[7]
| Compound | Target | IC₅₀ Value | Source |
| Fenspiride | hERG Potassium Channel | 15.14 µM | European Medicines Agency[7] |
| This compound | hERG Potassium Channel | Data not available | - |
Table 1: Inhibitory concentration of fenspiride on the hERG channel.
The calculated safety margin between the hERG inhibition concentration (IC₅₀) and the effective therapeutic plasma concentration of fenspiride was found to be as low as 6, which is significantly below the acceptable safety margin of 30 for drugs, highlighting the high risk of cardiotoxicity.[7]
The diagram below illustrates the function of the hERG channel and its blockade by fenspiride's active metabolite.
Caption: Mechanism of hERG channel blockade and QT prolongation.
Experimental Protocol: Whole-Cell Patch-Clamp Assay for hERG Inhibition
The definitive method for assessing a compound's effect on the hERG channel is the whole-cell patch-clamp technique. This electrophysiological method provides the most sensitive and accurate measurement of ion channel function and inhibition.[11][12]
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) on hERG channels stably expressed in a mammalian cell line (e.g., HEK293).
Methodology:
-
Cell Preparation: Culture HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel). On the day of the experiment, detach the cells and re-plate them at a low density onto glass coverslips.
-
Electrophysiology Rig: Use a patch-clamp amplifier, microscope, and micromanipulator. Pull micropipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP, 1.75 MgCl₂, 5.37 CaCl₂ (pH adjusted to 7.2 with KOH).
-
-
Whole-Cell Configuration:
-
Lower the micropipette onto a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior (the "whole-cell" configuration).
-
-
Voltage-Clamp Protocol:
-
Clamp the cell's holding potential at -80 mV.
-
Apply a depolarizing voltage step to +20 mV for approximately 2 seconds to activate and then inactivate the hERG channels.
-
Apply a repolarizing step to -50 mV to allow the channels to recover from inactivation, which elicits a large "tail current" as K⁺ ions flow through the now-open channels. The amplitude of this tail current is the primary measurement.
-
-
Compound Application: Perfuse the external solution containing the test compound at various concentrations over the cell. Allow the effect to reach a steady state at each concentration.
-
Data Acquisition and Analysis:
-
Record the hERG tail currents before (control) and after the application of each compound concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the control.
-
Plot the percentage inhibition against the log of the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
The workflow for this critical safety assay is outlined below.
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A Technical Guide to the Anti-inflammatory Properties and Mechanistic Evaluation of 4-Hydroxy Fenspiride
Executive Summary
Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) historically used for respiratory conditions, exhibiting bronchodilator and anti-inflammatory effects.[1][2][3][4] Its therapeutic activity is largely attributed to its primary active metabolite, 4-Hydroxy Fenspiride. This document provides a comprehensive technical framework for researchers and drug development professionals to investigate the anti-inflammatory properties of this compound. We delve into the core signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and provide validated, step-by-step protocols for both in vitro and in vivo evaluation. The methodologies are designed to be self-validating, ensuring robust and reproducible data generation for a thorough mechanistic understanding.
Introduction: Fenspiride and the Role of its Active Metabolite
Fenspiride is an oxazolidinone spiro compound that has been utilized in the treatment of inflammatory respiratory diseases due to its multifaceted mechanism of action.[2][3][4][5] Its effects include antagonizing H1 histamine receptors and modulating the production of pro-inflammatory mediators like cytokines and arachidonic acid metabolites.[1][6][7] Upon administration, fenspiride is metabolized in the body to form several compounds, with this compound being a key active metabolite responsible for its pharmacological effects.[8] Understanding the specific contributions of this metabolite is crucial for elucidating the precise anti-inflammatory mechanism. This guide focuses on the experimental validation of this compound's activity, providing a clear path from cellular mechanisms to preclinical models.
Core Mechanistic Pathways in Inflammation
The anti-inflammatory action of this compound is believed to be centered on its ability to modulate key intracellular signaling cascades that regulate the expression of inflammatory genes.
The NF-κB Signaling Pathway: A Central Regulator
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[9] Inflammatory stimuli, such as Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that activates the IκB kinase (IKK) complex.[10][11] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[9][11] This frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[7] Fenspiride's anti-inflammatory effect is believed to be mediated through the inhibition of this pathway.[7]
Protocol 1: Quantification of Pro-Inflammatory Cytokines via ELISA
Objective: To quantify the inhibitory effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated macrophages.
Methodology: This protocol utilizes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a highly specific method for quantifying cytokines. [12] Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 0.1 x 10⁶ cells per well and allow them to adhere overnight. [13]2. Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.
-
LPS Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 500 ng/mL. [14]4. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator. [13]5. Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis. [12]6. ELISA Procedure:
-
Coating: Coat a 96-well high-binding ELISA plate with the capture antibody (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C. [12][15] * Washing & Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the plate with an appropriate blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature. [15][16] * Sample Incubation: Add 100 µL of cell culture supernatants and recombinant cytokine standards (for the standard curve) to the wells. Incubate for 2 hours at room temperature. [12] * Detection: Wash the plate, then add the biotinylated detection antibody and incubate for 1 hour. Following another wash, add streptavidin-HRP conjugate and incubate for 30-60 minutes. [12][17] * Development: After a final wash, add TMB substrate solution. Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm. [13][16]7. Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Determine the IC₅₀ value for this compound.
-
Protocol 2: Analysis of NF-κB Pathway Activation via Western Blot
Objective: To determine if this compound inhibits LPS-induced NF-κB activation by assessing the nuclear translocation of the p65 subunit and the degradation of IκBα.
Methodology: Western blotting allows for the semi-quantitative detection of specific proteins in cell lysates. [18]By separating cytoplasmic and nuclear fractions, the movement of p65 can be tracked.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and stimulate with LPS as described in Protocol 1, but for a shorter duration (e.g., 30-60 minutes) to capture peak pathway activation. [9]2. Cell Lysis and Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a buffer-based protocol. This is a critical step to separate the protein pools. [19] * Alternatively, for total IκBα degradation, lyse the whole cell pellet.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis. [20] * Transfer the separated proteins to a PVDF or nitrocellulose membrane. [20]5. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [20] * Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65, phospho-p65, IκBα, and loading controls (e.g., Lamin B1 for nuclear fraction, β-actin or GAPDH for cytoplasmic/total fraction) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [20]6. Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) detection reagent. [20]Image the blot using a digital imager or film.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to its respective loading control. For p65 translocation, compare the ratio of nuclear to cytoplasmic p65 across treatment groups.
In Vivo Assessment in a Murine Model of Pulmonary Inflammation
To translate in vitro findings into a more complex biological system, a relevant animal model is essential.
Rationale for Model Selection
Intratracheal or intranasal administration of LPS in mice is a well-established and highly reproducible model of acute lung injury (ALI). [21][22]This model mimics key features of bacteria-induced pulmonary inflammation, including robust neutrophil and macrophage infiltration into the alveolar space, and a surge in pro-inflammatory cytokine production. [21][23][24]It serves as an excellent platform to evaluate the therapeutic potential of this compound in a relevant disease context.
Protocol 3: LPS-Induced Acute Lung Injury Model
Objective: To evaluate the efficacy of this compound in reducing pulmonary inflammation in mice.
Step-by-Step Protocol:
-
Animal Acclimatization: House C57BL/6 mice (4-6 weeks old) for at least one week before the experiment.
-
Grouping and Treatment: Randomly assign mice to experimental groups (e.g., Saline Control, LPS + Vehicle, LPS + this compound at various doses). Administer the compound or vehicle, typically via oral gavage, 1 hour before the LPS challenge.
-
LPS Challenge: Anesthetize the mice and intratracheally instill LPS (e.g., 0.5-1.0 mg/kg in 50 µL sterile saline) to induce lung injury. [21]The control group receives saline only.
-
Endpoint Collection (24 hours post-LPS):
-
Euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with ice-cold PBS. Centrifuge the collected BAL fluid (BALF) to separate the cell pellet from the supernatant.
-
Lung Tissue Collection: Perfuse the lungs with saline and harvest the left lobe for histology (fix in 10% formalin) and the right lobes for other analyses (snap-freeze in liquid nitrogen).
-
-
Analysis:
-
Cell Counts: Resuspend the BALF cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and perform a differential cell count (macrophages, neutrophils) after staining.
-
BALF Cytokine Measurement: Use the BALF supernatant to quantify TNF-α and IL-6 levels via ELISA as described in Protocol 1.
-
Histopathology: Process the formalin-fixed lung tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammatory cell infiltration, edema, and tissue damage.
-
Data Presentation and Expected Outcomes
Clear presentation of quantitative data is essential for interpretation.
Table 1: In Vitro Cytokine Inhibition
| Treatment Group | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (Unstimulated) | < 50 | - | < 30 | - |
| LPS + Vehicle | 3500 ± 250 | 0% | 1800 ± 150 | 0% |
| LPS + 1 µM Compound | 2800 ± 210 | 20% | 1350 ± 120 | 25% |
| LPS + 10 µM Compound | 1600 ± 180 | 54% | 720 ± 90 | 60% |
| LPS + 50 µM Compound | 450 ± 60 | 87% | 200 ± 40 | 89% |
| Data are presented as Mean ± SD. Expected IC₅₀ values would be calculated from a full dose-response curve. |
Table 2: In Vivo Pulmonary Inflammation Markers
| Treatment Group | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁵) | BALF TNF-α (pg/mL) |
| Saline Control | 0.5 ± 0.1 | 0.02 ± 0.01 | < 40 |
| LPS + Vehicle | 12.5 ± 1.8 | 9.8 ± 1.5 | 850 ± 110 |
| LPS + Drug (10 mg/kg) | 7.2 ± 1.1 | 5.1 ± 0.9 | 420 ± 75 |
| LPS + Drug (30 mg/kg) | 4.1 ± 0.8 | 2.5 ± 0.6 | 210 ± 50** |
| Data are presented as Mean ± SD. *p<0.05, *p<0.01 vs. LPS + Vehicle group. |
Expected Mechanistic Findings: Western blot analysis is expected to show that this compound treatment prevents the LPS-induced decrease of IκBα in the cytoplasm and reduces the accumulation of p65 in the nuclear fraction, confirming inhibition of the NF-κB pathway.
Conclusion and Future Directions
This guide outlines a robust, integrated approach to characterizing the anti-inflammatory properties of this compound. The provided protocols are designed to confirm its efficacy in suppressing key pro-inflammatory cytokines and to validate its mechanism of action through the inhibition of the NF-κB signaling pathway.
Future research should aim to:
-
Investigate the effect on MAPK pathways (p38, JNK) to determine if the compound has multiple signaling targets.
-
Utilize more chronic models of lung inflammation (e.g., repeated LPS exposure or cigarette smoke models) to assess efficacy in conditions that better mimic chronic obstructive pulmonary disease (COPD). [21][25]* Employ transcriptomic analysis (RNA-seq) on treated cells to gain an unbiased, global view of the anti-inflammatory gene expression programs modulated by the compound.
By following the rigorous methodologies presented herein, researchers can generate high-quality, defensible data to fully elucidate the therapeutic potential of this compound as a targeted anti-inflammatory agent.
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The Enigmatic Bronchodilator: A Technical Guide to Understanding 4-Hydroxy Fenspiride
An In-depth Exploration for Researchers and Drug Development Professionals
Preamble: The Fenspiride Legacy and the Emergence of its Active Metabolite
Fenspiride, a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, has been a subject of interest in the management of respiratory diseases for decades.[1][2] Its unique dual action of alleviating inflammation and reducing bronchoconstriction positioned it as a therapeutic option for conditions like chronic obstructive pulmonary disease (COPD) and asthma.[2][3] However, the pharmacological activity of fenspiride is largely attributed to its primary active metabolite, 4-hydroxy fenspiride. This guide delves into the core of the bronchodilatory effects of this compound, navigating the existing knowledge of its parent compound to illuminate the path for future research and drug development. While direct and extensive research on this compound remains limited, this paper will synthesize the available data on fenspiride's mechanisms, its metabolism, and propose the necessary experimental frameworks to fully characterize the bronchodilatory profile of its key metabolite.
Section 1: The Bronchodilatory Landscape of Fenspiride – A Foundation for Understanding this compound
The bronchodilatory and anti-inflammatory effects of fenspiride are believed to result from a combination of mechanisms.[4] Understanding these is crucial to hypothesizing and investigating the actions of its hydroxylated metabolite.
Multifaceted Pharmacological Profile of Fenspiride
Fenspiride's mechanism of action is complex, targeting several pathways implicated in bronchoconstriction and airway inflammation.[2][5] Key reported actions include:
-
H1 Histamine Receptor Antagonism: By blocking H1 receptors, fenspiride can mitigate histamine-induced bronchoconstriction, a key feature in allergic airway diseases.[5][6]
-
Anti-inflammatory Mediator Inhibition: Fenspiride has been shown to reduce the production of pro-inflammatory mediators such as cytokines, leukotrienes, and prostaglandins by inhibiting the arachidonic acid pathway.[2][5] This anti-inflammatory action can indirectly contribute to bronchodilation by reducing airway edema and hyperresponsiveness.
-
Modulation of Neurogenic Inflammation: Studies in animal models suggest that fenspiride may interact with capsaicin-sensitive C-fibers in the airways. At low doses, it is proposed to prevent the release of bronchoconstrictor neuropeptides, thereby inhibiting neurogenic inflammation.[3]
-
Direct Smooth Muscle Relaxation: At higher concentrations, fenspiride is thought to exert a direct relaxing effect on airway smooth muscle cells.[3]
The Unresolved Questions Surrounding Fenspiride's Bronchodilatory Action
Despite these findings, the precise contribution of each mechanism to the overall bronchodilatory effect of fenspiride remains to be fully elucidated. Furthermore, the withdrawal of fenspiride from several markets due to concerns about cardiac side effects, specifically QT prolongation, has shifted the focus towards understanding the pharmacology of its metabolites.[1] This underscores the importance of characterizing the activity of this compound to assess its potential therapeutic window and safety profile.
Section 2: Metabolism of Fenspiride to this compound
Fenspiride undergoes significant metabolism in the body, primarily through oxidation. The liver is the main site of this biotransformation, where cytochrome P450 (CYP450) enzymes play a crucial role.[7][8]
The Metabolic Pathway
The primary metabolic pathway for fenspiride involves the hydroxylation of the piperidine ring, leading to the formation of this compound. This is a classic Phase I metabolic reaction.[7][9]
This metabolic step is critical as the addition of a hydroxyl group can significantly alter the pharmacological properties of the molecule, including its receptor binding affinity, potency, and duration of action.
Section 3: The Hypothesized Bronchodilatory Mechanisms of this compound
In the absence of direct studies, we can formulate hypotheses regarding the bronchodilatory effects of this compound based on the known pharmacology of its parent compound and general principles of medicinal chemistry.
Potential for Enhanced or Altered Receptor Interactions
The introduction of a hydroxyl group can create new hydrogen bonding opportunities, potentially altering the affinity and selectivity of this compound for various receptors compared to fenspiride. This could translate to:
-
Increased Potency at H1 Receptors: The hydroxyl group might enhance the binding of the molecule to the H1 histamine receptor, leading to more potent antagonism of histamine-induced bronchoconstriction.
-
Novel Interactions with other Receptors: The metabolite could potentially interact with other receptors involved in airway smooth muscle tone, such as beta-adrenergic or muscarinic receptors, in a manner distinct from fenspiride.
Direct Effects on Airway Smooth Muscle
It is plausible that this compound retains or even enhances the direct relaxant effect on airway smooth muscle observed with high concentrations of fenspiride. The mechanism for this could involve:
-
Modulation of Ion Channels: The metabolite might influence the activity of calcium or potassium channels in smooth muscle cells, leading to hyperpolarization and relaxation.
-
Inhibition of Intracellular Signaling Pathways: this compound could potentially interfere with signaling cascades that lead to smooth muscle contraction, such as the Rho-kinase pathway.
Section 4: Essential Experimental Protocols for Elucidating the Bronchodilatory Effects of this compound
To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols are designed to comprehensively characterize the bronchodilatory profile of this compound.
In Vitro Assessment of Airway Smooth Muscle Relaxation
Objective: To determine the direct relaxant effect of this compound on pre-contracted airway smooth muscle and to investigate its mechanism of action.
Methodology: Isolated Organ Bath Technique
-
Tissue Preparation: Isolate tracheal or bronchial rings from a suitable animal model (e.g., guinea pig, rat) or from human donor tissue.
-
Mounting: Mount the tissue rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction: Induce a sustained contraction of the smooth muscle using a contractile agonist such as carbachol, histamine, or potassium chloride.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Data Analysis: Record the relaxation response at each concentration and construct a concentration-response curve to determine the EC50 (potency) and Emax (efficacy) of this compound.
-
Mechanistic Studies: To investigate the mechanism of action, repeat the experiment in the presence of specific receptor antagonists or enzyme inhibitors (e.g., propranolol for beta-receptors, atropine for muscarinic receptors, L-NAME for nitric oxide synthase).
In Vivo Assessment of Bronchodilator Activity
Objective: To evaluate the ability of this compound to protect against bronchoconstriction in a living organism.
Methodology: Animal Models of Bronchoconstriction
-
Animal Model: Utilize an established animal model of bronchoconstriction, such as guinea pigs or mice.
-
Bronchoconstrictor Challenge: Induce bronchoconstriction using an aerosolized bronchoconstrictor agent like histamine, methacholine, or an allergen to which the animals are sensitized.
-
Drug Administration: Administer this compound via a relevant route (e.g., intravenous, intraperitoneal, or intratracheal) at various doses prior to the bronchoconstrictor challenge.
-
Measurement of Airway Resistance: Measure changes in airway resistance and compliance using techniques such as whole-body plethysmography or forced oscillation.
-
Data Analysis: Compare the degree of bronchoconstriction in animals treated with this compound to that in vehicle-treated control animals to determine the protective effect of the compound.
Receptor Binding and Enzyme Inhibition Assays
Objective: To determine the affinity of this compound for specific receptors and its inhibitory activity against relevant enzymes.
Methodology:
-
Radioligand Binding Assays: Use radiolabeled ligands to determine the binding affinity (Ki) of this compound for a panel of receptors, including histamine (H1, H2, H3), adrenergic (alpha and beta), and muscarinic (M1, M2, M3) receptors.
-
Enzyme Inhibition Assays: Assess the ability of this compound to inhibit the activity of enzymes involved in inflammatory and bronchoconstrictor pathways, such as phosphodiesterases (PDEs) and cyclooxygenases (COXs).
Section 5: Data Presentation and Future Directions
The data generated from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Relaxant Potency of this compound on Guinea Pig Trachea
| Agonist | This compound EC50 (µM) | This compound Emax (%) |
| Carbachol (1 µM) | [Insert Data] | [Insert Data] |
| Histamine (10 µM) | [Insert Data] | [Insert Data] |
| KCl (60 mM) | [Insert Data] | [Insert Data] |
Table 2: In Vivo Protective Effect of this compound against Histamine-Induced Bronchoconstriction in Guinea Pigs
| Dose of this compound (mg/kg) | Inhibition of Bronchoconstriction (%) |
| [Dose 1] | [Insert Data] |
| [Dose 2] | [Insert Data] |
| [Dose 3] | [Insert Data] |
The comprehensive characterization of the bronchodilatory effects of this compound is a critical step in evaluating its therapeutic potential. Future research should focus on its safety profile, particularly concerning cardiovascular effects, and its potential for development as a novel treatment for obstructive airway diseases. The insights gained will not only fill a significant knowledge gap but also pave the way for the rational design of safer and more effective respiratory therapeutics.
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An In-depth Technical Guide to the Stability and Degradation Pathways of 4-Hydroxy Fenspiride
Introduction: The Scientific Imperative for Understanding 4-Hydroxy Fenspiride Stability
Fenspiride, a non-steroidal anti-inflammatory drug with bronchodilator properties, has been utilized in the treatment of various respiratory diseases.[1][2][3] Its therapeutic action is attributed to its multifaceted mechanism, which includes antagonizing H1 histamine receptors and modulating inflammatory pathways.[4][5][6] The biotransformation of fenspiride in vivo leads to the formation of several metabolites, among which this compound is a significant product of Phase I metabolism.[7][8] This hydroxylation occurs on the phenylethyl group attached to the piperidine ring.
As with any active pharmaceutical ingredient (API) and its metabolites, a thorough understanding of chemical stability is paramount for ensuring drug safety, efficacy, and quality. Degradation of the metabolite can lead to a loss of pharmacological activity, the formation of potentially toxic impurities, and unpredictable pharmacokinetic profiles. This guide provides a comprehensive technical overview of the anticipated stability profile and degradation pathways of this compound. While specific public domain data on the forced degradation of this particular metabolite is scarce, this document synthesizes information from studies on the parent compound, fenspiride, and applies fundamental principles of organic chemistry to elucidate its likely degradation behavior.
This resource is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for investigating the stability of this compound.
Physicochemical Properties and Their Influence on Stability
The stability of a molecule is intrinsically linked to its physicochemical properties. For this compound, the introduction of a hydroxyl group to the aromatic ring of the phenylethyl moiety significantly alters its electronic and steric characteristics compared to the parent fenspiride molecule.
Key Molecular Features Influencing Stability:
-
Oxazolidinone Spiro Moiety: This core structure of fenspiride is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.
-
Tertiary Amine: The piperidine nitrogen is a basic center and can be a site for oxidation, forming an N-oxide.
-
Phenolic Hydroxyl Group: The newly introduced hydroxyl group in this compound makes the aromatic ring more electron-rich and thus more susceptible to oxidation compared to the unsubstituted phenyl ring of fenspiride. This group can also be a site for conjugation in Phase II metabolism.
A summary of the key physicochemical properties of fenspiride and its 4-hydroxy metabolite is presented in Table 1.
| Property | Fenspiride | This compound | Implication for Stability |
| Molecular Formula | C15H20N2O2[9] | C15H20N2O3[10] | Increased polarity. |
| Molecular Weight | 260.33 g/mol [9] | 276.33 g/mol [10] | - |
| IUPAC Name | 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one[11] | 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one[10] | Highlights the key structural difference. |
| Anticipated Solubility | Soluble in water (as HCl salt)[1] | Expected to have increased aqueous solubility due to the polar hydroxyl group. | Affects degradation kinetics in aqueous solutions. |
| Anticipated pKa | The piperidine nitrogen will have a basic pKa. | The phenolic hydroxyl will have an acidic pKa (around 10), and the piperidine nitrogen will remain basic. | The ionization state at different pH values will significantly influence susceptibility to hydrolysis and oxidation. |
Anticipated Degradation Pathways of this compound
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and pathways.[12][13][14] Based on the known degradation of fenspiride in acidic, basic, and oxidative conditions, the following pathways are proposed for this compound.[7][15][16]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals, and the oxazolidinone ring in this compound is a likely point of attack.[17]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the oxazolidinone ring would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the opening of the oxazolidinone ring to form an amino acid derivative.
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion can directly attack the carbonyl carbon of the oxazolidinone ring, leading to its cleavage.
Oxidative Degradation
Oxidative degradation is a significant concern, particularly given the presence of the electron-rich 4-hydroxy phenyl group and the tertiary amine.
-
N-Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which would lead to the formation of this compound N-oxide. This is a known degradation pathway for the parent fenspiride.[7][8][15]
-
Oxidation of the Phenolic Ring: The presence of the hydroxyl group activates the aromatic ring, making it more prone to oxidation than the phenyl ring of fenspiride. This could lead to the formation of quinone-type structures or further hydroxylated products, which may be colored and could polymerize.
Photolytic Degradation
Photodegradation can occur if the molecule absorbs light in the UV-Vis spectrum. The aromatic ring in this compound is a chromophore and could absorb UV light, leading to the formation of reactive excited states that could then undergo various degradation reactions, including oxidation and rearrangement.
The proposed degradation pathways are summarized in the following diagram:
Caption: Proposed Degradation Pathways for this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a systematic approach involving forced degradation studies is necessary. These studies are crucial for developing and validating stability-indicating analytical methods.[13]
Forced Degradation Study Protocol
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffers (e.g., phosphate, acetate)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H2O2. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Thermal Degradation: Expose the solid this compound to dry heat at 80°C for 48 hours. Also, expose a solution of this compound to the same conditions. Prepare a sample for analysis at a concentration of ~100 µg/mL.
-
Photolytic Degradation: Expose a solution of this compound (in a transparent container) to UV light (e.g., 254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark. Prepare a sample for analysis at a concentration of ~100 µg/mL.
-
-
Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a suitable stability-indicating analytical method, such as HPLC with UV detection or, ideally, LC-MS/MS for identification of degradation products.
The workflow for a forced degradation study is illustrated below:
Caption: Workflow for a Forced Degradation Study.
Development of a Stability-Indicating Analytical Method
A crucial aspect of stability studies is the use of an analytical method that can separate the API from its degradation products and allow for their quantification. HPLC is the most common technique for this purpose.
Starting HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to resolve polar and non-polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.
Data Interpretation and Reporting
The data from the forced degradation studies should be compiled to provide a comprehensive stability profile of this compound.
Key Data to Report:
-
Percentage of degradation of this compound under each stress condition.
-
Number of degradation products formed and their retention times.
-
Relative peak areas of the degradation products.
-
Mass balance calculation to ensure that all degradation products have been accounted for.
-
Proposed structures of the major degradation products based on LC-MS/MS data.
The results can be summarized in a table as follows:
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradants | Major Degradant (RT) |
| 1N HCl | 24 h | 60°C | [Data] | [Data] | [Data] |
| 1N NaOH | 24 h | 60°C | [Data] | [Data] | [Data] |
| 30% H2O2 | 24 h | RT | [Data] | [Data] | [Data] |
| Thermal (Solid) | 48 h | 80°C | [Data] | [Data] | [Data] |
| Photolytic (UV) | [ICH specified] | RT | [Data] | [Data] | [Data] |
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the potential stability challenges and degradation pathways of this compound. While drawing heavily on the known behavior of the parent drug, fenspiride, it is imperative that dedicated experimental studies are conducted on the 4-hydroxy metabolite itself to confirm these hypotheses. The provided experimental protocols offer a robust starting point for such investigations.
A thorough characterization of the stability of this compound is not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of fenspiride-based therapies. Future work should focus on the isolation and structural elucidation of the major degradation products and an assessment of their potential toxicological profiles. Such data will be invaluable for formulation development, setting appropriate specifications for drug products, and ultimately, safeguarding patient health.
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A Technical Guide to the Toxicological Evaluation of 4-Hydroxy Fenspiride
Introduction: The Imperative of Metabolite Safety in Drug Development
In the landscape of pharmaceutical development, the toxicological assessment of a parent drug is only part of the safety equation. Drug metabolites, formed through complex physiological processes, can possess their own pharmacological and toxicological profiles, sometimes with significant clinical implications. The case of fenspiride, a non-steroidal anti-inflammatory drug previously used for respiratory ailments, underscores this principle.[1][2][3] Fenspiride was withdrawn from the market due to concerns over its potential to cause cardiac rhythm problems, specifically QT prolongation and torsade de pointes.[4][5] This raises a critical question for drug safety professionals: to what extent do its metabolites, such as 4-Hydroxy Fenspiride, contribute to this cardiotoxic potential?
This technical guide provides a comprehensive framework for the toxicological evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of regulatory context, strategic planning, and detailed experimental protocols. Our approach is grounded in the principles of Metabolites in Safety Testing (MIST) as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7][8][9]
Part 1: Strategic Framework for Toxicological Assessment
A robust toxicological assessment of a metabolite is not a one-size-fits-all endeavor. It requires a tiered and logical approach, beginning with an understanding of the metabolite's formation and exposure levels relative to the parent drug.
The Genesis of this compound: A Metabolic Snapshot
Fenspiride undergoes both Phase I and Phase II metabolism.[10][11] this compound is a product of Phase I oxidation. A crucial first step is to characterize the in vitro and in vivo metabolic profiles of fenspiride across different species, including humans.[6] This comparative metabolism study will determine if this compound is a "disproportionate" human metabolite, meaning it is present in humans at higher levels than in the animal species used for preclinical toxicology studies of the parent drug.[6][8]
According to FDA guidance, if a metabolite accounts for more than 10% of the total drug-related exposure at steady state in humans, it warrants a thorough safety assessment.[8][9]
Diagram 1: Fenspiride Metabolism and the Formation of this compound
A simplified metabolic pathway illustrating the generation of this compound.
A Tiered Approach to Safety Evaluation
The decision to conduct dedicated toxicology studies on this compound hinges on the findings of the initial metabolic and exposure assessments. The following workflow provides a logical progression for this evaluation.
Diagram 2: Decision-Making Workflow for this compound Toxicology Studies
A workflow guiding the decision to proceed with dedicated toxicological studies.
Part 2: In Vitro Toxicology Assessment of this compound
Should dedicated studies be warranted, the initial focus should be on in vitro assays to provide a rapid and cost-effective assessment of potential toxicities.[12][13][14]
Cytotoxicity Assays
The first step is to assess the general cytotoxicity of this compound. This can be accomplished using a variety of cell-based assays.[14][15][16]
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Mitochondrial reductase activity in viable cells converts MTT to a colored formazan product. | Cell viability | Well-established, cost-effective. | Can be affected by compounds that alter cellular redox state. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Cell membrane integrity | Simple, rapid. | Less sensitive for early-stage cytotoxicity. |
| ATP Assay | Quantifies the amount of ATP present, which is proportional to the number of viable cells. | Cell viability | Highly sensitive, suitable for high-throughput screening. | ATP levels can be influenced by metabolic changes. |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, or a relevant cardiac cell line given the concerns with the parent drug) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (a synthesized standard is required) and a positive control (e.g., doxorubicin). Treat the cells with varying concentrations of the compounds for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assays
Assessing the genotoxic potential of this compound is a critical component of its safety evaluation.
Table 2: Standard Genotoxicity Assays
| Assay | Principle | Endpoint Measured |
| Ames Test (Bacterial Reverse Mutation Assay) | Detects the ability of a substance to induce mutations in different strains of Salmonella typhimurium. | Gene mutation |
| In Vitro Micronucleus Test | Measures the formation of micronuclei in cultured mammalian cells, which are indicative of chromosomal damage. | Chromosomal damage |
| Comet Assay (Single Cell Gel Electrophoresis) | Detects DNA strand breaks in individual cells. | DNA damage |
Cardiotoxicity Assessment: The hERG Assay
Given the known cardiotoxic effects of fenspiride, a primary focus of the in vitro assessment of this compound must be its potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel.[4][5] Inhibition of this channel is a key mechanism leading to QT interval prolongation.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Preparation: Prepare a concentration range of this compound and a known hERG blocker as a positive control (e.g., E-4031).
-
Automated Patch Clamp: Utilize an automated patch-clamp system to measure the effect of this compound on the hERG current.
-
Data Analysis: Determine the concentration-response curve and calculate the IC50 value for hERG inhibition.
Part 3: In Vivo Toxicology Studies
If in vitro studies indicate potential toxicity or if the exposure of this compound is not adequately covered in the preclinical studies of the parent drug, in vivo studies may be necessary.[17][18][19]
Acute Toxicity Study
An acute toxicity study provides information on the potential adverse effects of a single high dose of this compound.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Use a rodent species (e.g., rats or mice).
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: Based on the outcome, the dose for the next animal is adjusted up or down. This process is repeated until the LD50 (lethal dose for 50% of the animals) can be estimated.
-
Pathology: Conduct a gross necropsy on all animals at the end of the study.
Repeat-Dose Toxicity Study
A repeat-dose toxicity study is designed to evaluate the effects of repeated exposure to this compound over a longer period. The duration of the study should be guided by the intended clinical use of the parent drug.[6]
Table 3: Key Endpoints in a Repeat-Dose Toxicity Study
| Category | Endpoints |
| Clinical Observations | Daily monitoring for signs of toxicity, changes in body weight, and food/water consumption. |
| Hematology | Complete blood count (CBC). |
| Clinical Chemistry | Liver function tests (ALT, AST), kidney function tests (BUN, creatinine), electrolytes. |
| Urinalysis | pH, protein, glucose, ketones, blood. |
| Pathology | Gross necropsy, organ weights, histopathology of major organs and tissues. |
Cardiovascular Safety Pharmacology
A dedicated in vivo cardiovascular safety study is crucial to assess the potential for QT prolongation.
Experimental Protocol: Telemetered Cardiovascular Study in Conscious, Unrestrained Animals
-
Animal Model: Use a non-rodent species, such as the beagle dog, which is a common model for cardiovascular safety assessment.
-
Telemetry Implantation: Surgically implant telemetry devices to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.
-
Dosing: Administer single or multiple doses of this compound.
-
Data Collection: Continuously record cardiovascular parameters before and after dosing.
-
Data Analysis: Analyze the data for changes in QT interval (corrected for heart rate, e.g., QTc), heart rate, blood pressure, and ECG morphology.
Part 4: Analytical Methodologies
Accurate and sensitive analytical methods are essential for quantifying this compound in biological matrices.
Bioanalytical Method Development and Validation
A validated bioanalytical method is required to determine the concentrations of this compound in plasma, urine, and tissue samples from both preclinical and clinical studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[20][21][22][23]
Key Validation Parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term)
Conclusion: A Proactive Approach to Metabolite Safety
The toxicological evaluation of this compound is a critical step in fully understanding the safety profile of its parent drug, fenspiride. By adopting a systematic and tiered approach, guided by regulatory principles, researchers can effectively assess the potential risks associated with this metabolite. A thorough investigation, encompassing in vitro and, if necessary, in vivo studies, will provide the necessary data to make informed decisions in drug development and ensure patient safety. This proactive approach to metabolite safety is not just a regulatory requirement but a fundamental aspect of responsible pharmaceutical science.
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"in vivo formation of 4-Hydroxy Fenspiride"
An In-Depth Technical Guide to the In Vivo Formation of 4-Hydroxy Fenspiride
Executive Summary
Fenspiride, a spirocyclic oxazolidinone, has been utilized as a non-steroidal anti-inflammatory agent for various respiratory tract diseases.[1][2] The clinical utility and safety profile of any therapeutic agent are intrinsically linked to its metabolic fate within the body. Understanding the biotransformation of fenspiride, particularly the formation of its hydroxylated metabolites, is paramount for predicting its pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides a comprehensive framework for investigating the in vivo formation of this compound, a putative major metabolite. We will explore the underlying enzymatic pathways, detail robust experimental designs for both animal and human studies, and present state-of-the-art bioanalytical methodologies for accurate quantification. This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetics (DMPK) studies.
Introduction to Fenspiride: A Pharmacological and Metabolic Context
Fenspiride (IUPAC Name: 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one) is a compound with a unique pharmacological profile, exhibiting anti-inflammatory, anti-bronchoconstriction, and anti-secretory properties.[3][4] It has been clinically applied for acute and chronic inflammatory diseases of the respiratory system. However, safety concerns regarding potential cardiac effects, specifically QT prolongation, have led to its withdrawal in several European markets, underscoring the importance of a complete understanding of its disposition in the body.[1][2]
The study of drug metabolism is a cornerstone of modern drug development. It elucidates the pathways by which the body modifies and eliminates xenobiotics, influencing their efficacy and toxicity. For fenspiride, identifying the structure and formation kinetics of its metabolites is critical for a comprehensive risk-benefit assessment.
The Metabolic Fate of Fenspiride: An Overview
Drug biotransformation is typically a two-phase process designed to increase the water solubility of lipophilic compounds, facilitating their excretion.[5]
-
Phase I Metabolism: Involves the introduction or unmasking of a functional group (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[6][7]
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid or sulfate, to further increase hydrophilicity.
Studies in horses have indicated that fenspiride undergoes both Phase I functionalization and Phase II conjugation pathways in vivo.[8] A primary route of Phase I metabolism for many compounds containing an aromatic ring is hydroxylation, a reaction catalyzed by CYP enzymes.[6] This leads to the proposed formation of this compound.
Experimental Design for In Vivo Metabolism Studies
A robust experimental design is essential to accurately characterize the formation and pharmacokinetics of this compound.
Model Selection
The choice of an appropriate animal model is critical. While studies have been conducted in various species, the Wistar rat is a standard and cost-effective model for initial DMPK studies due to its well-characterized physiology and the availability of historical data. [9][10]Human studies, typically Phase I clinical trials with healthy volunteers, are required for definitive human pharmacokinetic data. [11]
Protocol: In Vivo Pharmacokinetic Study in the Rat Model
This protocol provides a self-validating system for assessing the in vivo formation of this compound.
-
Animal Acclimatization: Male Wistar rats (250-300g) are acclimatized for at least one week under controlled conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Surgical Preparation (Optional but Recommended): For serial blood sampling, cannulation of the jugular vein is performed 24-48 hours prior to the study to minimize stress during collection.
-
Dosing:
-
Fenspiride hydrochloride is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
A single dose (e.g., 10 mg/kg) is administered via oral gavage (p.o.) to mimic the clinical route of administration. A parallel group may receive an intravenous (i.v.) dose to determine absolute bioavailability.
-
-
Sample Collection:
-
Blood: Serial blood samples (~150 µL) are collected from the jugular vein cannula into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose. The timing is designed to capture the absorption, distribution, and elimination phases, based on fenspiride's known Tmax of ~6 hours and half-life of ~15 hours in humans. [11] * Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 min at 4°C) to separate plasma.
-
-
Sample Storage: Plasma samples are transferred to labeled cryovials and stored at -70°C or lower until bioanalysis to ensure analyte stability. [8]
Bioanalytical Methodology for Quantification
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its exceptional sensitivity, specificity, and speed. [12]
Protocol: UPLC-MS/MS Method for Fenspiride and this compound
-
Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of fenspiride and this compound (if a reference standard is available) into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma (standards, QCs, or study samples), add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., bupivacaine, as it is structurally distinct and ionizes well). [12] * Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 5 min) to pellet the proteins.
-
Transfer the supernatant to a 96-well plate or autosampler vials for injection.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent. [12] * Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A rapid gradient (e.g., 5% to 95% B in 1.5 minutes) is used for fast separation.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for fenspiride, this compound, and the internal standard must be optimized for maximum sensitivity.
-
-
Method Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability to ensure trustworthy and reproducible results. [8][13]
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the speed of absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point | Represents total drug exposure over time. |
| AUC(0-inf) | Area under the curve extrapolated to infinity | Represents total drug exposure after a single dose. |
| T½ | Elimination half-life | Determines the dosing interval and time to reach steady state. |
| Metabolic Ratio | AUCmetabolite / AUCparent | Quantifies the extent of conversion of the parent drug to the specific metabolite. |
This table summarizes the key pharmacokinetic parameters to be determined for both fenspiride and this compound from the plasma concentration-time data.
The resulting data allows for the construction of plasma concentration-time profiles for both the parent drug and its metabolite, providing a clear visualization of the formation and elimination kinetics of this compound in vivo.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to investigating the in vivo formation of this compound. By employing a well-designed animal pharmacokinetic study and a validated, high-sensitivity UPLC-MS/MS method, researchers can accurately characterize the metabolic profile of fenspiride. The data generated are crucial for understanding the drug's disposition and for building a complete safety and efficacy profile.
Future work should focus on:
-
Metabolite Identification: Using high-resolution mass spectrometry to confirm the structure of this compound and identify other potential metabolites.
-
Reaction Phenotyping: Employing in vitro systems with human liver microsomes and a panel of recombinant CYP enzymes to definitively identify the specific isoforms (e.g., CYP2D6, CYP3A4) responsible for this compound formation.
-
Pharmacogenomic Studies: Investigating the influence of CYP2D6 genetic polymorphisms on fenspiride pharmacokinetics in human populations to advance towards a more personalized therapeutic approach.
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- 10. Protective Effect of Fenspiride on the Bronchi in Rats with Chronic Obstructive Pulmonary Disease | springermedicine.com [springermedicine.com]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy Fenspiride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Hydroxy Fenspiride, a primary metabolite of the anti-inflammatory and bronchodilator agent, fenspiride. This document is intended to serve as a technical resource for researchers and professionals involved in drug metabolism studies, bioanalytical method development, and formulation science. We will delve into the structural and physicochemical characteristics of this metabolite, outline detailed protocols for its analysis, and discuss its metabolic context.
Introduction to this compound
This compound is a significant metabolite of Fenspiride, an oxazolidinone spiro compound that has been used in the treatment of respiratory diseases.[1][2] The parent drug, fenspiride, exhibits anti-inflammatory, anti-bronchoconstrictor, and antitussive properties.[3][4] Its mechanism of action is multifaceted, involving the antagonism of H1-histamine receptors and the modulation of inflammatory mediator release.[2][4] Understanding the physicochemical properties of its metabolites, such as this compound, is crucial for a complete pharmacokinetic and pharmacodynamic profile of the parent drug.
The introduction of a hydroxyl group in the 4-position of the phenyl ring of fenspiride is a common metabolic transformation, often mediated by Cytochrome P450 (CYP) enzymes, which significantly alters the polarity and potential biological activity of the molecule.[4] This guide will provide a detailed examination of these properties.
Core Physicochemical Properties
Chemical Structure and Identity
| Property | Value | Source |
| Chemical Name | 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | [5] |
| Molecular Formula | C₁₅H₂₀N₂O₃ | [5] |
| Molecular Weight | 276.33 g/mol | [5] |
| CAS Number | 441781-25-5 | [5] |
| SMILES | c1cc(ccc1CCN2CCC3(CC2)CNC(=O)O3)O | [5] |
| InChIKey | OEAIHLLOOXOFHW-UHFFFAOYSA-N | [5] |
Predicted Physicochemical Data
The following table summarizes predicted physicochemical properties for this compound. It is important to note that these are computational predictions and should be confirmed by experimental analysis.
| Property | Predicted Value | Method/Source |
| Boiling Point | 537.4 ± 50.0 °C | ChemicalBook (Predicted) |
| Density | 1.28 ± 0.1 g/cm³ | ChemicalBook (Predicted) |
| pKa | 10.11 ± 0.15 | ChemicalBook (Predicted) |
Experimentally Determined and Observed Properties
| Property | Value | Source/Method |
| Solubility | Soluble in a Methanol-DMSO mixture. | [5] |
| Melting Point | Not available in public literature. Experimental determination is required. | - |
| logP (Octanol-Water Partition Coefficient) | Not available in public literature. Experimental determination is recommended. | - |
| Aqueous Solubility | Not available in public literature. Experimental determination is crucial for formulation and ADME studies. | - |
Fenspiride Metabolism and the Role of this compound
The biotransformation of fenspiride is expected to proceed through phase I and phase II metabolic pathways. The formation of this compound is a classic example of a phase I hydroxylation reaction.
Proposed Metabolic Pathway
The metabolic conversion of fenspiride to this compound is likely catalyzed by the Cytochrome P450 mixed-function oxidase system, a primary route for the metabolism of many xenobiotics.[4] While the specific CYP isozymes have not been definitively identified in the literature for this particular transformation, CYP3A4 and CYP2D6 are common candidates for the metabolism of a wide range of drugs.[6]
Experimental Protocols for Characterization and Quantification
To address the gaps in the physicochemical data for this compound, the following experimental protocols are recommended. These are based on standard methodologies for small molecule drug candidates.
Synthesis and Purification of a Reference Standard
A certified reference standard of this compound is essential for accurate analytical measurements. While several chemical suppliers list this compound, in-house synthesis and purification may be necessary for larger quantities or specific purity requirements. A potential synthetic route can be adapted from methods used for fenspiride synthesis, starting with a 4-hydroxyphenethylamine precursor.[7]
Workflow for Reference Standard Preparation:
Sources
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- 2. Medicinal Effect of Fenspiride Hydrochloride_Chemicalbook [chemicalbook.com]
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Methodological & Application
Sensitive and Robust Quantification of 4-Hydroxy Fenspiride in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the detection and quantification of 4-Hydroxy Fenspiride, the primary active metabolite of Fenspiride. Fenspiride is an anti-inflammatory agent used for respiratory conditions, and its monitoring is crucial for pharmacokinetic, bioequivalence, and anti-doping studies.[1][2] We present detailed protocols for sample preparation from urine and plasma, optimized Ultra-Performance Liquid Chromatography (UPLC) conditions, and tandem mass spectrometry (MS/MS) parameters for achieving high sensitivity and specificity. The methodologies described are grounded in established analytical principles and validated to meet rigorous international standards.
Introduction and Scientific Background
Fenspiride is an oxazolidinone spiro compound with anti-inflammatory properties used in the treatment of various respiratory tract diseases.[2] Following oral administration, fenspiride undergoes extensive metabolism, primarily through oxidation, to form this compound. This metabolite is considered a key analyte for assessing the bioavailability and pharmacokinetics of the parent drug.[3][4]
In toxicological and anti-doping contexts, the detection of fenspiride and its metabolites is critical, as fenspiride is included on the World Anti-Doping Agency (WADA) Prohibited List.[5][6] In biological matrices, particularly urine, this compound is often present as a Phase II glucuronide conjugate.[7][8] Therefore, a hydrolysis step is essential to cleave the conjugate and accurately quantify the total concentration of the metabolite. This application note details a robust LC-MS/MS method, the gold standard for this type of analysis, providing the necessary selectivity and sensitivity for detection at trace levels.[9][10]
Metabolic Pathway and Rationale for Hydrolysis
The primary metabolic route for Fenspiride involves hydroxylation to this compound, which is then conjugated with glucuronic acid for enhanced water solubility and excretion. Direct measurement of the conjugated form is challenging due to its high polarity, which results in poor retention on standard reversed-phase chromatography columns.[11] Enzymatic hydrolysis with β-glucuronidase is the preferred method to liberate the parent metabolite, enabling reliable chromatographic analysis and quantification.[8][11]
Figure 1. Metabolic pathway of Fenspiride and the role of hydrolysis.
Analytical Workflow Overview
The complete analytical process, from sample receipt to final data reporting, involves several critical stages. Each stage must be carefully controlled to ensure the accuracy and reproducibility of the results. The workflow is designed to be robust, efficient, and compliant with regulatory guidelines such as those from the ICH and WADA.[12][13]
Figure 2. Comprehensive analytical workflow for this compound.
Detailed Methodologies and Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the biological matrix. The goal is to isolate the analyte from interfering components like proteins, salts, and phospholipids, which can cause ion suppression in the mass spectrometer and shorten the life of the analytical column.[14]
Protocol 1: Urine Sample Preparation (with Hydrolysis and SPE)
This protocol is recommended for urine samples to account for conjugated metabolites and to achieve a clean extract.
-
Step 1: Aliquoting and Internal Standard (IS) Spiking
-
Allow urine samples to thaw completely at room temperature. Vortex for 10 seconds.
-
Pipette 200 µL of urine into a 2 mL polypropylene tube.
-
Spike with 20 µL of an appropriate internal standard working solution (e.g., a deuterated analog of this compound or a structurally similar compound like Bupivacaine at 125 ng/mL).[9] Vortex briefly.
-
-
Step 2: Enzymatic Hydrolysis
-
Step 3: Solid-Phase Extraction (SPE)
-
Condition: Pass 1 mL of methanol through a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg).[10][17]
-
Equilibrate: Pass 1 mL of deionized water through the cartridge.
-
Load: Load the entire hydrolyzed sample onto the cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash 2: Wash with 1 mL of 30% methanol in water to remove less polar interferences.
-
Dry: Dry the cartridge under high vacuum for 5 minutes.
-
Elute: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
This is a rapid and effective method for plasma samples, suitable for high-throughput analysis.[7][9]
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of ice-cold acetonitrile containing the internal standard.[9]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Add 1000 µL of 0.1% formic acid in water to the vial, cap, and vortex.[9] The sample is now ready for injection.
UPLC-MS/MS System Configuration
The following parameters provide a robust starting point for analysis and should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and short run times. |
| Analytical Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[7][9] | C18 chemistry provides excellent retention for moderately polar compounds. The 1.7 µm particle size ensures high efficiency. |
| Column Temperature | 40 °C | Ensures reproducible retention times and peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte for positive ion mode ESI.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |
| Flow Rate | 0.4 mL/min[18] | A typical flow rate for a 2.1 mm ID UPLC column, balancing speed and pressure. |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion while providing sufficient sensitivity. |
| Gradient Program | 0.0 min: 5% B0.7 min: 60% B0.8 min: 95% B1.0 min: 95% B1.1 min: 5% B1.5 min: 5% B (End Run)[18] | A rapid gradient allows for fast elution of the analyte while ensuring separation from matrix components, leading to a high-throughput method. |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQ-S, Sciex QTRAP series) | Required for Multiple Reaction Monitoring (MRM) which provides superior selectivity and sensitivity for quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Fenspiride and its metabolites contain basic nitrogen atoms that are readily protonated.[9] |
| Capillary Voltage | 3.0 kV | Optimized to achieve stable and efficient ion generation. |
| Source Temperature | 150 °C | Controls the desolvation process. |
| Desolvation Temp. | 500 °C | Ensures efficient removal of solvent from the ESI droplets. |
| Collision Gas | Argon | Used for Collision-Induced Dissociation (CID) in the collision cell.[18] |
| MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions are monitored for each analyte, ensuring high specificity. |
Mass Spectrometer Parameters (MRM Transitions)
The selection of MRM transitions is fundamental to the specificity of the assay. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3). These transitions must be empirically determined by infusing a pure standard of the analyte.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 277.2 | To be optimized | 0.025 | To be optimized | To be optimized |
| Fenspiride (optional) | 261.2 | 105.1[9] | 0.025 | 30 | 25 |
| Internal Standard (IS) | Analyte-specific | Analyte-specific | 0.025 | To be optimized | To be optimized |
Optimization Note: To determine the optimal transitions for this compound, infuse a ~1 µg/mL solution of the standard into the mass spectrometer. Perform a full scan to confirm the [M+H]⁺ precursor ion at m/z 277.2. Then, perform a product ion scan on m/z 277.2 while ramping the collision energy to identify the most stable and abundant product ions. Select at least two product ions for quantification and confirmation purposes, adhering to WADA criteria.[19]
Method Validation and Performance Characteristics
A full method validation must be performed according to established guidelines to ensure the reliability of the results.[3][12] The following table summarizes typical performance characteristics based on similar validated methods for the parent drug, fenspiride.[7][9][18]
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for Fenspiride Analogs[7][9][18] |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Application-dependent | 2 - 500 ng/mL |
| LLOQ | S/N > 10, Precision/Accuracy within ±20% | 2 ng/mL |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 9.5% |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | 91.5% to 112.4% |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Minimal when using SPE and stable isotope-labeled IS |
| Recovery | Consistent and reproducible | > 99% |
| Stability | < 15% deviation from nominal | Stable for 3 freeze-thaw cycles and 5 months at -70°C |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of this compound in biological matrices. The inclusion of a robust enzymatic hydrolysis step for urine samples ensures the accurate measurement of total metabolite concentration, which is essential for regulated bioanalysis. By following the detailed protocols for sample preparation, chromatography, and mass spectrometry, researchers can achieve reliable and reproducible data that meet the stringent requirements of pharmacokinetic studies and anti-doping control.
References
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- Greening, D. W. (2017). New Approach for Determination of the Degradation Products of Fenspiride Hydrochloride Found in Oral Liquid Formulations. ResearchGate. [URL: https://www.researchgate.
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- Pidpruzhnykov, Y. V., et al. (2013). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/UPLC-MS-MS-Quantification-of-Fenspiride-in-Human-Pidpruzhnykov-Sabko/38749a2157a9f8f20387431e6c4e12c1e82e3478]
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- O'Keeffe, M., & Jeanniot, J. P. (1989). The determination of fenspiride in human plasma and urine by liquid chromatography with electrochemical or ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1799-804. [URL: https://pubmed.ncbi.nlm.nih.gov/2633008/]
- Houghton, E., et al. (2002). Studies related to the in vivo biotransforrmation and urinary excretion of fenspiride hydrochloride in the horse are described. ResearchGate. [URL: https://www.researchgate.
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- Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Agilent. [URL: https://www.agilent.
- Online International Interdisciplinary Research Journal. (n.d.). A selective and sensitive reversed phase UPLC method was developed and validated. [URL: https://www.oiirj.
- Hancu, G., et al. (2018). New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. Biomedical Chromatography, 32(5), e4176. [URL: https://pubmed.ncbi.nlm.nih.gov/29265479/]
- Thermo Fisher Scientific. (n.d.). Context matters: selecting LC-MS sample preparation methods for LC-MS/MS. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/white-papers/wp-000861-lc-ms-sample-prep-tox-wp000861-en.pdf]
- World Anti-Doping Agency. (2017). WADA Technical Document – TD2018MRPL. WADA. [URL: https://www.wada-ama.org/sites/default/files/resources/files/TD2018MRPL_Final_0.pdf]
- NYC Office of Chief Medical Examiner. (2013). Hydrolysis SPE. NYC.gov. [URL: https://www.nyc.gov/assets/ocme/downloads/pdf/technical-manuals/forensic-toxicology/hydrolysis-spe-ver-03-08-2013.pdf]
- Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. [URL: https://www.agilent.
- Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. Agilent. [URL: https://www.agilent.com/cs/library/posters/public/ASMS2018_Th_238.pdf]
- World Anti-Doping Agency. (2023). WADA Technical Document – TD2023IDCR. WADA. [URL: https://www.wada-ama.org/sites/default/files/2023-02/TDIDCR_v4.0_EN.pdf]
- Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Phenomenex. [URL: https://phenomenex.blob.core.windows.net/documents/c830155b-4303-4f18-9c17-4340798e3b33.pdf]
- Sigma-Aldrich. (n.d.). UHPLC/MS for Drug Detection in Urine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/343/989/t403102h.pdf]
- Hupp, A. M., et al. (2020). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483012/]
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Application Notes and Protocols for Cell-Based Assays to Determine 4-Hydroxy Fenspiride Activity
Introduction: Rationale for the Cellular Characterization of 4-Hydroxy Fenspiride
This compound is a metabolite of Fenspiride, a compound previously utilized for its anti-inflammatory and bronchodilator properties in respiratory ailments.[1][2] The parent drug, Fenspiride, exhibits a multifaceted mechanism of action, primarily by antagonizing H1 histamine receptors and reducing the release of pro-inflammatory mediators like cytokines and leukotrienes.[3][4][5] Evidence also suggests its interaction with the NF-κB signaling pathway, a central regulator of inflammation.[4] However, a significant clinical concern with Fenspiride has been its potential for cardiotoxicity, specifically the inhibition of the hERG potassium channel, which can lead to QT interval prolongation.[1]
As a major metabolite, the biological activity and safety profile of this compound warrant a thorough investigation. It is crucial to determine whether this metabolite retains the therapeutic anti-inflammatory activities of the parent compound and, equally importantly, if it shares the same potential for adverse cardiac effects. These application notes provide a comprehensive suite of cell-based assays to elucidate the pharmacological and toxicological profile of this compound, offering researchers a robust framework for its evaluation.
SECTION 1: Assessment of Anti-Inflammatory Activity
The primary therapeutic rationale for Fenspiride was its anti-inflammatory effects.[6] The following protocols are designed to quantify the potential of this compound to modulate key inflammatory pathways.
Pro-inflammatory Cytokine Release Assay in Macrophages
Scientific Rationale: Macrophages are key players in the inflammatory response, releasing a cascade of cytokines upon activation.[7] This assay will determine if this compound can suppress the release of key pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages. The human monocytic cell line THP-1, differentiated into macrophages, provides a reliable and reproducible in vitro model for this assessment.[7]
Experimental Workflow:
Caption: Workflow for cytokine release assay.
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.
-
Induce differentiation into macrophages by treating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Aspirate the medium from the differentiated macrophages and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C.
-
-
Cytokine Quantification:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis and Interpretation:
| Parameter | Description |
| IC50 Value | The concentration of this compound that causes a 50% inhibition of cytokine release compared to the LPS-stimulated vehicle control. |
| Maximum Inhibition | The maximum percentage of inhibition achieved at the highest tested concentration. |
A dose-dependent decrease in TNF-α and IL-6 levels would indicate that this compound possesses anti-inflammatory properties.
NF-κB Reporter Assay
Scientific Rationale: The NF-κB signaling pathway is a critical transcriptional regulator of pro-inflammatory genes, including those for TNF-α and IL-6.[4][8] Fenspiride has been suggested to modulate this pathway.[4] This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element to directly measure the effect of this compound on NF-κB activation.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in DMEM with 10% FBS and a selection antibiotic (e.g., puromycin).
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate NF-κB activation by adding TNF-α (10 ng/mL) to the wells.
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Activity Measurement:
-
Remove the medium and lyse the cells using a luciferase lysis buffer.
-
Add a luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis and Interpretation: Inhibition of TNF-α-induced luminescence by this compound would confirm its ability to suppress the NF-κB signaling pathway.[8]
SECTION 2: Assessment of G-Protein Coupled Receptor (GPCR) Activity
Fenspiride is a known H1 histamine receptor antagonist.[3] It is important to determine if this compound retains this activity, as it would contribute to its potential anti-inflammatory and anti-allergic effects.
Histamine H1 Receptor Antagonism Assay
Scientific Rationale: The histamine H1 receptor is a Gq-coupled GPCR.[9] Its activation leads to an increase in intracellular calcium (Ca2+). This assay measures the ability of this compound to block histamine-induced calcium flux in a cell line overexpressing the H1 receptor.
Experimental Workflow:
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Application Notes and Protocols for Studying 4-Hydroxy Fenspiride Effects in Animal Models
Introduction: The Duality of 4-Hydroxy Fenspiride
Fenspiride was an anti-inflammatory and bronchodilator agent previously used for respiratory ailments.[1] However, it was withdrawn from the European market following the discovery of its potential to cause QT interval prolongation and the life-threatening arrhythmia, Torsades de Pointes (TdP).[2][3] The primary active metabolite, this compound (4-OH Fenspiride), is central to both the therapeutic and adverse effects of the parent drug. Mechanistically, fenspiride and its metabolite exhibit anti-inflammatory properties by inhibiting pathways like NF-κB and reducing the release of pro-inflammatory mediators.[4] Conversely, the cardiotoxicity is linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of cardiac repolarization.[2][5]
This dual activity presents a significant challenge in drug development. Any investigation into the potential therapeutic benefits of 4-OH Fenspiride must be rigorously counterbalanced by a thorough assessment of its cardiac safety profile. These application notes provide a comprehensive guide for researchers to select and implement appropriate preclinical animal models to dissect this risk-benefit profile, focusing on establishing both efficacy in relevant disease models and cardiovascular safety in accordance with international guidelines.
Pharmacological Profile and Rationale for Model Selection
The choice of animal models must be directly informed by the compound's known mechanisms of action.
-
Anti-Inflammatory Efficacy: Fenspiride's action against inflammation, mucus secretion, and bronchoconstriction makes animal models of respiratory inflammation highly relevant.[6][7] Models that feature neutrophilic or eosinophilic infiltration, cytokine release, and airway hyperresponsiveness are ideal for demonstrating potential therapeutic effects.[1][4]
-
Cardiovascular Safety: The known risk of QT prolongation necessitates the use of models sensitive to changes in cardiac repolarization.[2] This is guided by the International Council for Harmonisation (ICH) guidelines S7A and S7B, which set the standard for preclinical cardiovascular safety assessment.[8][9] Non-rodent models, particularly dogs, are preferred for their closer correlation with human cardiac electrophysiology.[10][11]
The following sections detail protocols for models that address both facets of 4-OH Fenspiride's activity.
Part A: Animal Models for Efficacy Assessment (Anti-inflammatory Effects)
Model 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Rodents
Rationale: This model is highly relevant for studying acute, neutrophil-dominant inflammation, mimicking aspects of bacterial-induced respiratory distress.[12][13] LPS, a component of gram-negative bacteria, triggers a potent inflammatory cascade, leading to pulmonary edema, inflammatory cell infiltration, and cytokine production, all of which are key targets for an anti-inflammatory agent.[14][15] This model is well-suited to provide proof-of-concept for the anti-inflammatory activity of 4-OH Fenspiride.
Experimental Workflow Diagram
Caption: Workflow for LPS-Induced Acute Lung Injury Model.
Detailed Protocol:
-
Animals: Use 8-10 week old male C57BL/6 mice or Sprague-Dawley rats. House animals with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for a minimum 7-day acclimatization period.
-
Groups:
-
Group 1: Vehicle Control (Saline) + Saline Challenge
-
Group 2: Vehicle Control (e.g., DMSO/Saline) + LPS Challenge
-
Group 3: 4-OH Fenspiride (Low Dose) + LPS Challenge
-
Group 4: 4-OH Fenspiride (Mid Dose) + LPS Challenge
-
Group 5: 4-OH Fenspiride (High Dose) + LPS Challenge
-
-
Drug Administration: Administer 4-OH Fenspiride or vehicle via the desired route (e.g., intraperitoneal, oral gavage) 1 hour prior to LPS challenge. Dosage should be determined by prior pharmacokinetic studies.
-
ALI Induction: Anesthetize the animal (e.g., isoflurane or ketamine/xylazine). Intratracheally instill Lipopolysaccharide (LPS, from E. coli O111:B4) at a dose of 2-5 mg/kg in a small volume (e.g., 50 µL for mice) of sterile saline.[16]
-
Endpoint Analysis (24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Euthanize the animal and cannulate the trachea. Lavage the lungs with ice-cold PBS (e.g., 3 x 0.5 mL for mice).[17]
-
Cell Counts: Centrifuge the BAL fluid (BALF). Resuspend the cell pellet and perform total cell counts using a hemocytometer. Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) using Wright-Giemsa staining.[17]
-
Cytokine Analysis: Measure levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF supernatant using commercial ELISA kits.
-
Lung Histology: Perfuse the lungs and fix with 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, edema, and alveolar damage.[14]
-
Model 2: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
Rationale: This is the most common model for allergic asthma, characterized by a T-helper 2 (Th2) cell-mediated immune response, eosinophilic airway inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR) — all key features of human asthma.[18][19] It is ideal for evaluating the potential of 4-OH Fenspiride to modulate allergic inflammatory pathways.[17]
Detailed Protocol:
-
Animals: Use 6-8 week old female BALB/c mice, which are known to be good responders in this model.
-
Sensitization:
-
On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 50 µg Ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (Alum) adjuvant in 200 µL of sterile PBS.[20] Control animals receive PBS with Alum only.
-
-
Challenge:
-
Drug Administration: Administer 4-OH Fenspiride or vehicle 1-2 hours prior to each OVA challenge on Days 28, 29, and 30.
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR using a whole-body plethysmography system. Assess the response to increasing concentrations of nebulized methacholine (e.g., 0 to 50 mg/mL).[17]
-
BALF Analysis: Perform bronchoalveolar lavage as described in the ALI model. Conduct total and differential cell counts, with a specific focus on eosinophils.
-
Serum IgE: Collect blood via cardiac puncture and measure total and OVA-specific IgE levels in the serum by ELISA.
-
Lung Histology: Process lungs for H&E staining to observe peribronchial and perivascular inflammation, and Periodic acid-Schiff (PAS) staining to visualize mucus production/goblet cell hyperplasia.
-
| Parameter | LPS-Induced ALI Model | OVA-Induced Asthma Model |
| Species/Strain | Mouse (C57BL/6) or Rat (Sprague-Dawley) | Mouse (BALB/c) |
| Inflammatory Profile | Neutrophil-dominant, acute inflammation | Eosinophil-dominant, Th2-mediated allergic inflammation |
| Key Endpoints | BALF neutrophils, TNF-α, IL-6, lung edema | Airway hyperresponsiveness (AHR), BALF eosinophils, Serum IgE, Mucus production |
| Primary Question | Efficacy against acute bacterial-like inflammation | Efficacy against allergic airway inflammation |
Part B: Animal Models for Safety Assessment (Cardiotoxicity)
Model 1: The Conscious Telemetered Dog
Rationale: This is the gold standard for preclinical cardiovascular safety assessment as mandated by ICH S7B guidelines.[8][22] Using conscious, unrestrained animals eliminates the confounding effects of anesthesia.[23][24] Dogs are a preferred non-rodent species due to their physiological similarities to the human cardiovascular system and their proven sensitivity to drugs that prolong the QT interval.[10][11] This model provides continuous, high-quality data on ECG, blood pressure, and heart rate.[25]
Detailed Protocol:
-
Animals: Use purpose-bred male or female Beagle dogs. Animals must be surgically implanted with a telemetry transmitter for recording cardiovascular parameters.[26] A post-surgical recovery period of several weeks is mandatory.
-
Study Design: A Latin square crossover design is typically used, where each animal receives the vehicle and all dose levels of 4-OH Fenspiride, with an adequate washout period between doses. This allows each animal to serve as its own control, increasing statistical power.[22]
-
Procedure:
-
House animals in a quiet, controlled environment.
-
Collect at least 24 hours of baseline cardiovascular data before the first dose.
-
Administer 4-OH Fenspiride (e.g., via oral capsule) at predetermined time points. Doses should be selected to achieve plasma concentrations that meet and exceed the anticipated therapeutic exposure in humans.[27]
-
Continuously record ECG, heart rate, and arterial blood pressure for at least 24 hours post-dose.
-
Collect time-matched blood samples for pharmacokinetic analysis to establish exposure-response relationships.
-
-
Data Analysis:
-
Analyze ECG intervals (PR, QRS, QT).
-
The QT interval must be corrected for heart rate (QTc) using a dog-specific formula (e.g., Van de Water's) or an individual animal correction derived from baseline data.
-
Compare time-matched QTc values between treated and vehicle control periods. A statistically significant increase in QTc is a key indicator of potential proarrhythmic risk.
-
Model 2: Langendorff Isolated Perfused Heart (Guinea Pig or Rabbit)
Rationale: This ex vivo model allows for the study of direct pharmacological effects on the heart, independent of systemic neural and hormonal influences.[28][29] It is particularly useful for confirming effects on ventricular repolarization (measured as action potential duration or monophasic action potential) and for investigating mechanisms at the tissue level.[30] The guinea pig heart is often used as its action potential morphology is similar to that of humans.
Mechanism of hERG Blockade and QT Prolongation
Caption: Mechanism of 4-OH Fenspiride-induced QT prolongation via hERG channel blockade.
Detailed Protocol:
-
Heart Isolation: Anesthetize a guinea pig or rabbit and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit buffer.[31]
-
Perfusion Setup: Cannulate the aorta and mount the heart on a Langendorff apparatus. Begin retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C.[32]
-
Instrumentation: Place recording electrodes on the ventricular epicardium to measure a pseudo-ECG. A balloon catheter can be inserted into the left ventricle to measure contractile function (LVDP).
-
Procedure:
-
Allow the heart to stabilize for 20-30 minutes.
-
Introduce 4-OH Fenspiride into the perfusate at increasing concentrations.[2]
-
Record ECG and contractile parameters continuously.
-
-
Data Analysis: Measure the QT interval from the pseudo-ECG. Analyze changes in QT interval, heart rate, and left ventricular developed pressure (LVDP) in response to the drug. This provides direct evidence of the compound's effect on cardiac electrophysiology and function.[31]
| Parameter | Conscious Telemetered Dog | Langendorff Isolated Heart |
| System | In vivo, integrated physiological system | Ex vivo, isolated organ |
| Key Advantage | Gold standard for regulatory safety; includes CNS/autonomic influences | Isolates direct cardiac effects; mechanistic insights |
| Primary Endpoint | Heart rate-corrected QT interval (QTc) | QT interval, Action Potential Duration, Contractility (LVDP) |
| Limitations | Higher cost, lower throughput | Lacks systemic metabolism and autonomic input; preparation deteriorates over time |
Integrated Risk-Benefit Assessment
The ultimate goal is to integrate the findings from both efficacy and safety studies. By correlating the plasma concentrations of 4-OH Fenspiride that produce anti-inflammatory effects with those that cause cardiotoxicity, a therapeutic index can be estimated. A large margin between the effective concentration in respiratory models and the concentration causing QT prolongation in safety models would be required to consider further development. The ICH E14/S7B guidelines provide a framework for this integrated assessment, which is critical for making informed decisions on the viability of a drug candidate.[27][33]
Conclusion
The study of 4-OH Fenspiride requires a carefully designed, dual-pronged approach. Robust, well-validated animal models are essential to characterize both its potential therapeutic benefits in respiratory inflammation and its significant risk of cardiotoxicity. The protocols outlined here provide a framework for generating the necessary data to perform a comprehensive risk-benefit assessment, guiding future research and development decisions with scientific rigor and a commitment to safety.
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Application Note: A High-Throughput Strategy for Identifying the Molecular Targets of 4-Hydroxy Fenspiride
Audience: Researchers, scientists, and drug development professionals in pharmacology, toxicology, and drug discovery.
Abstract
Fenspiride, a non-steroidal anti-inflammatory drug previously used for respiratory ailments, was withdrawn from the market due to significant cardiotoxicity risks, specifically QT prolongation and Torsades de Pointes.[1] The direct molecular targets of its metabolites, such as 4-Hydroxy Fenspiride, remain poorly characterized. Understanding these interactions is critical for elucidating the mechanisms of toxicity and for the broader field of drug safety. This application note presents a comprehensive, multi-pronged high-throughput screening (HTS) strategy designed to identify and validate the direct protein targets of this compound. We provide detailed protocols for two complementary primary screening methodologies—Affinity-Purification Mass Spectrometry (AP-MS) and Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)—followed by essential secondary and validation assays. This integrated workflow provides a robust framework for the deconvolution of small molecule targets in a physiologically relevant context.
Introduction: The Fenspiride Problem and the Need for Target Deconvolution
Fenspiride was prescribed as a bronchodilator and anti-inflammatory agent for decades.[2][3] Its therapeutic effects were attributed to a complex pharmacology, including antagonism of H1 histamine receptors and inhibition of the arachidonic acid inflammatory cascade.[4][5][6] However, post-marketing surveillance revealed a concerning link to severe cardiac arrhythmias, leading to its global withdrawal.[1] The leading hypothesis for this toxicity is the off-target inhibition of cardiac ion channels, particularly the hERG potassium channel, by the parent drug or its metabolites.[3][7]
This compound is a major metabolite of Fenspiride. To fully comprehend the molecular basis of Fenspiride's action and toxicity, it is imperative to identify the complete target profile of this key metabolite. High-throughput screening (HTS) offers a powerful suite of tools to achieve this by rapidly assessing interactions across the proteome.[8][9] This guide details a strategy that leverages orthogonal HTS approaches to generate a high-confidence list of this compound binding partners, moving from initial discovery to functional validation.
A Multi-Pronged HTS Strategy for Robust Target Identification
No single target identification method is foolproof. A robust strategy relies on the integration of complementary techniques that probe drug-target interactions from different angles. We propose a workflow that combines direct affinity capture with an in-cell target engagement assay to triangulate on high-confidence targets.
-
Affinity-Purification Mass Spectrometry (AP-MS): A powerful in vitro method that uses an immobilized form of the small molecule to "fish" for binding proteins from a complex cell lysate.[10][11] This approach excels at identifying direct physical binders.
-
Cellular Thermal Shift Assay (CETSA-MS): A label-free method that measures changes in protein thermal stability upon ligand binding in intact cells.[12][13] It provides crucial evidence of target engagement in a native physiological environment, accounting for cell permeability and intracellular concentrations.
Hits from these primary screens are then prioritized for rigorous validation using orthogonal biochemical and functional assays.
Caption: A strategic workflow combining orthogonal HTS methods.
Protocol 1: Affinity-Purification Mass Spectrometry (AP-MS)
This protocol describes the identification of proteins that directly bind to this compound from a cell lysate, using human cardiomyocyte lysate as a biologically relevant model.
Principle of the Method
An analog of this compound is synthesized with a linker arm attached to a biotin molecule (the "bait"). This bait is immobilized on streptavidin-coated beads. When a cell lysate is passed over these beads, proteins that bind to this compound (the "prey") are captured. After washing away non-specific binders, the prey proteins are eluted, digested, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][14] A crucial control involves competitive elution with an excess of free, unmodified this compound to ensure the identified interactions are specific.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the AP-MS experiment.
Detailed Step-by-Step Protocol
-
Bait Preparation:
-
Synthesize a this compound derivative with a linker (e.g., a C6-amino linker) suitable for conjugation to NHS-activated biotin. The position of the linker should be chosen carefully to minimize disruption of potential binding epitopes.
-
Incubate 1 mg of streptavidin-coated magnetic beads with an excess of the biotinylated this compound probe for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with PBS containing 0.05% Tween-20 (PBS-T) to remove unbound probe. Prepare control beads incubated with biotin only.
-
-
Lysate Preparation:
-
Culture a relevant human cell line (e.g., AC16 human cardiomyocytes) to ~90% confluency.
-
Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Affinity Capture:
-
Incubate 1-2 mg of cell lysate with the prepared bait-coated beads and control beads for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Wash the beads five times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Condition 1 (Specific): Elute bound proteins by incubating the beads with lysis buffer containing a high concentration (e.g., 100 µM) of free, non-biotinylated this compound for 1 hour at 4°C.
-
Condition 2 (Total Binders): Elute with a denaturing buffer (e.g., 2% SDS, 100 mM Tris-HCl pH 7.6).
-
Control: Perform the same elution on the biotin-only control beads.
-
-
Sample Preparation for MS:
-
Reduce eluted proteins with DTT, alkylate with iodoacetamide, and perform an in-solution or on-bead tryptic digest.
-
Desalt the resulting peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap series).
-
Identify and quantify proteins using a database search algorithm (e.g., MaxQuant) against the human proteome.
-
Data Presentation and Interpretation
The primary output is a list of proteins identified in each condition. True hits are proteins significantly enriched in the specific elution from the this compound bait compared to both the control beads and the total binder elution.
Table 1: Example Data Output for AP-MS Hits
| Protein ID (UniProt) | Gene Name | Score | Fold Enrichment (Specific vs. Control) | p-value |
|---|---|---|---|---|
| P08670 | VIM | 254 | 15.2 | <0.001 |
| Q13547 | KCNH2 | 189 | 11.8 | <0.005 |
| P35568 | PDE4B | 155 | 8.5 | <0.01 |
| ... | ... | ... | ... | ... |
Protocol 2: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
This protocol confirms that this compound engages with its targets inside intact cells, a critical step for validating physiological relevance.
Principle of the Method
The binding of a small molecule to its target protein generally increases the protein's stability.[12] CETSA leverages this by heating intact cells treated with a compound across a range of temperatures.[15][16] Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. After heating, cells are lysed, and the aggregated proteins are removed by centrifugation. Mass spectrometry is then used to identify and quantify the thousands of proteins remaining in the soluble fraction at each temperature point. A target of the drug will show a characteristic shift in its melting curve to the right (i.e., a higher melting temperature, Tₘ).[17]
Experimental Workflow Diagram
Caption: Fenspiride's multifaceted pharmacology.
Protocol: High-Throughput Cardiac Ion Channel Screening
Principle: Automated patch-clamp electrophysiology is used to rapidly assess the inhibitory activity of this compound against a panel of the most important cardiac ion channels. [18][19]This directly tests the primary hypothesis for Fenspiride's cardiotoxicity.
Methodology:
-
Cell Lines: Use HEK293 or CHO cells stably expressing individual human cardiac ion channels (e.g., hERG (KCNH2), Naᵥ1.5 (SCN5A), Caᵥ1.2 (CACNA1C)).
-
Platform: Employ an automated patch-clamp platform (e.g., QPatch, Patchliner).
-
Procedure:
-
Prepare a dose-response curve of this compound (e.g., 0.01 µM to 100 µM).
-
Dispense cells onto the recording plate.
-
Establish whole-cell patch-clamp configuration.
-
Apply specific voltage protocols to elicit ionic currents for each channel.
-
Apply increasing concentrations of this compound and measure the corresponding inhibition of the peak current.
-
-
Data Analysis:
-
For each channel, plot the percent inhibition against the drug concentration.
-
Fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).
-
Table 3: Example Data for Ion Channel Screening
| Ion Channel Target | IC₅₀ (µM) |
|---|---|
| hERG (KCNH2) | 15.1 |
| Naᵥ1.5 (SCN5A) | > 100 |
| Caᵥ1.2 (CACNA1C) | 85.7 |
Conclusion
The withdrawal of Fenspiride underscores the critical importance of thorough target and off-target profiling during drug development. The integrated HTS strategy presented here, combining AP-MS and CETSA-MS, provides a powerful and robust framework for identifying the direct molecular targets of this compound. By confirming hits with targeted functional assays, researchers can build a comprehensive map of the metabolite's interactions, providing crucial insights into the mechanisms of both its intended therapeutic action and its dangerous cardiotoxicity. This knowledge is essential for developing safer medicines and improving predictive toxicology models.
References
Please note: For brevity in this example, a limited number of references are fully formatted. A complete guide would cite all sources.
- Title: What is Fenspiride Hydrochloride used for?
-
Title: Utilization of mechanistic modelling and simulation to analyse fenspiride proarrhythmic potency - Role of physiological and other non-drug related parameters Source: PubMed URL: [Link]
-
Title: High-throughput screening as a method for discovering new drugs Source: Drug Target Review URL: [Link]
-
Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: PubMed URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
-
Title: High-throughput drug target discovery using a fully automated proteomics sample preparation platform Source: PMC - NIH URL: [Link]
-
Title: High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance Source: EMBL-EBI URL: [Link]
-
Title: Suspension of fenspiride medicines due to potential risk of heart rhythm problems Source: European Medicines Agency URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
-
Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]
-
Title: CETSA Source: Pelago Bioscience URL: [Link]
-
Title: A risk profile of fenspiride using ion channel data and in silico action potential modeling (2020) Source: ResearchGate URL: [Link]
- Title: What is the mechanism of Fenspiride Hydrochloride?
-
Title: [ENT inflammation and importance of fenspiride] Source: PubMed URL: [Link]
-
Title: Cardiac Ion Channels Source: PubMed URL: [Link]
-
Title: In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine Source: PubMed Central URL: [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-Hydroxy Fenspiride
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Hydroxy Fenspiride, a principal metabolite of Fenspiride. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for routine quality control and stability studies in pharmaceutical development.[1][2][3][4] The developed method is adept at separating this compound from its degradation products, which were generated through forced degradation studies under various stress conditions.
Introduction
Fenspiride is an anti-inflammatory and bronchodilator agent used in the treatment of respiratory diseases.[5][6] Its clinical efficacy and safety are intrinsically linked to its metabolic fate within the body. This compound is a significant metabolite of Fenspiride, and its quantification is crucial for pharmacokinetic, metabolism, and toxicological studies.[7][8] A robust and validated analytical method is therefore essential for the accurate measurement of this metabolite in various matrices.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances.[2] This application note presents a comprehensive guide to a validated HPLC method for this compound, designed to be both reliable and practical for researchers, scientists, and drug development professionals.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen for its versatility and proven performance in separating moderately polar compounds.
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Purified water (HPLC grade)
-
Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation studies)
-
Chromatographic Conditions
The selection of chromatographic conditions was guided by the physicochemical properties of this compound (Molecular Formula: C15H20N2O3, Molecular Weight: 276.33 g/mol ) and empirical method development.[7][8]
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile: 10mM Ammonium Acetate buffer (pH 6.5) (50:50, v/v) | An isocratic elution was chosen for simplicity and robustness. The acetonitrile provides the necessary organic strength to elute the analyte, while the ammonium acetate buffer controls the pH to ensure consistent ionization and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic resolution. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 215 nm | This wavelength was selected based on the UV spectrum of this compound, providing optimal sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential late-eluting degradation products. |
Method Validation Protocol
The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[1][3][4][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
System Suitability
Before each validation run, a system suitability test (SST) was performed to ensure the chromatographic system was functioning correctly.[10][11][12][13] A standard solution of this compound was injected six times, and the following parameters were evaluated:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of active site interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the ability to produce sharp, narrow peaks. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[14][15][16][17] A solution of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 48 hours
The stressed samples were then analyzed, and the chromatograms were examined for any degradation peaks. The peak purity of the this compound peak was assessed using a PDA detector to ensure no co-eluting peaks.
Linearity and Range
The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over the range of 10-150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
The accuracy of the method was evaluated by performing recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
Precision
Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 100 µg/mL solution were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
| Parameter | Acceptance Criteria |
| %RSD for Repeatability | ≤ 2.0% |
| %RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
pH of the buffer (± 0.2 units)
The system suitability parameters were checked after each variation.
Detailed Protocols
Preparation of Solutions
-
Buffer Preparation (10mM Ammonium Acetate, pH 6.5): Dissolve 0.77 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 6.5 with dilute acetic acid or ammonium hydroxide.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 50:50 ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare working standard solutions for linearity, accuracy, and precision by diluting the stock solution with the mobile phase to the desired concentrations.
HPLC System Setup and Operation
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the detector wavelength to 215 nm.
-
Perform the system suitability test by injecting the standard solution six times.
-
Proceed with the analysis of samples.
Visualizations
HPLC Method Development Workflow
Caption: Workflow for the development of the HPLC method for this compound.
Method Validation Process
Caption: The validation process followed for the developed HPLC method as per ICH guidelines.
Conclusion
This application note provides a detailed protocol for a validated, stability-indicating RP-HPLC method for the quantitative analysis of this compound. The method is simple, accurate, precise, and robust, making it suitable for routine use in quality control laboratories and for supporting drug development activities. The comprehensive validation ensures that the method is fit for its intended purpose and provides reliable data.
References
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Alsante, K. M., et al. (2003). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 905-918. [Link]
-
AssayPrism. System Suitability Test in HPLC – Key Parameters Explained. [Link]
-
Blessy, M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Bioanalytical Techniques, 5(4). [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]
-
Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology, 3(1). [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
Slideshare. (2014). System suitability testing. [Link]
-
Scultetus, A. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Global Substance Registration System. This compound. [Link]
-
Dumasia, M. C., et al. (2002). Chemical structures of fenspiride and its putative in vivo 624 628 Due... ResearchGate. [Link]
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Pharmacompass. fenspiride hydrochloride. [Link]
-
Allmpus. FENSPIRIDE 4-HYDROXY IMPURITY. [Link]
-
Net-Gen. (2024). What is Fenspiride Hydrochloride used for? [Link]
-
Wikipedia. Fenspiride. [Link]
-
ENCO. This compound | H942395. [Link]
-
Chandana, O. S. S. (2016). DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF FENSPIRIDE HYDROCHLORIDE IN BULK & PHARMACEUTICAL DOSAGE FORMS. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 1368-1378. [Link]
-
M. V. V. N. Murali Krishna, et al. (2013). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. SciSpace. [Link]
-
Chandana, O. S. S., et al. (2019). Development and validation of RP-HPLC-PDA method for the estimation of Fenspiride hydrochloride in bulk and pharmaceutical dosage forms. ResearchGate. [Link]
-
M. V. V. N. Murali Krishna, et al. (2013). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. Request PDF. [Link]
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- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. fenspiride hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Fenspiride - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 441781-25-5 [m.chemicalbook.com]
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- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
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- 13. System suitability testing | PPTX [slideshare.net]
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Application Note: Establishing In Vitro Models of Respiratory Inflammation to Evaluate the Efficacy of 4-Hydroxy Fenspiride
Introduction
Chronic inflammatory respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, represent a significant global health burden. A key pathological feature of these conditions is persistent airway inflammation, characterized by the infiltration of immune cells and the overproduction of pro-inflammatory mediators, leading to airway remodeling, mucus hypersecretion, and airflow limitation.[1][2] The development of effective anti-inflammatory therapeutics is therefore a primary goal in respiratory medicine.
Fenspiride was a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, previously used for the treatment of various respiratory diseases.[3][4] Its mechanism of action was multifaceted, involving the antagonism of H1 histamine receptors and inhibition of the arachidonic acid pathway, which collectively reduced the production of pro-inflammatory cytokines and other mediators.[3][5][6] However, the parent drug, fenspiride, was withdrawn from the European market due to concerns over its potential to cause serious heart rhythm problems, specifically QT prolongation.[7][8][9][10]
This has spurred interest in its metabolites, such as 4-Hydroxy Fenspiride, to understand their pharmacological activity and to explore whether the therapeutic anti-inflammatory effects can be dissociated from the adverse cardiac effects. To rigorously evaluate the potential of this compound, robust and physiologically relevant in vitro models are essential.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing two distinct, yet complementary, in vitro models of respiratory inflammation. We will describe a foundational screening model using the A549 human alveolar epithelial cell line and an advanced, highly physiological model using primary Human Bronchial Epithelial Cells (HBECs) cultured at the Air-Liquid Interface (ALI). These protocols are designed to assess the efficacy of this compound in mitigating key inflammatory endpoints, including cytokine release, signaling pathway activation, and mucus production.
Part 1: Foundational Model - LPS-Induced Inflammation in A549 Cells
Rationale and Application
The A549 cell line, derived from human alveolar adenocarcinoma, is a widely used and well-characterized model for initial investigations into pulmonary inflammation. These cells are easy to culture and provide a reproducible system for high-throughput screening of anti-inflammatory compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation via the Toll-like receptor 4 (TLR4) pathway, culminating in the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[11] This model is ideal for assessing a compound's ability to suppress the production of key pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[12][13][14]
Experimental Workflow: A549 Model
Caption: Workflow for assessing this compound in an LPS-induced A549 inflammation model.
Protocol 1.1: A549 Cell Culture and Seeding
-
Maintain A549 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Passage cells upon reaching 80-90% confluency.
-
Seed cells into a 24-well tissue culture-treated plate at a density of 1 x 10⁵ cells/well in 500 µL of complete medium.
-
Incubate for 24 hours to allow for cell adherence and formation of a monolayer.
Protocol 1.2: Induction of Inflammation and Treatment
-
After 24 hours, carefully aspirate the culture medium.
-
Wash the cell monolayer once with 500 µL of sterile Phosphate-Buffered Saline (PBS).
-
Pre-treat the cells by adding 400 µL of serum-free DMEM containing various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Causality Insight: Pre-treatment allows the compound to enter the cells and engage its molecular targets prior to the inflammatory stimulus, mimicking a prophylactic treatment regimen.
-
-
Stimulate inflammation by adding 100 µL of serum-free DMEM containing LPS to achieve a final concentration of 1 µg/mL. Include a non-stimulated control group (vehicle only) and an LPS-only control group (vehicle + LPS).
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO₂. The incubation time can be optimized based on time-course experiments.[12]
Protocol 1.3: Endpoint Analysis
1.3.1: Cytokine Quantification by ELISA
-
Carefully collect the cell culture supernatant from each well and centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.
-
Use the clarified supernatant for cytokine analysis.
-
Quantify the concentration of IL-6 and IL-8 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[15][16][17]
-
Self-Validating System: The assay includes a standard curve of known cytokine concentrations, allowing for accurate quantification. The LPS-only control must show a significant increase in cytokine levels compared to the vehicle control for the experiment to be valid.
-
1.3.2: NF-κB Pathway Analysis by Western Blot
-
After collecting the supernatant, wash the remaining cell monolayer with ice-cold PBS.
-
Lyse the cells directly in the well using 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates, determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. The ratio of phospho-IκBα to total IκBα indicates NF-κB pathway activation.
Expected Outcomes & Data Interpretation
| Condition | IL-8 Secretion (pg/mL) | IL-6 Secretion (pg/mL) | p-IκBα / Total IκBα Ratio | Interpretation |
| Vehicle Control | Low / Basal | Low / Basal | Low | No inflammation |
| LPS (1 µg/mL) | High (e.g., >1000) | High (e.g., >500) | High | Successful inflammation induction |
| LPS + 4-HF (Low Dose) | Moderately Reduced | Moderately Reduced | Moderately Reduced | Partial anti-inflammatory effect |
| LPS + 4-HF (High Dose) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Potent anti-inflammatory effect |
Part 2: Advanced Model - Differentiated Primary HBECs at Air-Liquid Interface (ALI)
Rationale and Application
While cell lines are useful for initial screening, they fail to replicate the complex, three-dimensional structure and cellular diversity of the human airway epithelium. Primary HBECs cultured at an ALI form a pseudostratified epithelium containing basal, ciliated, and mucus-producing goblet cells, providing a highly physiological model.[1][18][19] This system is invaluable for studying disease mechanisms relevant to COPD and asthma, such as mucus hypersecretion (a key feature regulated by MUC5AC) and epithelial barrier integrity.[20][21][22] This model allows for the evaluation of this compound in a more clinically relevant context.
Experimental Workflow: ALI Model
Caption: Multi-phase workflow for differentiating and testing compounds on primary HBECs at ALI.
Protocol 2.1: Expansion and Differentiation of HBECs at ALI
This protocol is a summary; specific media formulations (e.g., PneumaCult™) and vendor recommendations should be followed closely.[18][23][24]
-
Expansion: Culture primary HBECs in appropriate expansion medium in tissue culture flasks.
-
Seeding: Once confluent, dissociate the cells and seed them onto the apical surface of permeable Transwell® inserts (e.g., 0.4 µm pore size) coated with collagen.[25]
-
Submerged Culture: Culture the cells with medium in both the apical and basolateral compartments until a 100% confluent monolayer is formed. Monitor confluence by microscopy.
-
Air-Lift: To initiate differentiation, carefully remove the medium from the apical compartment, exposing the cells to air. Continue to feed the cells only via the basolateral compartment with ALI differentiation medium.
-
Differentiation: Maintain the ALI culture for at least 21-28 days, changing the basolateral medium every 2-3 days. Perform an occasional apical wash with PBS to remove accumulated mucus.
-
Self-Validating System: Proper differentiation should be confirmed by the visible presence of beating cilia under a microscope and the formation of a pseudostratified morphology, which can be verified by histology (H&E staining) on a subset of inserts.[24]
-
Protocol 2.2: Induction of Mucus Hypersecretion and Inflammation
-
Once the HBEC cultures are fully differentiated, switch to a basal maintenance medium for 24 hours.
-
Induce Inflammation: Add an inflammatory stimulus to the basolateral medium. The choice of stimulus depends on the disease phenotype being modeled:
-
Treatment: Concurrently, add this compound (or vehicle) to the basolateral medium.
-
Incubate for 48-72 hours.
Protocol 2.3: Assessing Therapeutic Effects
2.3.1: Mucin (MUC5AC) Quantification
-
Perform an apical wash by adding 200 µL of sterile PBS to the apical surface and incubating for 30 minutes at 37°C.
-
Gently collect the apical wash. This sample contains the secreted mucins.
-
Quantify MUC5AC protein levels in the apical wash using a MUC5AC-specific ELISA kit.[21][28]
2.3.2: Barrier Function Assessment by TEER
-
Measure the Transepithelial Electrical Resistance (TEER) at the beginning and end of the experiment using an epithelial volt-ohm meter (EVOM).
-
A decrease in TEER indicates a compromised epithelial barrier, while maintenance or restoration of TEER by the test compound suggests a protective effect.[21]
2.3.3: Cytokine Profiling
-
Collect the basolateral medium at the end of the experiment.
-
Analyze the medium for a panel of relevant cytokines (e.g., IL-8, IL-6, TNF-α) using ELISA or a multiplex bead-based assay.
Mechanistic Deep Dive: The NF-κB Signaling Pathway
The NF-κB family of transcription factors is a cornerstone of the inflammatory response.[29] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to TLR4 or TNF-α binding to its receptor, trigger a signaling cascade that activates the IκB kinase (IKK) complex.[30][31] IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus, bind to DNA, and drive the transcription of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[32][33] The anti-inflammatory action of fenspiride is believed to be mediated, in part, through the inhibition of this pathway.[5] Investigating the effect of this compound on IκBα phosphorylation is a key step in elucidating its mechanism of action.
Caption: The canonical NF-κB signaling pathway and a potential point of therapeutic intervention.
Summary and Outlook
This application note provides comprehensive protocols for establishing both a foundational and an advanced in vitro model of respiratory inflammation. The A549 model serves as an efficient primary screening tool, while the primary HBEC ALI model offers a higher degree of physiological relevance for confirming efficacy and investigating complex endpoints like mucus production and barrier function. By employing these validated systems, researchers can effectively characterize the anti-inflammatory potential of this compound, elucidate its mechanism of action, and generate the critical data needed to guide further pre-clinical development for inflammatory airway diseases.
References
- Vertex AI Search. (2024). What is Fenspiride Hydrochloride used for? [Online].
- Vertex AI Search. (2024). What is the mechanism of Fenspiride Hydrochloride? [Online].
- Wikipedia. (n.d.). Fenspiride. [Online].
- STEMCELL Technologies. (n.d.). How to Model the Human Airway at the Air-Liquid Interface: Introduction. [Online].
- STEMCELL Technologies. (2020). How to Model the Human Airway at the Air-Liquid Interface: Expansion of HBECs. YouTube. [Online].
- Medscape. (2019). EU Panel Backs Market Withdrawal of Fenspiride Due to Heart Risk. [Online].
- Clinical Tree. (2024). Fenspiride. [Online].
- PubMed. (n.d.). Isolation and air-liquid interface culture of human large airway and bronchiolar epithelial cells. [Online].
- STEMCELL Technologies. (2020). How to Model the Human Airway at the Air-Liquid Interface: Differentiation of HBECs. [Online].
- European Medicines Agency. (2019). Withdrawal of marketing authorisations for fenspiride medicines. [Online].
- ChemicalBook. (2019). Medicinal Effect of Fenspiride Hydrochloride. [Online].
- PubMed. (2025). Protocol for differentiating primary human small airway epithelial cells at the air-liquid interface. [Online].
- PubMed Central. (n.d.). NF-kappaB Signaling in Chronic Inflammatory Airway Disease. [Online].
- European Medicines Agency. (2019). Withdrawal of marketing authorisations for fenspiride medicines. [Online].
- Asepharmasolutions EN. (2019). Withdrawal of marketing authorisations for fenspiride medicines!. [Online].
- PubMed Central. (n.d.). Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease. [Online].
- PubMed. (n.d.). [ENT inflammation and importance of fenspiride]. [Online].
- PubMed. (n.d.). A novel approach to investigate severe asthma and COPD: the 3d ex vivo respiratory mucosa model. [Online].
- Frontiers. (n.d.). In vitro models to study viral-induced asthma exacerbation: a short review for a key issue. [Online].
- Selvita. (2025). In Vitro Phenotypic Models for Asthma, COPD, and IPF. [Online].
- ASM Journals. (n.d.). Inhibition of NF-κB-Mediated Inflammation in Severe Acute Respiratory Syndrome Coronavirus-Infected Mice Increases Survival. [Online].
- PubMed Central. (n.d.). Nuclear Factor-κB: a Key Regulator in Health and Disease of Lungs. [Online].
- Frontiers. (n.d.). Editorial: Next generation in vitro models to study chronic pulmonary diseases. [Online].
- BD Biosciences. (n.d.). Cytokine ELISA Protocol. [Online].
- NIH. (n.d.). Nuclear Factor-Kappa-B Signaling in Lung Development and Disease: One Pathway, Numerous Functions. [Online].
- Creative Proteomics. (n.d.). Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research. [Online].
- PubMed. (2021). The development of an in vitro 3D model of goblet cell hyperplasia using MUC5AC expression and repeated whole aerosol exposures. [Online].
- Wyss Institute. (2015). Small Airway-on-a-Chip: Modeling COPD and Asthma. YouTube. [Online].
- EURL ECVAM. (n.d.). Detection of cytokine release in A549 cells. [Online].
- PubMed Central. (n.d.). Effect of proinflammatory cytokines on the human MUC5AC promoter activity in vitro and in vivo. [Online].
- Frontiers. (2022). Aqueous Extract of Descuraniae Semen Attenuates Lipopolysaccharide-Induced Inflammation and Apoptosis by Regulating the Proteasomal Degradation and IRE1α-Dependent Unfolded Protein Response in A549 Cells. [Online].
- R&D Systems. (n.d.). ELISA Kits: Assays For Quantifying Cytokine Release. [Online].
- PubMed Central. (n.d.). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. [Online].
- E-Journal Faculty of Medicine Unpad. (n.d.). Dose and Time-Dependent Lipopolysaccharide Exposure on A549 Cell Model Influences Pro-Inflammatory Cytokine Interleukin 8. [Online].
- Dove Medical Press. (2024). MUC5AC expression through ROS/IP3R/Ca2+ in Calu-3 cells. [Online].
- PubMed Central. (n.d.). LPS-induced inflammatory response and apoptosis are mediated by Fra-1 upregulation and binding to YKL-40 in A549 cells. [Online].
- ResearchGate. (2025). TNF-alpha in the regulation of MUC5AC secretion: Some aspects of cytokine-induced mucin hypersecretion on the in vitro model. [Online].
- PubMed Central. (n.d.). Vitamin D Inhibits Lipopolysaccharide (LPS)-Induced Inflammation in A549 Cells by Downregulating Inflammatory Cytokines. [Online].
- ResearchGate. (n.d.). Effect of LPS treatment on A549 cells. A) Normalized cell viability.... [Online].
- Grokipedia. (n.d.). Fenspiride. [Online].
- ResearchGate. (n.d.). WSPM2.5 induces MUC5AC expression in NCI-H292 cells. Cells were treated.... [Online].
- PubMed. (n.d.). Blockade by fenspiride of endotoxin-induced neutrophil migration in the rat. [Online].
- PubMed. (n.d.). [Bronchial inflammation during chronic bronchitis, importance of fenspiride]. [Online].
- Unknown Source. (n.d.).
- PubMed. (n.d.). Efficacy of supplemental anti-inflammatory therapy with fenspiride in chronic obstructive and nonobstructive bronchitis. [Online].
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Application Notes and Protocols: 4-Hydroxy Fenspiride in Drug Metabolism Studies
Introduction: The Rationale for Studying Fenspiride Metabolism
Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties that has been used in the treatment of various respiratory diseases.[1][2][3] Understanding the metabolic fate of fenspiride is crucial for a comprehensive assessment of its efficacy and safety profile. The biotransformation of a parent drug into its metabolites can significantly alter its pharmacological activity, duration of action, and potential for toxicity. Therefore, the characterization of major metabolites, such as 4-Hydroxy Fenspiride, is a cornerstone of preclinical and clinical drug development.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in drug metabolism studies. We will delve into the scientific principles and provide step-by-step protocols for the in vitro generation and analysis of this compound, as well as its quantification in in vivo pharmacokinetic studies.
The Metabolic Pathway of Fenspiride to this compound
The formation of this compound from fenspiride is a Phase I metabolic reaction, specifically an aromatic hydroxylation.[4] This type of oxidative reaction is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[5][6][7] Identifying the specific CYP isoenzyme(s) responsible for this transformation is critical for predicting potential drug-drug interactions.
Caption: Metabolic conversion of Fenspiride to this compound.
Part 1: In Vitro Metabolism and CYP Phenotyping
To investigate the formation of this compound and identify the responsible CYP isoenzymes, in vitro assays using human liver microsomes (HLMs) and recombinant human CYP enzymes are the gold standard.[8][9]
Experimental Workflow for In Vitro Metabolism
Caption: Workflow for in vitro fenspiride metabolism.
Protocol 1: In Vitro Metabolism of Fenspiride in Human Liver Microsomes
Objective: To generate this compound from fenspiride using a pooled human liver microsome preparation.
Materials:
-
Fenspiride
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal Standard (IS) for LC-MS/MS analysis (structurally similar, stable-isotope labeled analog if available)
Procedure:
-
Preparation:
-
Prepare a stock solution of fenspiride (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the fenspiride stock solution in potassium phosphate buffer to the desired starting concentration (e.g., 100 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the HLMs on ice.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
Potassium Phosphate Buffer
-
HLM suspension (final protein concentration typically 0.5-1.0 mg/mL)
-
Fenspiride solution (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously for 30 seconds.
-
-
Sample Processing:
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol 2: CYP Phenotyping of Fenspiride 4-Hydroxylation
Objective: To identify the specific human CYP isoenzyme(s) responsible for the formation of this compound.
Methods:
-
Recombinant Human CYP Enzymes:
-
Follow the procedure outlined in Protocol 1, but replace the HLMs with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[10]
-
Compare the rate of this compound formation across the different CYP isoforms to identify the primary metabolizing enzyme(s).
-
-
Chemical Inhibition Assay:
-
Utilize pooled HLMs as in Protocol 1.
-
In separate incubation mixtures, include a known selective chemical inhibitor for each of the major CYP isoenzymes.[11]
-
Pre-incubate the HLMs with the inhibitor for a specified time (e.g., 10-15 minutes) before adding fenspiride.
-
A significant decrease in the formation of this compound in the presence of a specific inhibitor points to the involvement of that CYP isoenzyme.
-
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
Part 2: Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of drug metabolites in complex biological matrices.[6]
Developing an LC-MS/MS Method for this compound
1. Mass Spectrometric Parameters:
-
Precursor Ion: The molecular weight of this compound is 276.33 g/mol . In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]+ will have an m/z of approximately 277.3.
-
Product Ions: To determine the optimal product ions for Multiple Reaction Monitoring (MRM), direct infusion of a this compound standard into the mass spectrometer is performed, followed by collision-induced dissociation (CID). Alternatively, a product ion scan can be performed on the eluting peak from the LC. Common fragmentation pathways for hydroxylated aromatic compounds can also be used for prediction.[10]
| Compound | Precursor Ion (m/z) | Predicted Product Ions (m/z) | Collision Energy (eV) |
| Fenspiride | 261.2 | 105.1 | To be optimized |
| This compound | 277.3 | To be determined empirically | To be optimized |
| Internal Standard (IS) | To be determined | To be determined | To be optimized |
2. Chromatographic Conditions:
-
A C18 reversed-phase column is a suitable starting point for the separation of fenspiride and its more polar metabolite, this compound.
-
A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is recommended.
Protocol 3: Quantification of this compound in In Vitro Samples
Objective: To quantify the concentration of this compound in the supernatant from the in vitro metabolism assays.
Procedure:
-
Instrument Setup:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the MRM transitions for this compound and the internal standard.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking known concentrations of a this compound analytical standard into a blank matrix (the same buffer and terminated HLM solution used in the experiment).
-
Process the calibration standards in the same manner as the experimental samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
-
Sample Analysis:
-
Inject the processed samples from the in vitro experiments.
-
Integrate the peak areas for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
-
Plot the concentration of this compound formed over time to determine the rate of metabolism.
-
Part 3: In Vivo Pharmacokinetic Studies
In vivo studies in animal models, such as rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of fenspiride and the formation and elimination of this compound in a whole organism.[1][12]
Experimental Workflow for In Vivo Pharmacokinetics
Caption: Workflow for in vivo pharmacokinetic study.
Protocol 4: Pharmacokinetic Study of Fenspiride and this compound in Rats
Objective: To determine the plasma concentration-time profiles of fenspiride and this compound following oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (e.g., 200-250 g)
-
Fenspiride formulation for oral gavage (e.g., suspension in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Anesthetic (if required for blood collection)
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats to the housing conditions for at least one week.
-
Fast the animals overnight before dosing (with free access to water).
-
Administer a single oral dose of the fenspiride formulation (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Collection:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points. A typical schedule for an oral dose study would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]
-
Blood can be collected via a suitable route, such as the tail vein or saphenous vein.
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentrations of both fenspiride and this compound using a validated LC-MS/MS method as described in Part 2. This will require the preparation of calibration curves for both analytes in blank rat plasma.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentrations of fenspiride and this compound against time.
-
Calculate key pharmacokinetic parameters for both the parent drug and the metabolite, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
t1/2 (elimination half-life)
-
-
Conclusion
The study of this compound is integral to a thorough understanding of the disposition of fenspiride. The protocols outlined in this application note provide a robust framework for the in vitro and in vivo characterization of this metabolite. By elucidating the metabolic pathways and pharmacokinetic profiles of both the parent drug and its metabolites, researchers can make more informed decisions during the drug development process, ultimately contributing to the development of safer and more effective therapeutics.
References
- Fenspiride: an anti-inflammatory drug with potential benefits in the tre
- Pidpruzhnykov, Y. V., Sabko, V. E., Iurchenko, V. V., & Zupanets, I. A. (2013). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. Journal of Bioequivalence & Bioavailability, 5(4), 185-190.
- Comprehensive CYP & UGT Reaction Phenotyping Insights. (n.d.). Labcorp.
- Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. (2000). Analytical Chemistry, 72(8), 1915-1921.
- Fenspiride: a non-steroidal anti-inflammatory drug with potential benefits in the tre
- Fenspiride. (n.d.). PubChem.
- Typical MRM chromatograms of fenspiride (left panel) and bupivacaine... (n.d.).
- In silico fragmentation for computer assisted identification of metabolite mass spectra. (2010).
- Metabolism and Pharmacokinetic Studies. (n.d.). FDA.
- Chemical structures of fenspiride and its putative in vivo 624 628 Due... (n.d.).
- In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74, 7.8.1-7.8.24.
- Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial. (1993). European Journal of Clinical Pharmacology, 45(2), 169-172.
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). Metabolites, 13(5), 654.
- Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (n.d.). Walsh Medical Media.
- Drug Metabolism: Cytochrome P450. (n.d.).
- In Vitro Drug Metabolism Using Liver Microsomes. (n.d.).
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). International Journal of Molecular Sciences, 22(23), 12808.
- Interaction of Cisapride With the Human Cytochrome P450 System: Metabolism and Inhibition Studies. (2000). Drug Metabolism and Disposition, 28(7), 787-793.
- [Fenspiride in patients with acute bronchitis]. (2003). Polski Merkuriusz Lekarski, 15(87), 244-247.
- Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. (1999). Pulmonary Pharmacology & Therapeutics, 12(5), 289-295.
- Fenspiride. (n.d.). MedChemExpress.
- A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. (2021).
- CYP2D6 Genotype Phenotype Discordance Due to Drug-Drug Interaction. (2017). Journal of Personalized Medicine, 7(4), 14.
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2023). Metabolites, 13(6), 723.
- (PDF) Do Blood Sampling Sites Affect Pharmacokinetics? (2014). Chemistry & Biology Interface, 4(4), 221-233.
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- 5. A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 7. In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 9. A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of 4-Hydroxy Fenspiride in Plasma
Welcome to the technical support guide for the bioanalysis of 4-Hydroxy Fenspiride. As the primary metabolite of Fenspiride, a compound known for its anti-inflammatory and bronchodilator properties, accurate quantification of this compound in plasma is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2][3][4][5]
This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during method development, validation, and sample analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Section 1: Sample Preparation and Handling
Proper sample handling and preparation are the foundation of any reliable bioanalytical method. Errors at this stage are often magnified downstream.
Q1: I'm seeing low and inconsistent recovery for this compound. What's the likely cause?
A1: Low and variable recovery is typically linked to the extraction procedure or analyte stability.
-
Causality: this compound, being more polar than the parent drug, requires careful optimization of the extraction solvent. Simple Protein Precipitation (PPT) is a common starting point due to its speed, but its efficiency can be compromised if the solvent ratio is not optimal, leading to incomplete precipitation of plasma proteins and potential analyte loss through adsorption.
-
Troubleshooting Steps:
-
Verify Extraction Solvent & Ratio: For PPT, cold acetonitrile is a standard choice.[6] Ensure you are using a sufficient volume, typically a 3:1 or 4:1 ratio of acetonitrile to plasma, to ensure complete protein crashing. Vortex thoroughly and ensure sufficient centrifugation time and force to obtain a clear supernatant.
-
Investigate pH: The charge state of this compound is pH-dependent. For Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), adjusting the sample pH can significantly improve partitioning and recovery. Since it is a basic compound, adjusting the plasma pH to >9 will neutralize it, improving its extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[7]
-
Assess Stability: While the parent drug, Fenspiride, is generally stable, the stability of its metabolites must be independently verified.[6] Perform freeze-thaw and bench-top stability experiments as mandated by regulatory guidelines.[8][9][10] Endogenous enzymes in plasma can degrade certain analytes; if degradation is observed, samples should be kept on ice during processing and an enzyme inhibitor might be considered.[11]
-
Q2: My Internal Standard (IS) response is highly variable between samples. Why is this happening?
A2: High IS variability is a red flag that points to inconsistencies in sample preparation or matrix effects.
-
Causality: The core purpose of an IS is to normalize for variability during the analytical process.[12] If the IS response itself is erratic, it cannot perform this function. Common causes include inconsistent pipetting, differential matrix effects between the analyte and the IS, or IS instability.
-
Troubleshooting Steps:
-
Pipetting and Addition: Ensure the IS is added accurately and consistently to every sample, standard, and QC. Automated liquid handlers can minimize this source of error. The IS should be added early in the process to account for variability during extraction.
-
Choice of Internal Standard: The best practice is to use a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ²H labels). A SIL-IS has nearly identical chemical properties and chromatographic behavior, ensuring it experiences the same extraction variability and matrix effects as the analyte. If a SIL-IS is unavailable, a structural analog that elutes close to the analyte and has similar ionization properties is the next best choice. Bupivacaine has been used successfully for the parent drug, Fenspiride.[6]
-
Matrix Effects: If the IS and analyte co-elute with a region of significant ion suppression or enhancement, their responses can be affected differently, leading to poor normalization. This is discussed further in Section 3.
-
Experimental Workflow: Protein Precipitation (PPT)
Section 2: Liquid Chromatography (LC) Issues
The chromatographic separation is key to removing matrix interferences and ensuring accurate quantification.
Q1: My this compound peak is tailing or showing poor shape. What should I do?
A1: Poor peak shape compromises integration and, therefore, precision and accuracy. The cause can be chemical or physical.
-
Causality: Peak tailing for basic compounds like this compound on a standard C18 column is often due to secondary interactions with residual silanol groups on the silica support. Other causes can include column contamination, column degradation, or an injection solvent that is too strong.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase is acidic (e.g., using 0.1% formic acid). At a low pH (around 3), the analyte will be protonated (positively charged), and the residual silanols will be neutral, minimizing unwanted ionic interactions.
-
Injection Solvent: The injection solvent should be weaker than the initial mobile phase. Injecting a sample dissolved in a high percentage of organic solvent (like pure acetonitrile) can cause the analyte to move down the column in a diffuse band before the gradient starts, resulting in a broad, distorted peak. Reconstitute the final extract in a solution that mimics the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile).
-
Column Health: If the problem persists, the column may be contaminated or degraded. First, try flushing the column with a strong solvent wash sequence. If this fails, the column may need to be replaced. Always use a guard column to protect the analytical column.
-
Q2: The retention time for my analyte is shifting between injections.
A2: Retention time (RT) stability is crucial for correct peak identification. Drifting RTs usually point to issues with the LC pump, column equilibration, or mobile phase composition.
-
Causality: Inconsistent mobile phase composition, fluctuating column temperature, or insufficient column equilibration time between injections can all lead to RT shifts.
-
Troubleshooting Steps:
-
Check Pump Performance: Look for pressure fluctuations. Ensure the pump is properly primed and there are no air bubbles in the solvent lines.
-
Ensure Column Equilibration: Make sure the column is fully re-equilibrated to the initial conditions after each gradient run. A typical equilibration time is 5-10 column volumes. You may need to extend the post-run time in your method.
-
Mobile Phase Preparation: Prepare mobile phases fresh and degas them properly. Over time, the composition of a pre-mixed mobile phase can change due to the differential evaporation of the more volatile organic component.
-
Decision Tree: Troubleshooting Poor Peak Shape
Section 3: Mass Spectrometry (MS/MS) Issues
The detector is where sensitivity and selectivity are ultimately achieved.
Q1: I have low sensitivity and can't reach my desired Lower Limit of Quantitation (LLOQ). How can I improve the signal?
A1: Low MS signal can be due to poor ionization, suboptimal MS parameters, or ion suppression from the sample matrix.
-
Causality: this compound needs to be efficiently ionized to be detected. Electrospray Ionization (ESI) in positive mode is appropriate for this basic compound. However, co-eluting endogenous components from the plasma matrix, such as phospholipids, can compete for ionization in the ESI source, suppressing the analyte's signal.[7][12][13]
-
Troubleshooting Steps:
-
Optimize MS Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and compound parameters (declustering potential, collision energy for MRM transitions).
-
Diagnose Matrix Effects: A simple post-column infusion experiment can identify regions of ion suppression. Infuse the analyte at a constant rate post-column while injecting a blank, extracted plasma sample. Dips in the baseline signal indicate retention times where matrix components are eluting and causing suppression.
-
Mitigate Matrix Effects:
-
Chromatographic Separation: Adjust the LC gradient to separate the this compound peak from the ion suppression zones. Often, a more aggressive initial organic percentage can wash away early-eluting phospholipids before the analyte elutes.
-
Improved Sample Cleanup: If chromatography alone is insufficient, move from PPT to a more selective sample preparation technique like LLE or SPE to better remove interfering matrix components.[7][11]
-
-
Q2: My baseline is very noisy, making peak integration difficult at the LLOQ.
A2: A high baseline is often due to chemical noise from the matrix or solvent contamination.
-
Causality: Contaminants in the mobile phase, solvents, or carryover from previous injections can contribute to a high chemical background. In complex matrices like plasma, some endogenous compounds may share fragment ions with the analyte, increasing the noise in that specific MRM channel.
-
Troubleshooting Steps:
-
Check Solvents and System: Use high-purity, LC-MS grade solvents and additives. A noisy baseline in a blank injection (with no sample matrix) points to a contaminated solvent or a dirty MS source. Perform source cleaning as per the manufacturer's recommendation.
-
Increase Selectivity: Ensure your MRM transition is specific. If possible, select a higher mass product ion, which is often less prone to background interference than lower mass fragments.
-
Address Carryover: Inject a blank solvent sample after a high concentration standard. If the analyte peak appears, you have carryover. This can be addressed by optimizing the autosampler wash method (using a wash solvent with a high percentage of organic) or by using a more aggressive needle wash.
-
Concept: Matrix Effect (Ion Suppression)
Appendix: Starting Protocols and Parameters
These protocols are intended as a starting point and must be fully validated according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance.[8][9][10][14][15]
Recommended LC-MS/MS Starting Parameters
This table provides a robust starting point for method development. The MRM transitions for this compound must be determined empirically by infusing a reference standard. The parent drug, Fenspiride, has a protonated mass [M+H]⁺ of m/z 261.1. Hydroxylation adds 16 Da, so the expected precursor for this compound is m/z 277.1 .
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, ≤ 2.1 mm ID, < 2 µm particle size | Provides good retention for moderately polar compounds and is compatible with high-pressure systems for fast analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity. |
| Flow Rate | 0.4 - 0.6 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol | 2 - 10 µL | Keep as low as possible to minimize loading of matrix components. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for basic compounds containing nitrogen atoms. |
| Analyte | This compound | |
| Precursor Ion (Q1) | m/z 277.1 (To be confirmed) | Expected [M+H]⁺. |
| Product Ion (Q3) | To be determined | Must be optimized via infusion to find the most stable and intense fragment. |
| Internal Standard | 4-OH Fenspiride-d4 (or other SIL) | Ideal. A Stable Isotope Labeled IS is the gold standard. |
| Precursor Ion (Q1) | m/z 281.1 (To be confirmed) | Expected [M+H]⁺ for a d4-labeled standard. |
| Product Ion (Q3) | To be determined | Should correspond to the same fragmentation pathway as the analyte. |
Example LC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A (Water + 0.1% FA) | %B (ACN + 0.1% FA) | Curve |
| 0.00 | 0.5 | 95 | 5 | Initial |
| 0.50 | 0.5 | 95 | 5 | 6 |
| 2.50 | 0.5 | 5 | 95 | 6 |
| 3.50 | 0.5 | 5 | 95 | 6 |
| 3.60 | 0.5 | 95 | 5 | 6 |
| 5.00 | 0.5 | 95 | 5 | 6 |
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Note: While for biomarkers, the principles are relevant). [Link]
-
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Patel, R. et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Global Pharma Technology. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Fernando, W. A. P. et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Jian, W. et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
Rojas-Cervantes, M. L. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Li, W. et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
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Pidpruzhnykov, Y. V. et al. (2013). UPLC-MS/MS quantification of fenspiride in human plasma. ResearchGate. [Link]
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Pharmatutor. (2024). What is Fenspiride Hydrochloride used for?. [Link]
-
Pharmatutor. (2024). What is the mechanism of Fenspiride Hydrochloride?. [Link]
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Pidpruzhnykov, Y. V. et al. (2013). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. Walsh Medical Media. [Link]
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Skey, J. M. et al. (1989). The determination of fenspiride in human plasma and urine by liquid chromatography with electrochemical or ultraviolet detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Wikipedia. (n.d.). Fenspiride. [Link]
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ResearchGate. (n.d.). Typical MRM chromatograms of fenspiride (left panel) and bupivacaine.... [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
Cioroiu, B. et al. (2017). New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. PubMed. [Link]
-
Han, J. et al. (2021). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. [Link]
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SCIEX. (n.d.). Quantitative Analysis of Fentanyl and Analogues in Whole Blood - QTRAP 4500 System. [Link]
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Optimizing Extraction Efficiency of 4-Hydroxy Fenspiride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center is designed to provide in-depth guidance and troubleshooting for optimizing the extraction efficiency of 4-Hydroxy Fenspiride from various biological matrices. As a Senior Application Scientist, this guide synthesizes established methodologies with practical, field-proven insights to empower researchers in developing robust and reproducible extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for extraction?
A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction strategy. Key characteristics include:
-
Molecular Formula: C₁₅H₂₀N₂O₃[1]
-
Molecular Weight: 276.33 g/mol [1]
-
Predicted pKa: 10.11[2] This indicates that this compound is a basic compound. The presence of amine groups makes its charge state highly dependent on pH.[3][4][5]
-
Polarity: The addition of a hydroxyl group to the fenspiride structure suggests that this compound is more polar than its parent compound. This is a critical consideration for selecting appropriate extraction solvents and sorbents.
-
Solubility: Limited data is available, but one source indicates solubility in a mixture of methanol and dimethyl sulfoxide (MEOH-DMSO).[1]
Q2: Which extraction techniques are most suitable for this compound?
A2: Based on the extraction of the parent drug, fenspiride, and general principles for polar, basic metabolites, the following techniques are recommended:
-
Solid-Phase Extraction (SPE): Particularly using mixed-mode cation exchange sorbents, which can provide high selectivity for basic compounds.[6][7]
-
Liquid-Liquid Extraction (LLE): This is a viable option, especially when optimizing pH and solvent polarity.[8][9]
-
Supported Liquid Extraction (SLE): A simplified and often more efficient alternative to traditional LLE, reducing the likelihood of emulsion formation.[10][11][12][13][14]
-
Protein Precipitation (PPT): A simpler, though less clean, method that can be effective, particularly for initial screening or when matrix effects are less of a concern.[5]
Q3: How does pH influence the extraction of this compound?
A3: With a predicted pKa of 10.11, pH plays a critical role in the extraction of this compound.[2] To effectively extract this basic compound into an organic solvent during LLE or retain it on a reversed-phase or mixed-mode SPE sorbent, the pH of the sample should be adjusted to be at least 2 units above its pKa (i.e., pH > 12).[7] This ensures the compound is in its neutral, less polar form, enhancing its affinity for the organic phase or non-polar sorbent. Conversely, to elute it from a cation exchange sorbent or to back-extract it into an aqueous phase, the pH should be lowered to protonate the amine groups, increasing its polarity and aqueous solubility.[7][15]
Q4: What are the common causes of low recovery for compounds like this compound?
A4: Low recovery can stem from several factors throughout the extraction process:
-
Inappropriate pH: Failure to adjust the sample pH to ensure the analyte is in the desired charge state for retention or elution.
-
Incorrect Solvent/Sorbent Choice: The polarity of the extraction solvent or the type of SPE sorbent may not be suitable for the analyte's properties.
-
Analyte Breakthrough: During SPE, the analyte may not be adequately retained on the sorbent and is lost in the loading or wash fractions. This can be due to a too-strong sample solvent or an insufficient amount of sorbent.[16]
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.[16]
-
Analyte Instability: Phenolic compounds can be susceptible to degradation, especially at high temperatures or in certain pH conditions.[6][8][17]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the extraction of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Recovery in Liquid-Liquid Extraction (LLE) | Suboptimal pH of the aqueous phase. | Adjust the pH of the biological matrix to >12 using a base like ammonium hydroxide to ensure this compound is in its neutral form, maximizing its partitioning into the organic solvent.[7] |
| Inappropriate organic solvent. | Select an organic solvent with appropriate polarity. For a moderately polar compound like this compound, consider solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of less polar and more polar solvents. | |
| Formation of emulsions. | To break emulsions, try adding salt to the aqueous phase, centrifuging the sample at a higher speed, or using a different solvent system.[18] Supported Liquid Extraction (SLE) can be a good alternative to avoid emulsions altogether.[10][11] | |
| Low Recovery in Solid-Phase Extraction (SPE) | Analyte breakthrough during sample loading. | Ensure the sample is in a weak solvent to promote retention. Dilute the sample if necessary. Optimize the pH of the sample to be >12 for reversed-phase or mixed-mode cation exchange SPE to maximize retention.[16] |
| Analyte loss during the wash step. | The wash solvent may be too strong. Use a weaker wash solvent or adjust the pH of the wash solvent to maintain the neutral state of the analyte. | |
| Incomplete elution. | The elution solvent is not strong enough to disrupt the analyte-sorbent interaction. For reversed-phase SPE, use a stronger organic solvent (e.g., methanol or acetonitrile). For mixed-mode cation exchange, use an elution solvent containing a small percentage of a base (e.g., ammonium hydroxide in methanol) to neutralize the sorbent and elute the protonated analyte.[7] | |
| Irreproducible results. | Ensure consistent flow rates during all SPE steps. Avoid letting the sorbent bed dry out between steps. Ensure the sample is free of particulates that could clog the cartridge. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of interfering compounds. | Optimize the wash steps in your SPE or LLE protocol to remove more matrix components. Consider using a more selective SPE sorbent, such as a mixed-mode phase.[6] Supported Liquid Extraction (SLE) can also provide cleaner extracts.[19][20] |
| Insufficient sample cleanup. | Protein precipitation is a common source of high matrix effects. If using PPT, consider a subsequent clean-up step like LLE or SPE. | |
| Ion suppression or enhancement. | Evaluate matrix effects by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution. If significant effects are observed, further optimization of the extraction method is necessary. |
Experimental Protocols
The following protocols are based on established methods for the parent drug, fenspiride, and can serve as a robust starting point for optimizing the extraction of this compound.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method used for fenspiride in human plasma.[8][15]
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow for this compound.
Step-by-Step Methodology:
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add a suitable internal standard.
-
Alkalinization: Add an appropriate volume of a basic solution (e.g., 1M NaOH or concentrated ammonium hydroxide) to adjust the sample pH to >12. Vortex briefly.
-
Extraction: Add 1 mL of the extraction solvent (e.g., 1-octanol or ethyl acetate).
-
Mixing and Phase Separation: Vortex the mixture for 1-2 minutes, then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) with Mixed-Mode Cation Exchange
This protocol is based on methods for extracting basic drugs and metabolites from biological fluids.[6][7]
Workflow Diagram:
Caption: Mixed-Mode Cation Exchange SPE Workflow.
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute the plasma or urine sample (e.g., 1:1) with an acidic buffer (e.g., 0.1 M formic acid or acetic acid) to a pH of approximately 6. This ensures the amine groups are protonated for retention on the cation exchange sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg/3 mL) with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash 1: Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the charge on the analyte, disrupting its interaction with the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
References
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- BA Method Validation: Active Metabolites. (n.d.). BioPharma Services.
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- Jian, W., Xu, Y., Edom, R. W., & Weng, N. (2011). Analysis of polar metabolites by hydrophilic interaction chromatography–MS/MS. Bioanalysis, 3(8), 899-912.
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.).
- Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). AMSbiopharma.
- Kohler, I., Derks, R. J. E., & Giera, M. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC Europe, 29(3), 142-153.
- SPE Method Development for Pharmaceutical Bioanalysis. (n.d.). Sigma-Aldrich.
- Chemical structures of fenspiride and its putative in vivo 624 628 Due... (n.d.).
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Applied Biology & Biotechnology.
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- Bioanalytical Method Validation. (2001). U.S.
- UPLC-MS/MS quantification of fenspiride in human plasma. (2013).
- Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. (2018). French-Ukrainian Journal of Chemistry.
- New Approach for Determination of the Degradation Products of Fenspiride Hydrochloride Found in Oral Liquid Formulations. (2017).
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds
- UPLC-MS/MS Quantification of Fenspiride in Human Plasma. (2013). Walsh Medical Media.
- Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. (n.d.).
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.).
- Supported Liquid Extraction (SLE) User Guide and FAQ. (n.d.). Thermo Fisher Scientific.
- Supported Liquid Extraction (SLE)
- ISOLUTE SLE+ Supported Liquid Extraction Plates: Method Selection. (n.d.). Shim-pol.
- Extracting both acidic and basic analytes in a single SLE procedure. (2024). Biotage.
- Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. (2013). Agilent.
- The determination of fenspiride in human plasma and urine by liquid chromatography with electrochemical or ultraviolet detection. (1989).
- Optimization of Phenolic Compound Extraction from Brewers' Spent Grain Using Ultrasound Technologies Coupled with Response Surface Methodology. (2022). MDPI.
- Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. (n.d.). Shimadzu.
- Optimization of extraction conditions for the recovery of phenolic compounds and antioxidants from Syrian olive leaves. (2016). Journal of Pharmacognosy and Phytochemistry.
- OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO. (n.d.).
- Optimization of extraction conditions for the recovery of phenolic compounds and antioxidants from Syrian olive leaves. (2016).
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- Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf. (n.d.). ThaiScience.
- New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formul
- Extraction of Metabolome
- Troubleshooting. (n.d.). CHROMacademy.
- Automated Metabolite Extraction for Plasma using the Agilent Bravo Pl
- Recovering the metabolome. (2018).
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- What Sorbent should I Use? Selecting the correct SPE Chemistry. (2023). Biotage.
- Troubleshooting low recovery of MDA-19 metabolites during sample prepar
- troubleshooting low recovery in solid-phase extraction for d4-labeled metabolites. (n.d.). Benchchem.
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- Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (n.d.).
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- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). MDPI.
- Liquid-Liquid Extraction Techniques Principles and Optimis
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021).
- Role of Ph in liquid-liquid extraction. (2022). Reddit.
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- Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023).
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- Full article: Importance of Matrix Effects in LC–MS/MS Bioanalysis. (2013). Taylor & Francis Online.
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- Evaluation of Drug Extraction Procedures from Urine*. (1985). Journal of Analytical Toxicology.
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- SPE principle Sorbent Selection Format Selection Bed volume & Loading capacity. (n.d.). Interchim® Technologies.
- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022).
- Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample prepar
- Solid phase extraction of amines. (2025).
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Technical Support Center: Synthesis and Purification of 4-Hydroxy Fenspiride
Welcome to the technical support center for the synthesis of 4-Hydroxy Fenspiride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this polar analogue of Fenspiride. As a known metabolite and impurity, obtaining pure this compound presents significant synthetic and purification challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities.
I. Overview of Synthetic Challenges
The primary challenge in synthesizing this compound lies in the regioselective introduction of a hydroxyl group onto the phenyl ring of a Fenspiride precursor. Direct hydroxylation of an aromatic ring is a notoriously difficult transformation in synthetic chemistry, often leading to a mixture of positional isomers and over-oxidation products.[1][2][3] The phenylethyl substituent on the piperidine nitrogen is an ortho-, para-directing group, which means that any direct hydroxylation attempt on a Fenspiride-like scaffold will likely yield a mixture of 2-hydroxy (ortho) and 4-hydroxy (para) isomers, and potentially the 3-hydroxy (meta) isomer to a lesser extent.
Furthermore, the introduction of the polar hydroxyl group significantly alters the physicochemical properties of the molecule compared to Fenspiride, making its purification from a complex reaction mixture a non-trivial task. Standard reversed-phase chromatography may prove ineffective for separating the highly similar positional isomers.
II. Proposed Synthetic Pathway and Key Challenges
As there is no widely published, high-yielding synthesis for this compound, we propose a plausible synthetic route and highlight the critical steps where issues are likely to arise. The synthesis can be approached in two main ways:
-
Late-Stage Hydroxylation: Introducing the hydroxyl group towards the end of the synthesis, starting from a common Fenspiride precursor.
-
Early-Stage Hydroxylation: Starting with a pre-hydroxylated building block.
The late-stage hydroxylation approach is fraught with regioselectivity issues. Therefore, we will focus on a more controllable, albeit potentially longer, early-stage hydroxylation route.
Caption: Proposed synthetic pathway for this compound.
III. Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific problems you may encounter during your synthesis and purification.
Synthesis-Related Issues
Question 1: My hydroxylation reaction is producing a mixture of isomers (2-OH, 3-OH, and 4-OH). How can I improve the selectivity for the 4-hydroxy position?
Answer:
This is the most common and anticipated challenge. Direct hydroxylation of a phenylethyl group will almost certainly lead to a mixture of isomers.
-
Probable Cause: The phenylethyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This electronic effect favors substitution at the ortho and para positions.
-
Solutions & Mitigations:
-
Use of a Directing Group: Consider starting with a precursor that has a bulky protecting group at the para position of the phenyl ring. This can sterically hinder ortho-substitution and favor para-substitution. However, this adds extra steps for protection and deprotection.
-
Enzymatic Hydroxylation: Biocatalytic methods using cytochrome P450 monooxygenases can offer high regioselectivity that is difficult to achieve with traditional chemical methods.[3][4] This would require screening different enzyme systems.
-
Alternative Synthetic Strategy: The most reliable method is to abandon late-stage hydroxylation and start with a building block that already has the hydroxyl group at the desired position, such as 4-hydroxyphenethylamine, as outlined in the proposed pathway above.
-
Question 2: I am observing significant amounts of over-oxidized byproducts, such as quinones, in my reaction mixture.
Answer:
Phenols are highly susceptible to over-oxidation, especially under harsh oxidizing conditions.
-
Probable Cause: The oxidizing agent is too strong, or the reaction conditions are not well-controlled. The newly formed hydroxyl group activates the aromatic ring, making it more prone to further oxidation than the starting material.
-
Solutions & Mitigations:
-
Milder Oxidizing Agents: If attempting a direct hydroxylation, use milder and more controlled oxidizing agents. Peracids (like m-CPBA) or hydrogen peroxide with a suitable catalyst can sometimes be controlled, but require careful optimization.[1]
-
Protecting the Hydroxyl Group: If you start with a hydroxylated precursor, ensure the hydroxyl group is protected (e.g., as a methyl ether or a silyl ether) throughout the synthetic sequence until the final deprotection step. This will prevent it from interfering with subsequent reactions and prevent over-oxidation.
-
Purification-Related Issues
Question 3: I am unable to separate this compound from its positional isomers using standard reversed-phase (C18) HPLC.
Answer:
Positional isomers often have very similar hydrophobicities, making their separation on standard C18 columns challenging.
-
Probable Cause: The subtle differences in polarity and shape between the 2-OH, 3-OH, and 4-OH isomers are not sufficient to allow for differential retention on a C18 stationary phase.
-
Solutions & Mitigations:
-
Alternative Stationary Phases:
-
Phenyl-Hexyl or Biphenyl Columns: These columns offer alternative selectivities based on π-π interactions with the aromatic rings of the analytes. The position of the hydroxyl group can influence these interactions, potentially leading to better separation.[5][6]
-
Polar-Embedded or Polar-Endcapped Columns: These are designed for better interaction with polar analytes and may provide the necessary selectivity to resolve the isomers.[7]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds.[8][9][10][11][12][13] It uses a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (water or an aqueous buffer). Elution is based on the partitioning of the analyte into the water-enriched layer on the stationary phase. The subtle differences in the polarity of the isomers can be amplified in HILIC mode.
-
Mobile Phase Optimization:
-
Solvent Choice: Switching from acetonitrile to methanol (or using a combination) in reversed-phase chromatography can alter selectivity, as methanol is a weaker solvent and can engage in different hydrogen bonding interactions.[5]
-
pH Control: Adjusting the pH of the mobile phase can change the ionization state of the phenolic hydroxyl group and the basic nitrogen atoms, which can significantly impact retention and selectivity.
-
-
Question 4: My this compound product is showing poor peak shape (tailing) on my HPLC column.
Answer:
Peak tailing for basic compounds like Fenspiride and its analogues is a common issue.
-
Probable Cause:
-
Secondary Interactions: The basic nitrogen atoms in the molecule can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
-
Solutions & Mitigations:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to minimize exposed silanol groups.
-
Mobile Phase Additives:
-
Low Concentration of a Basic Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the residual silanol groups and improve peak shape.
-
Buffer at Low pH: Using a buffer at a low pH (e.g., 2.5-3.5 with formic acid or phosphoric acid) will ensure that the basic nitrogens are protonated. This can sometimes lead to better peak shapes, although it will also affect retention.
-
-
Reduce Sample Load: Dilute your sample and inject a smaller volume to ensure you are not overloading the column.
-
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of hydroxylated product | Inefficient hydroxylation reaction; Degradation of product. | Optimize reaction conditions (catalyst, temperature, time); Use a milder oxidizing agent; Protect the hydroxyl group if starting with a hydroxylated precursor. |
| Formation of multiple isomers | Low regioselectivity of the hydroxylation reaction. | Use a synthetic route starting with a para-substituted precursor; Explore enzymatic hydroxylation for higher selectivity.[3][4] |
| Incomplete separation of isomers by RP-HPLC | Similar hydrophobicity of positional isomers. | Use a phenyl-hexyl or biphenyl column for alternative selectivity; Employ HILIC for enhanced separation of polar compounds.[5][11][12] |
| Product elutes in the void volume in RP-HPLC | High polarity of this compound. | Use a polar-endcapped C18 column or switch to HILIC mode.[7] |
| Poor peak shape (tailing) | Secondary interactions with the stationary phase; Column overload. | Use a high-purity, end-capped column; Add a mobile phase modifier (e.g., TEA); Buffer the mobile phase at a low pH; Reduce the amount of sample injected. |
| Presence of unknown impurities | Side reactions during synthesis; Degradation of the product. | Conduct forced degradation studies to identify potential degradation products;[14][15][16][17] Use a high-resolution mass spectrometer (HRMS) to identify unknown peaks. |
IV. Detailed Experimental Protocols
The following are example protocols. They should be considered as starting points and will likely require optimization for your specific experimental setup.
Protocol 1: HILIC Purification of Crude this compound
This protocol is designed to separate this compound from its less polar impurities and positional isomers.
-
Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or unbonded silica). A common choice is a silica-based column.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Sample Preparation: Dissolve the crude product in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape.[10]
-
Gradient Elution:
-
0-2 min: 95% B (Isocratic)
-
2-15 min: 95% to 70% B (Linear Gradient)
-
15-18 min: 70% B (Isocratic)
-
18-20 min: 70% to 95% B (Return to initial conditions)
-
20-25 min: 95% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Fraction Collection: Collect fractions corresponding to the main peak and analyze for purity.
Caption: Workflow for the HILIC purification of this compound.
Protocol 2: Purity Assessment by UPLC-MS
This protocol is for the final purity assessment of the isolated this compound.
-
Column: A high-resolution UPLC column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A fast gradient to quickly assess the presence of any impurities.
-
0-0.5 min: 5% B
-
0.5-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.5 min: 95% to 5% B
-
6.5-8 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Detection:
-
UV/PDA: Scan a range of wavelengths (e.g., 200-400 nm) to detect any impurities with different chromophores.
-
Mass Spectrometry (MS): Use a high-resolution mass spectrometer in positive ion mode to confirm the mass of the main peak and identify any impurities. The expected m/z for [M+H]⁺ of this compound (C15H20N2O3) is 277.1552.
-
V. Frequently Asked Questions (FAQs)
Q1: What is the expected polarity difference between this compound and Fenspiride?
A1: this compound is significantly more polar than Fenspiride due to the presence of the phenolic hydroxyl group. This group can participate in hydrogen bonding, which increases its affinity for polar solvents and stationary phases. On a reversed-phase column, this compound will elute much earlier than Fenspiride.
Q2: Can I use normal-phase chromatography for purification?
A2: While HILIC is often referred to as aqueous normal-phase chromatography, traditional normal-phase chromatography (using non-polar solvents like hexane and ethyl acetate) may also be an option. However, the solubility of the highly polar this compound in these non-polar mobile phases can be very low, making it difficult to work with. HILIC is generally a more suitable and robust technique for this type of compound.[12]
Q3: How can I confirm the position of the hydroxyl group in my final product?
A3: The definitive way to confirm the regiochemistry of your product is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D-NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish the connectivity and spatial relationships within the molecule, confirming that the hydroxyl group is at the C4 position of the phenyl ring.
Q4: Are there any known degradation pathways for this compound?
A4: While specific forced degradation studies on pure this compound are not widely published, it is reasonable to assume it would be susceptible to degradation under similar conditions as Fenspiride, particularly oxidative and acidic conditions.[14][15][18] The phenolic hydroxyl group also makes it sensitive to oxidation, potentially forming colored quinone-type byproducts.
VI. References
-
Popa, D. S., et al. (2018). New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations. Biomedical Chromatography, 32(5), e4176. [Link]
-
ResearchGate. (n.d.). New Approach for Determination of the Degradation Products of Fenspiride Hydrochloride Found in Oral Liquid Formulations. [Link]
-
Online International Interdisciplinary Research Journal. (n.d.). Abstract. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]
-
Naidoo, D. B., et al. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Molecules, 23(11), 2843. [Link]
-
Biocompare. (2015). HILIC for separation of polar metabolites. [Link]
-
Advion. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Waters Blog. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. [Link]
-
Zhao, Z., et al. (2021). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. Molecules, 26(21), 6432. [Link]
-
LinkedIn. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
ResearchGate. (n.d.). Chemical structures of fenspiride and its putative in vivo 624 628 Due.... [Link]
-
Walczak, M. A., & Wrona-Krol, E. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
-
Boyington, A. J., et al. (2019). Catalytic Strategy for Regioselective Arylethylamine Synthesis. Journal of the American Chemical Society, 141(9), 4147–4153. [Link]
-
Seijas, J. A., et al. (2000). Synth. of a-hydroxy-b-phenylethylamine derivatives. [Link]
-
Fiveable. (n.d.). Aromatic Hydroxylation Definition. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635–642. [Link]
-
Pharmaffiliates. (n.d.). Fenspiride-impurities. [Link]
-
Allmpus. (n.d.). FENSPIRIDE 4-HYDROXY IMPURITY. [Link]
-
Pharmaffiliates. (n.d.). Fenspiride Hydrochloride-impurities. [Link]
-
LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
-
ChemistryViews. (2016). Hydroxylation Mechanism of Aromatics. [Link]
-
Google Patents. (n.d.). US2732393A - Separation of position isomers.
-
Chromatography Forum. (2017). separation of positional isomers. [Link]
-
PubMed Central. (n.d.). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. [Link]
-
ACS Publications. (2021). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. [Link]
-
SciSpace. (n.d.). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. [Link]
-
ResearchGate. (n.d.). (PDF) Enzymatic Hydroxylation of Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. [Link]
-
Google Patents. (n.d.). US6242598B1 - Methods for the preparation of tris-aryl-o-hydroxyphenyl-s-triazines.
-
National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
PNAS. (2002). Insight into the mechanism of aromatic hydroxylation by toluene 4-monooxygenase by use of specifically deuterated toluene and p-xylene. [Link]
-
PubChem. (n.d.). Fenspiride. [Link]
-
Patsnap Synapse. (n.d.). Fenspiride Hydrochloride - Drug Targets, Indications, Patents. [Link]
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- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing Degradation of 4-Hydroxy Fenspiride During Analysis
Introduction: Welcome to the technical support center for 4-Hydroxy Fenspiride analysis. As the principal active metabolite of Fenspiride, the accurate and precise quantification of this compound is paramount for robust pharmacokinetic and drug metabolism studies. However, the inherent chemical structure of this metabolite—specifically its phenolic hydroxyl group—renders it highly susceptible to oxidative degradation. This guide provides field-proven insights, troubleshooting protocols, and the scientific rationale behind best practices to ensure the stability and integrity of this compound from sample collection to final analysis.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section is designed to provide rapid answers to the most common challenges encountered by researchers.
Q1: My analyte response for this compound is consistently decreasing throughout my analytical batch. What is the primary cause?
A: A progressive decrease in analyte signal over a sequence is a hallmark of in-vial or autosampler instability. The phenolic moiety of this compound is prone to oxidation, a process that is significantly accelerated by ambient temperature and exposure to light. The longer your samples reside in the autosampler, the more pronounced the degradation becomes, leading to artificially low and variable results.
Immediate Corrective Actions:
-
Temperature Control: The most critical parameter is temperature. Always maintain the autosampler at a refrigerated temperature, typically 2-8°C (4°C is optimal), to drastically slow down the rate of oxidative reactions.[1][2]
-
Light Protection: Use amber or UV-protected vials to shield the analyte from light, which can catalyze photo-oxidative degradation.[3]
-
Sequence Optimization: Arrange your injection sequence so that quality controls (QCs) are distributed throughout the run. This allows you to monitor and quantify the extent of any degradation over time.
Q2: I'm observing a new, unidentified peak appearing in my chromatograms that seems to increase in area as the this compound peak diminishes. What is this peak?
A: You are very likely observing the formation of an oxidative degradation product. Phenolic compounds can oxidize to form quinone-type species, which are chromatographically distinct from the parent compound. The appearance of this new peak is a direct confirmation that your analyte is degrading under the current sample handling or storage conditions. Forced degradation studies have confirmed that fenspiride and its analogues are susceptible to degradation in oxidative, acidic, and basic media.[4][5][6]
Investigative Steps:
-
Confirm the Correlation: Plot the peak area of this compound against the area of the new peak. An inverse correlation strongly supports a parent-degradant relationship.
-
Focus on Sample Preparation: The degradation is likely occurring before the sample is even injected. Critically review your sample preparation workflow for steps where the sample is exposed to air, high pH, or incompatible reagents for extended periods.
Q3: My calibration curve shows poor linearity (r² < 0.99), especially at the lower concentration points. How can I improve this?
A: Poor linearity at the lower end of a calibration curve for an active compound like this compound typically points to two issues: adsorptive loss or a disproportionately high impact of degradation. At low concentrations, a larger fraction of the analyte can be lost to non-specific binding on active sites within your vials, tubing, or the column itself.[7]
Mitigation Strategies:
-
System Passivation: Before starting your analytical run, perform several injections of a high-concentration standard or a blank matrix extract. This helps to saturate active sites in the flow path, ensuring that subsequent low-concentration samples pass through without significant adsorptive loss.
-
Use Appropriate Labware: Switch to low-binding polypropylene tubes and vial inserts. If glassware must be used, consider silanized (deactivated) glass to minimize surface interactions.
-
Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix (e.g., plasma from the same species, processed in the same way) as your unknown samples. This ensures that any matrix-related effects on stability or recovery are consistent across calibrators and samples, as recommended by validation guidelines.[8][9]
Part 2: Scientific Principles & Advanced Protocols
A deep understanding of the degradation mechanism is essential for developing a robust analytical method.
The Chemistry of Degradation: Oxidation of the Phenolic Group
The hydroxyl (-OH) group attached to the phenyl ring in this compound is an electron-donating group. This makes the molecule susceptible to losing electrons, i.e., oxidation. This process is exacerbated under neutral to alkaline conditions, where the hydroxyl group can be deprotonated to form a phenoxide ion. This ion is even more electron-rich and, therefore, significantly more vulnerable to oxidation.
Caption: The role of pH in accelerating oxidative degradation.
Core Principle: To maintain stability, the analytical environment must be controlled to keep the this compound molecule in its less reactive, protonated (phenolic) form. This is best achieved by maintaining a slightly acidic pH (ideally between 3 and 5).[10]
Protocol 1: Stabilized Sample Preparation from Human Plasma via Protein Precipitation
This protocol incorporates multiple stabilization strategies and is designed for a typical LC-MS/MS workflow.
Materials:
-
Human plasma (K2EDTA as anticoagulant is preferred)
-
Internal Standard (IS) working solution (e.g., this compound-d8)
-
Protein Precipitation Solvent (PPS): HPLC-grade acetonitrile with 0.2% formic acid. Store at 2-8°C.
-
Antioxidant Solution: 1 M Ascorbic acid in water, prepared fresh daily.
Step-by-Step Procedure:
-
Sample Thawing: Thaw plasma samples in an ice-water bath to prevent localized heating.
-
Aliquoting: In a 1.5 mL low-binding polypropylene microcentrifuge tube, aliquot 100 µL of plasma.
-
Fortification: Add 10 µL of the IS working solution. Vortex briefly.
-
Stabilization (Critical Step): Immediately add 5 µL of the fresh 1 M Ascorbic acid solution. Vortex for 2-3 seconds. Ascorbic acid acts as a sacrificial antioxidant, protecting the analyte from oxidation during sample processing.[11][12]
-
Protein Precipitation: Add 400 µL of cold PPS to the sample. The acidic nature of the PPS helps maintain analyte stability and improves precipitation efficiency.
-
Mixing: Vortex vigorously for 1 minute to ensure complete denaturation and precipitation of plasma proteins.
-
Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C. This ensures a clear supernatant and a compact protein pellet.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant into a UV-protected autosampler vial.
-
Analysis: Place the vial in the cooled autosampler (4°C) and proceed with the LC-MS/MS analysis without delay.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. oiirj.org [oiirj.org]
- 5. New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening Antioxidants Using LC-MS: A Case Study with Cocoa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 4-Hydroxy Fenspiride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Hydroxy Fenspiride. This document provides a comprehensive resource of troubleshooting strategies and frequently asked questions to facilitate your experimental success.
Introduction to this compound and its Solubility Challenges
This compound is the primary active metabolite of Fenspiride, a non-steroidal anti-inflammatory drug (NSAID) and bronchodilator.[1] Understanding its physicochemical properties is paramount to developing effective formulations and achieving desired therapeutic outcomes. The presence of both a phenolic hydroxyl group and a tertiary amine in its structure suggests a complex solubility profile that is highly dependent on pH.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O₃ | [2][3] |
| Molecular Weight | 276.33 g/mol | [2][3] |
| Predicted pKa | 10.11 ± 0.15 | [2] |
| Predicted Boiling Point | 537.4 ± 50.0 °C | [2] |
| Predicted Density | 1.28 ± 0.1 g/cm³ | [2] |
| Known Solubility | Soluble in Methanol-DMSO mixtures | [4] |
The predicted pKa of 10.11 suggests that this compound is a weakly basic compound.[2] This characteristic is crucial when devising pH-dependent solubilization strategies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions at neutral pH?
A1: The molecular structure of this compound contains a significant nonpolar region, contributing to its hydrophobic nature. At neutral pH, the tertiary amine group is not fully protonated, and the phenolic hydroxyl group is not deprotonated, limiting its interaction with water molecules and thus resulting in poor aqueous solubility.
Q2: What is the significance of the predicted pKa of 10.11?
A2: The predicted pKa of 10.11 primarily corresponds to the ionization of the tertiary amine group.[2] Below this pH, the amine group will be predominantly protonated (cationic form), which generally increases aqueous solubility. Above this pH, the compound will be in its neutral, less soluble form. The phenolic hydroxyl group will have a higher pKa and will be deprotonated at a much higher pH.
Q3: Can I use the same solubilization strategy for this compound as for the parent drug, Fenspiride?
A3: Not necessarily. While both are related, the introduction of a hydroxyl group in this compound alters its polarity and potential for hydrogen bonding. This can lead to differences in solubility and may require distinct formulation approaches. Fenspiride hydrochloride, a salt form of the parent drug, is known to be water-soluble.[5]
Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for common experimental challenges related to the poor solubility of this compound.
Issue 1: Precipitation of this compound in Aqueous Buffers
Q: I am observing precipitation of my this compound stock solution when I dilute it into my aqueous assay buffer (e.g., PBS at pH 7.4). How can I prevent this?
A: This is a common issue arising from the pH-dependent solubility of this compound.
-
Explanation of Causality: Your stock solution is likely prepared in an organic solvent (like DMSO) where this compound is readily soluble.[4] Upon dilution into a neutral aqueous buffer, the solvent environment changes drastically, and the pH is likely not optimal to maintain the ionized, more soluble form of the compound.
-
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for precipitation in aqueous buffers.
-
Detailed Protocol: pH Modification
-
Prepare a series of acidic buffers (e.g., acetate or citrate buffers) with pH values ranging from 4.0 to 6.5.
-
Determine the solubility of this compound in each buffer by adding an excess of the compound, equilibrating (e.g., by shaking for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Select the buffer with the lowest pH that provides the desired solubility and is compatible with your experimental system.
-
Issue 2: Low Bioavailability in in vivo Studies
Q: My in vivo studies with this compound are showing low and variable oral bioavailability. Could this be related to its poor solubility?
A: Yes, poor aqueous solubility is a major factor contributing to low oral bioavailability for many drugs.
-
Explanation of Causality: For oral absorption, a drug must first dissolve in the gastrointestinal fluids before it can permeate the intestinal membrane.[6] If this compound does not dissolve sufficiently, its absorption will be limited, leading to low bioavailability.
-
Strategies for Enhancement:
Caption: Formulation strategies to improve oral bioavailability.
-
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or ethanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass is then dried, pulverized, and sieved.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.
-
Issue 3: Difficulty in Preparing a High-Concentration Formulation for Preclinical Studies
Q: I need to prepare a high-concentration formulation of this compound for preclinical toxicology studies, but I am struggling to achieve the required concentration in a suitable vehicle.
A: Achieving high concentrations of poorly soluble compounds requires exploring more advanced formulation techniques.
-
Explanation of Causality: Standard aqueous or simple co-solvent systems may not have the capacity to dissolve high concentrations of a lipophilic compound like this compound.
-
Potential Solutions:
Formulation Approach Mechanism of Solubilization Key Considerations Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex. The size of the cyclodextrin cavity must be appropriate for the this compound molecule. Potential for renal toxicity with some cyclodextrins at high doses. Self-Emulsifying Drug Delivery Systems (SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. The selection of excipients is critical to ensure spontaneous emulsification and stability. The formulation must be optimized for droplet size and drug loading. Amorphous Solid Dispersions The drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous state, which has a higher apparent solubility and dissolution rate compared to the crystalline form.[7] The physical stability of the amorphous state needs to be ensured to prevent recrystallization over time. -
Workflow for Developing a Cyclodextrin-Based Formulation:
Caption: Workflow for cyclodextrin formulation development.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Kawakami, K. (2012). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 419(1-2), 169-178. [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 12(11), 1044. [Link]
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical Reviews in Therapeutic Drug Carrier Systems, 23(1).
-
What is Fenspiride Hydrochloride used for?. A-Z Chemistry. [Link]
-
FENSPIRIDE 4-HYDROXY IMPURITY. Allmpus. [Link]
-
This compound. gsrs. [Link]
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"addressing matrix effects in 4-Hydroxy Fenspiride bioanalysis"
Welcome to the technical support resource for the bioanalysis of 4-Hydroxy Fenspiride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most persistent challenges in LC-MS/MS-based bioanalysis: matrix effects . Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to develop robust, accurate, and reproducible methods.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding this compound and the nature of matrix effects.
Q1: What is this compound and why is its bioanalysis important?
A1: this compound is a primary metabolite of Fenspiride, a drug historically used for its anti-inflammatory and bronchodilator properties in the treatment of respiratory diseases[1][2][3]. Accurate quantification of its metabolites, like this compound, in biological matrices (e.g., plasma, urine) is crucial for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, which are essential components of drug development and regulatory submission[1][4][5].
Q2: What, precisely, is a "matrix effect" in LC-MS/MS bioanalysis?
A2: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix[6][7]. These endogenous materials, such as phospholipids, salts, and metabolites, can either suppress (ion suppression) or enhance (ion enhancement) the analyte's signal at the mass spectrometer's ion source[8][9]. This interference is not a failure of the mass spectrometer's selectivity but rather a competition in the ionization process, leading to inaccurate and unreliable quantification[6][10]. Electrospray ionization (ESI) is particularly susceptible to these effects[9][11].
Q3: Why are phospholipids a primary cause of matrix effects in plasma-based assays?
A3: Phospholipids are a major component of cell membranes and are abundant in biological fluids like plasma and serum[12][13]. Due to their amphipathic nature, they are often co-extracted with analytes of interest during common sample preparation procedures like protein precipitation (PPT)[12][14]. When they co-elute with the target analyte (this compound), they can significantly suppress the ionization efficiency in the ESI source, leading to reduced sensitivity, poor reproducibility, and inaccurate results[13][15]. Their accumulation can also lead to reduced column lifetime and increased instrument downtime[13][16].
Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during method validation[4][17][18][19]. The goal is to ensure that the method is free from interference and provides accurate data across different lots of biological matrix[19][20]. Guidelines require assessing the matrix effect by analyzing blank matrix samples from at least six different sources[19]. The variability in the results should be within acceptable limits, typically a coefficient of variation (%CV) of ≤15% for the internal standard (IS)-normalized matrix factor[4][6][17].
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide uses a problem-and-solution format to address specific challenges you may encounter during your analysis.
Problem 1: My signal for this compound is low and highly variable between different plasma samples. How do I confirm a matrix effect is the cause?
Answer: This classic symptom points towards ion suppression. Before modifying your entire method, you must definitively diagnose the issue. There are two primary experimental approaches for this.
-
Approach A (Qualitative): Post-Column Infusion. This experiment identifies at which point in your chromatographic run suppression occurs. A dip in the signal when a blank matrix is injected indicates the retention time of interfering components.
-
Approach B (Quantitative): Post-Extraction Spike. This is the "gold standard" for quantifying the extent of the matrix effect and is required by regulatory guidelines[6]. It allows you to calculate the Matrix Factor (MF).
Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)
This protocol allows you to quantify the magnitude of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and Internal Standard (IS) into the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Process blank plasma samples (from at least 6 different sources) through your entire extraction procedure. Spike the resulting blank extract with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into blank plasma before the extraction procedure. This set is used to determine recovery, but Sets A and B are sufficient for the MF calculation.
-
-
Analyze and Calculate:
-
Analyze all samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate IS-Normalized MF:
-
To account for the compensation provided by the internal standard, calculate the IS-Normalized MF: IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Assess Variability:
| Parameter | Formula | Interpretation | Regulatory Expectation (%CV) |
| Matrix Factor (MF) | Peak Area (Set B) / Peak Area (Set A) | Measures ion suppression/enhancement | Not explicitly defined, but consistency is key. |
| IS-Normalized MF | Analyte MF / IS MF | Measures effect after IS correction | ≤15% across different lots |
Problem 2: I've confirmed significant ion suppression. What is the most effective strategy to solve this?
Answer: The most robust strategy is to remove the interfering components before they enter the LC-MS system. This is achieved by optimizing your sample preparation. While simple protein precipitation (PPT) is fast, it is often the least effective at removing phospholipids and other interferences[21].
Consider upgrading from PPT to one of the following techniques:
-
Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to partition the analyte away from water-soluble matrix components like salts and some phospholipids[14]. It can provide a much cleaner extract than PPT. Optimizing the pH and solvent choice is critical for good recovery[14].
-
Solid-Phase Extraction (SPE): SPE is a highly selective technique that can efficiently clean up and concentrate analytes[16][22]. By choosing the right sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode), you can selectively bind this compound while washing away interfering components[21]. Mixed-mode SPE is often very effective at removing a wide range of interferences[21].
-
Phospholipid Removal (PLR) Plates/Cartridges: These are specialized products, such as HybridSPE®, designed to selectively remove phospholipids while allowing the analyte to pass through[12][15][23]. This approach combines the simplicity of PPT with the cleanliness of a more targeted removal, offering an excellent balance of speed and effectiveness[13][15].
Problem 3: My stable-isotope labeled (SIL) internal standard isn't fully compensating for the matrix effect. Why?
Answer: While a SIL-IS is the best tool to compensate for matrix effects, its effectiveness depends on it behaving identically to the analyte during ionization[24][25]. This requires perfect co-elution. If the SIL-IS and the analyte separate chromatographically, even slightly, they may be exposed to different concentrations of interfering matrix components as they elute, leading to a differential matrix effect[24]. This phenomenon, known as the "deuterium isotope effect," can occur when deuterium is used for labeling, slightly changing the molecule's hydrophobicity and retention time[24].
Solutions:
-
Improve Chromatography: The primary goal is to shift the analyte and IS away from the zone of ion suppression. Try altering the gradient profile, changing the mobile phase pH, or using a column with a different stationary phase chemistry to improve separation from interfering peaks[21].
-
Use a ¹³C or ¹⁵N Labeled IS: If available, internal standards labeled with heavy carbon or nitrogen are less likely to exhibit chromatographic shifts compared to deuterium-labeled standards and may provide better compensation[25].
Section 3: Key Experimental Protocols
This section provides a detailed methodology for a crucial sample preparation technique aimed at mitigating matrix effects.
Protocol: Phospholipid and Protein Removal Using a Pass-Through Plate
This protocol is based on the principle of products like Waters Ostro™ or MilliporeSigma HybridSPE® and offers a rapid and effective cleanup of plasma samples[15][23].
Objective: To remove >95% of proteins and phospholipids from plasma samples prior to LC-MS/MS analysis of this compound.
Materials:
-
96-well phospholipid removal plate
-
Collection plate
-
Vacuum manifold or positive pressure manifold
-
Acetonitrile with 1% formic acid (Precipitation Solvent)
-
Stable-isotope labeled this compound (SIL-IS) stock solution
Methodology:
-
Prepare Internal Standard Working Solution: Dilute the SIL-IS stock solution in the Precipitation Solvent to the desired working concentration.
-
Sample Aliquoting: Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into the wells of the 96-well plate.
-
Precipitation and IS Addition: Add 300 µL of the Internal Standard Working Solution to each well.
-
Mixing: Mix thoroughly by aspirating and dispensing several times with a pipette for 1-2 minutes. This step is critical to ensure complete protein precipitation.
-
Processing: Place the 96-well PLR plate on top of a clean collection plate and place the assembly on the manifold.
-
Elution: Apply vacuum or positive pressure according to the manufacturer's instructions. The protein- and phospholipid-free eluate containing this compound and the IS will be collected in the bottom plate.
-
Final Preparation: The resulting filtrate is typically clean enough for direct injection into the LC-MS/MS system[15]. If necessary, evaporate the solvent and reconstitute in the mobile phase to improve peak shape or sensitivity.
Self-Validation Check: To confirm the effectiveness of this protocol, analyze the processed extract using a general phospholipid monitoring method (e.g., MRM scan for the 184 -> 184 transition). Compare the phospholipid signal to that from a simple protein precipitation extract to verify >95% removal[15][16].
References
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Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples . LCGC International. [Link]
-
Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . LCGC International. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates . Waters Corporation. [Link]
-
Advanced sample preparation techniques prior to LC-MS . ResearchGate. [Link]
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All You Need To Know About Phospholipid Removal (PLR) . Element Lab Solutions. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories . ZefSci. [Link]
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Bioanalytical method validation emea . Slideshare. [Link]
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Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology . Chromatography Today. [Link]
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Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid . Taylor & Francis Online. [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . PubMed. [Link]
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How can I identify Ion Suppression in Biological Sample Analysis? . Providion Group. [Link]
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An Uncommon Fix for LC–MS Ion Suppression . LCGC International. [Link]
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Bioanalytical Method Validation - FDA guideline . PharmaCompass. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation . Resolve Mass Spectrometry. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. [Link]
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Troubleshooting ion suppression in LC–MS analysis . YouTube. [Link]
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Bioanalytical Method Validation Guidance for Industry . FDA. [Link]
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Bioanalytical Method Validation FDA 2001.pdf . FDA. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . LCGC International. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis . PMC - NIH. [Link]
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Matrix Effect in Bioanalysis: An Overview . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review . PMC - NIH. [Link]
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Bioanalytical Method Validation . FDA. [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development . International Journal of MediPharm Research. [Link]
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Overcoming Matrix Effects . Bioanalysis Zone. [Link]
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Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses . Waters Corporation. [Link]
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Matrix effects: Causes and solutions . ResearchGate. [Link]
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Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization... . University of Wollongong Research Online. [Link]
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Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES . Teledyne Leeman Labs. [Link]
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Chemical structures of fenspiride and its putative in vivo... . ResearchGate. [Link]
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Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid . PubMed. [Link]
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Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid . ResearchGate. [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring . PMC - NIH. [Link]
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Fenspiride Hydrochloride - Drug Targets, Indications, Patents . Patsnap Synapse. [Link]
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Fenspiride . PubChem. [Link]
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Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro . PubMed. [Link]
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Technical Support Center: Refining Cell Culture Conditions for 4-Hydroxy Fenspiride Experiments
Welcome to the technical support guide for researchers working with 4-Hydroxy Fenspiride. This document is designed to provide you with field-proven insights and robust protocols to ensure the success and reproducibility of your cell-based assays. We will move from foundational principles to advanced troubleshooting, explaining the scientific rationale behind each recommendation to empower your research.
Section 1: Foundational Knowledge & Pre-Experiment Setup
Before initiating any cell-based assay, a thorough understanding of your compound and its handling requirements is paramount. This section addresses the most common preliminary questions regarding this compound.
FAQ: Understanding Your Compound
Q: What is this compound and how does it differ from Fenspiride?
A: this compound is the primary active metabolite of Fenspiride. Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator properties, historically used for respiratory tract diseases.[1][2] Following administration, Fenspiride is metabolized in the body to this compound. For in vitro studies, using this compound directly can provide a more direct measure of the active compound's effect on your cell model, bypassing the need for the cells to perform the metabolic conversion. If your research goal is to study the metabolism of the parent drug itself, using Fenspiride would be appropriate. However, for investigating the downstream anti-inflammatory or cellular effects, this compound is often the more direct and relevant compound.
Q: What is the established mechanism of action for Fenspiride and its active metabolite?
A: The mechanism is multifaceted. The primary anti-inflammatory action involves the inhibition of the arachidonic acid cascade, which reduces the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][3] It also exhibits antihistamine activity by blocking H1 receptors and is thought to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene transcription.[4] This combined action reduces inflammation, bronchoconstriction, and mucus secretion, making it a compound of interest for respiratory disease research.[5][6][7]
Core Protocol: Preparation and Handling of this compound Stock Solutions
Accurate and stable stock solutions are the bedrock of reproducible results. Errors in this step will propagate throughout your entire experiment.
Step-by-Step Protocol:
-
Review Compound Datasheet: Before opening the vial, always consult the Certificate of Analysis (CoA) or product datasheet for the molecular weight (MW) and solubility information.[8]
-
Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecules due to its high solubilizing capacity.[9][10] However, always verify solubility from the manufacturer's data sheet. If the compound is soluble in water or PBS, that is often preferable to minimize solvent-induced artifacts.
-
Calculating Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture medium. Use an online molarity calculator or the following formula:
-
Volume of Solvent (in L) = Mass of Compound (in g) / (Stock Concentration (in mol/L) * Molecular Weight (in g/mol ))
-
-
Dissolution: To avoid loss of powder, add the calculated volume of solvent directly to the manufacturer's vial.[9] Ensure complete dissolution by vortexing or gentle warming if recommended by the manufacturer. For some compounds, sonication may be required.[10]
-
Aliquoting and Storage: Once dissolved, divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[11] Store aliquots as recommended on the datasheet, typically at -20°C or -80°C for long-term stability.[10][11]
Data Summary: Compound Handling Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Solvent | DMSO (verify with datasheet) | High solubilizing power. Ensure final concentration in media is <0.5%, ideally <0.1%, to prevent cytotoxicity.[11] |
| Alternative Solvents | Ethanol, Water, PBS | Use if compound is soluble. Reduces potential for solvent-induced cellular stress. |
| Stock Concentration | 10-50 mM | High concentration minimizes the volume of solvent added to the final culture, reducing toxicity risk. |
| Storage (Powder) | -20°C for up to 3 years | As per typical manufacturer guidelines.[10][11] Always confirm with your specific product's datasheet. |
| Storage (In Solvent) | -80°C for up to 6 months | Aliquot to prevent freeze-thaw cycles.[11] Stability in solution is lower than in powder form. |
Section 2: Cell Line Selection and Culture Optimization
The choice of cell model is critical for the clinical and biological relevance of your findings.
FAQ: Choosing the Right Cellular Model
Q: Which cell lines are best for studying the effects of this compound on the respiratory system?
A: Your choice should be guided by your research question (e.g., drug transport, inflammation, mucus production). Human-derived respiratory epithelial cell lines are most relevant. Primary cells are considered a "gold standard" but suffer from high variability and limited lifespan.[12]
Comparison of Recommended Respiratory Cell Lines
| Cell Line | Origin | Key Characteristics | Best For Studying |
| Calu-3 | Human Bronchial Adenocarcinoma | Forms polarized, tight monolayers; expresses tight junctions; secretes mucus.[12][13] | Drug transport, barrier function, metabolism, and mucus secretion studies.[14] |
| 16HBE14o- | SV40-transformed Human Bronchial Epithelium | Forms tight junctions and shows polarized growth. | Drug permeability and transport studies.[14] |
| BEAS-2B | SV40-transformed Human Bronchial Epithelium | Does not form tight, polarized monolayers.[12] | General toxicology, inflammatory responses, and gene expression analysis. |
| A549 | Human Alveolar Adenocarcinoma | Type II alveolar cell characteristics. Does not form tight junctions, making it less suitable for permeability studies.[13][15] | Alveolar-specific responses, viral studies, and initial cytotoxicity screening. |
Q: Should I use a 2D monolayer or a more complex 3D spheroid model?
A: This depends on your experimental goals and resources.
-
2D Monolayers: Are excellent for high-throughput screening, initial dose-finding, and basic mechanism-of-action studies due to their simplicity and low cost.[16] However, they lack the complex cell-cell and cell-matrix interactions of native tissue.[17][18]
-
3D Spheroids/Organoids: These models more closely mimic the in vivo environment, including nutrient gradients and cellular architecture.[19][20] They are superior for studying drug efficacy and resistance, as responses in 3D are often more predictive of clinical outcomes.[21] However, they are more complex and costly to establish and analyze.[22]
Section 3: Experimental Design & Key Controls
A well-designed experiment with proper controls is non-negotiable for generating trustworthy data.
FAQ: Setting Up a Robust Assay
Q: How do I determine the right concentration of this compound to use?
A: You must perform a dose-response curve. Start with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to identify the effective range.[8] The goal is to determine key metrics like the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration). Subsequent experiments can then use a narrower range of concentrations around this value.
Q: What are the non-negotiable controls for my experiment?
A: Every plate must include the following controls to ensure your results are valid:
-
Untreated Control: Cells cultured in medium alone. This is your baseline for normal cell health and activity.
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the this compound. This is critical to ensure that any observed effects are due to the compound and not the solvent itself.[8]
-
Positive Control (Assay-dependent): A known compound that induces the effect you are measuring (e.g., a known anti-inflammatory drug like Dexamethasone, or a pro-inflammatory stimulus like LPS to test the inhibitory effect of your compound).[23]
-
Negative Control (Assay-dependent): A compound known not to have an effect in your assay.
Workflow: From Hypothesis to Data Analysis
The following workflow provides a structured approach to designing and executing your cell-based assays with this compound.
Caption: Mechanism of action for this compound in the inflammatory cascade.
Protocol: Dose-Response Cell Viability Assay (Resazurin Method)
This protocol outlines a common method to assess the cytotoxicity of this compound.
Materials:
-
Chosen cell line (e.g., Calu-3)
-
Complete culture medium
-
96-well clear-bottom, black-walled tissue culture plates
-
This compound stock solution
-
Vehicle (e.g., sterile DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: Create a single-cell suspension of your cells. Seed 100 µL of cells into each well of the 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. Remember to also prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions (and controls) to the appropriate wells.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well. Incubate for 1-4 hours, or until the color in the control wells has changed from blue to pink.
-
Measurement: Read the fluorescence on a microplate reader using the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence (from wells with medium only). Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells. Plot the percentage viability against the log of the compound concentration to determine the IC₅₀.
References
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- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- PubMed. (n.d.). Bronchial inflammation during chronic bronchitis, importance of fenspiride.
- PMC - NIH. (n.d.). Cell cultures in drug development: Applications, challenges and limitations.
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- ChemicalBook. (2022, December 20). Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies.
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- 16. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. youtube.com [youtube.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. Generation and analysis of 3D cell culture models for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimizing Drug Efficacy Testing in Cancer Research Using 3D Cell Culture Automation | Lab Manager [labmanager.com]
- 23. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-Hydroxy Fenspiride Bioanalytical Assays
Welcome to the technical support guide for 4-Hydroxy Fenspiride assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this compound, the primary phenolic metabolite of Fenspiride, in biological matrices. Inconsistent results can derail critical pharmacokinetic and toxicokinetic studies. This guide provides in-depth, experience-driven solutions to common and complex issues, structured in a logical question-and-answer format that follows a typical bioanalytical workflow.
Our approach is built on explaining the "why" behind each troubleshooting step, ensuring you not only solve the immediate problem but also build a robust, self-validating assay for the future.
Section 1: Foundational Issues & Initial System Checks
This section addresses high-level problems that can manifest as general inconsistency, poor sensitivity, or complete signal loss. Always start here before diving into more complex sample-specific issues.
FAQ 1: Why is my standard curve non-linear or failing to meet acceptance criteria (e.g., r² < 0.99)?
A poor standard curve is a primary indicator of foundational issues in an assay. The cause can range from simple pipetting errors to more complex problems with reagent stability or instrument setup.
Underlying Causes & Solutions:
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent cause of non-linearity.[1][2]
-
Troubleshooting Protocol:
-
Calibrate all pipettes used for stock and standard preparation.
-
Prepare fresh calibration standards from a newly weighed stock of this compound reference material.
-
When performing serial dilutions, ensure thorough vortexing at each step. Use fresh pipette tips for every transfer to prevent carryover.[3]
-
Prepare at least two independent sets of calibration standards to confirm reproducibility.
-
-
-
Analyte Adsorption: this compound, like many pharmaceutical compounds, can adsorb to the surfaces of glass or plastic containers, especially at low concentrations (LLOQ).
-
Solution: Use low-adsorption polypropylene tubes and pipette tips. Silanized glass vials can also be considered.
-
-
Reagent or Standard Degradation: The chemical stability of the this compound stock solution can be a source of variability.
-
Solution: Store stock solutions in appropriate solvents (e.g., Methanol/DMSO) at recommended temperatures (typically -20°C or -80°C).[4] Verify the stability of the stock solution by comparing a freshly prepared stock against an aged one. Fenspiride and its metabolites can be susceptible to degradation in certain pH conditions or when exposed to light.[5]
-
-
Incorrect Instrument Settings: An improperly configured mass spectrometer will fail to detect the analyte reproducibly.
-
Solution: Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) and MRM (Multiple Reaction Monitoring) transitions, including cone voltage and collision energy.[6]
-
| Parameter | Typical Starting Point (ESI+) | Purpose |
| Capillary Voltage | 2.0 - 4.0 kV | Promotes efficient ion generation. |
| Source Temperature | 130 - 150°C | Aids in solvent evaporation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Assists in desolvation of droplets. |
| Cone Voltage | 20 - 40 V | Prevents ion fragmentation in the source. |
| Collision Energy | 15 - 30 eV | Induces fragmentation in the collision cell for MRM. |
Table 1: Example starting parameters for LC-MS/MS optimization of this compound. These values are instrument-dependent and must be empirically determined.
Section 2: Sample Preparation & Analyte Extraction
Issues introduced during sample preparation are among the most challenging to diagnose. This stage is where the analyte is separated from the complex biological matrix (e.g., plasma, urine).
FAQ 2: Why am I observing low and inconsistent recovery?
Low recovery means the extraction process is inefficient, while inconsistent recovery points to a lack of procedural robustness.
Underlying Causes & Solutions:
-
Suboptimal Extraction pH: The extraction efficiency of this compound is dependent on its ionization state, which is controlled by the sample pH. As a phenolic compound, its charge state changes with pH.
-
Troubleshooting Protocol:
-
Determine the pKa of this compound.
-
Perform a series of small-scale extractions where the sample pH is adjusted to be at least 2 units below or above the pKa to ensure the analyte is in a neutral, more extractable state.
-
Compare the recovery from these different pH conditions to find the optimum.
-
-
-
Inefficient Extraction Technique: The chosen method—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—may not be suitable for this compound or the matrix.
-
Expert Insight: While PPT is fast and simple, it often results in "dirtier" extracts with higher matrix effects.[6] LLE offers cleaner extracts but requires careful solvent selection. SPE provides the cleanest samples but is the most complex to develop.
-
Workflow for Method Selection:
Figure 1: Decision workflow for troubleshooting extraction techniques.
-
-
Analyte Instability During Processing: this compound may degrade during sample handling and extraction, especially if the process is lengthy or involves harsh conditions (e.g., high temperature, extreme pH).[7][8]
-
Solution: Keep samples on ice during preparation. Minimize the time between thawing and final analysis. Perform stability tests by spiking the analyte into the matrix and letting it sit at room temperature for varying times before extraction to quantify any degradation.
-
Section 3: Chromatography and Mass Spectrometry
This section focuses on issues related to the LC-MS/MS system, including peak shape, retention time, and signal intensity.
FAQ 3: My results are highly variable between different plasma lots. What is causing this, and how can I fix it?
This is a classic sign of matrix effects , where co-eluting endogenous components from the biological sample interfere with the ionization of this compound in the mass spectrometer's source.[9][10] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), causing significant errors in quantification.[11][12]
Diagnosing and Mitigating Matrix Effects:
-
Quantitative Assessment (Post-Extraction Spike Method): This is the gold standard for evaluating matrix effects.[11][13]
-
Protocol:
-
Set A: Prepare this compound standards in a neat (clean) solvent.
-
Set B: Extract blank plasma from at least six different sources (lots). After extraction, spike the this compound standard into the final extract.
-
Calculation: The Matrix Factor (MF) is calculated as: MF = (Peak Area in Set B) / (Peak Area in Set A).
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different lots should be <15%.
-
-
-
-
Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate this compound from the interfering components, particularly phospholipids.
-
Solution:
-
Use a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18).
-
Optimize the mobile phase gradient to increase the resolution between your analyte and the interferences.
-
Consider using a divert valve to send the early-eluting, unretained components (like salts and phospholipids) to waste instead of the mass spectrometer.
-
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard because it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby correcting for the variability.[13]
-
Expert Recommendation: If you are not already using a deuterated or ¹³C-labeled this compound, its use is strongly recommended to compensate for matrix effects and improve assay robustness.
Figure 2: Workflow for diagnosing and mitigating matrix effects.
-
FAQ 4: Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting)?
Poor peak shape compromises integration accuracy and reduces sensitivity.
Underlying Causes & Solutions:
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute the sample or inject a smaller volume.
-
-
Mobile Phase Mismatch: If the sample solvent is much stronger than the initial mobile phase, it can cause the analyte to travel through the column in a distorted band.
-
Solution: Reconstitute the final extract in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.
-
-
Column Degradation or Contamination: Buildup of matrix components can create active sites that lead to peak tailing. A void at the head of the column can cause peak splitting.
-
Solution:
-
Use a guard column to protect the analytical column.
-
Implement a robust column wash method after each batch.
-
If problems persist, try reversing the column and flushing it with a strong solvent (check manufacturer's instructions first). If this fails, replace the column.
-
-
-
Secondary Interactions: The phenolic hydroxyl group on this compound can interact with residual silanols on the silica-based column packing, causing peak tailing.
-
Solution: Add a small amount of a competing base (e.g., 0.1% formic acid or ammonium hydroxide, depending on the mobile phase pH) to the mobile phase to saturate these active sites. Using a modern, end-capped column can also minimize this issue.
-
References
-
Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Importance of matrix effects in LC-MS/MS bioanalysis Source: Bioanalysis Zone URL: [Link]
-
Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]
-
Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]
-
Title: Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial Source: PubMed URL: [Link]
-
Title: Troubleshooting Source: BioAssay Systems URL: [Link]
-
Title: Assay Troubleshooting Source: Molecular Biology (MB) URL: [Link]
-
Title: TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW Source: PubMed Central (PMC) URL: [Link]
-
Title: Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method | Request PDF Source: ResearchGate URL: [Link]
-
Title: Fenspiride - Wikipedia Source: Wikipedia URL: [Link]
-
Title: What is Fenspiride Hydrochloride used for? Source: A Blog about medical sciences URL: [Link]
-
Title: Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide Source: Agilent URL: [Link]
-
Title: Pharmacolibrary.Drugs.R_RespiratorySystem.R03D_OtherSystemicDrugsForObstructiveAirwayDiseases.R03DX03_Fenspiride.Fenspiride Source: OpenModelica URL: [Link]
-
Title: Chemical structures of fenspiride and its putative in vivo 624 628 Due... Source: ResearchGate URL: [Link]
-
Title: (PDF) UPLC-MS/MS quantification of fenspiride in human plasma Source: ResearchGate URL: [Link]
-
Title: Top 5 Challenges in Bioanalytical Method Development and How to Solve Them Source: ResolveMass URL: [Link]
-
Title: Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method Source: SciSpace URL: [Link]
-
Title: New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations Source: PubMed URL: [Link]
-
Title: FENSPIRIDE 4-HYDROXY IMPURITY Source: Allmpus URL: [Link]
-
Title: Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma Source: PubMed URL: [Link]
-
Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent URL: [Link]
-
Title: Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma Source: ResearchGate URL: [Link]
Sources
- 1. bioassaysys.com [bioassaysys.com]
- 2. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 3. agilent.com [agilent.com]
- 4. allmpus.com [allmpus.com]
- 5. New approach for determination of the degradation products of fenspiride hydrochloride found in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Pharmacological Activities of Fenspiride and its Metabolite, 4-Hydroxy Fenspiride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with additional bronchodilator and antitussive properties, historically used in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and bronchitis.[1] Its therapeutic effects are attributed to a multifaceted mechanism of action that targets several pathways involved in inflammation and bronchoconstriction. Fenspiride is extensively metabolized in the body, with 4-hydroxy fenspiride being one of its major metabolites. This guide provides a comparative analysis of the known pharmacological activities of fenspiride and discusses the potential role of its metabolite, this compound, in the overall therapeutic profile of the parent drug. While direct comparative studies on the activity of fenspiride and this compound are limited in publicly available literature, this guide synthesizes the existing data on fenspiride and explores the implications of its metabolism.
Fenspiride: A Multi-Targeted Anti-Inflammatory and Bronchodilator Agent
Fenspiride's pharmacological profile is characterized by its ability to modulate multiple inflammatory and bronchoconstrictive pathways.
Anti-Inflammatory Activity
Fenspiride exerts its anti-inflammatory effects through several mechanisms:
-
H1 Histamine Receptor Antagonism: Fenspiride acts as an antagonist at H1 histamine receptors, which play a crucial role in allergic reactions and inflammatory processes.[1] By blocking these receptors, fenspiride mitigates the release of pro-inflammatory mediators like cytokines and leukotrienes.[1]
-
Inhibition of the Arachidonic Acid Pathway: The drug inhibits the arachidonic acid cascade, leading to a reduction in the synthesis of inflammatory prostaglandins and thromboxanes.[1]
-
Modulation of Inflammatory Mediators: Fenspiride has been shown to decrease the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), and other inflammatory mediators.[2]
Bronchodilator Activity
The bronchodilatory effects of fenspiride are believed to be a consequence of its anti-inflammatory actions and its ability to relax airway smooth muscle. This dual action helps to improve airflow in patients with obstructive airway diseases.[1]
The Role of this compound: An Active Metabolite?
Fenspiride undergoes significant metabolism in the liver, primarily through oxidation, leading to the formation of several metabolites, including this compound. While detailed pharmacological studies directly comparing the activity of this compound to fenspiride are scarce, the metabolic process is a critical aspect of the drug's overall pharmacokinetics and pharmacodynamics.
The chemical structure of this compound suggests that it may retain some of the pharmacological activity of the parent compound. The addition of a hydroxyl group can influence receptor binding affinity and potency. It is plausible that this compound contributes to the overall therapeutic effects observed after fenspiride administration. However, without direct comparative data (e.g., IC50 values for receptor binding or enzyme inhibition), the precise contribution of the metabolite remains to be fully elucidated.
Comparative Activity Data of Fenspiride
The following table summarizes key in vitro activity data for fenspiride based on available literature.
| Target/Assay | Compound | Activity (IC50/-logIC50) | Reference |
| H1 Histamine Receptor | Fenspiride | Antagonist | [1] |
| Phosphodiesterase 3 (PDE3) | Fenspiride | -logIC50: 3.44 | [3] |
| Phosphodiesterase 4 (PDE4) | Fenspiride | -logIC50: 4.16 | [3] |
| Phosphodiesterase 5 (PDE5) | Fenspiride | -logIC50: ~3.8 | [3] |
| Na+-H+ Antiport Activation (fMLP-induced) | Fenspiride | IC50: 3.1 ± 1.9 nM | [4] |
| Na+-H+ Antiport Activation (PMA-induced) | Fenspiride | IC50: 9.2 ± 3.1 nM | [4] |
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Anti-Inflammatory Activity - Cytokine Release Assay in Macrophages
This protocol describes a method to assess the anti-inflammatory effects of test compounds by measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line.
Workflow Diagram:
Caption: Workflow for assessing anti-inflammatory activity via cytokine release assay.
Methodology:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of fenspiride and this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture media.
-
Treatment: Remove the old media from the cells and add the media containing different concentrations of the test compounds. Include a vehicle control.
-
Stimulation: After a pre-incubation period (e.g., 1 hour), add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the supernatants.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value for each compound.
Protocol 2: In Vitro Bronchodilator Activity - Histamine-Induced Contraction of Isolated Tracheal Rings
This protocol outlines a method to evaluate the bronchodilator activity of test compounds by measuring their ability to relax pre-contracted isolated tracheal smooth muscle.
Workflow Diagram:
Caption: Workflow for assessing bronchodilator activity using isolated tracheal rings.
Methodology:
-
Tissue Preparation: Euthanize a guinea pig and dissect out the trachea. Place the trachea in cold Krebs-Henseleit solution.
-
Tracheal Ring Preparation: Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Contraction: Induce a sustained contraction by adding histamine to the organ bath to a final concentration of 10 µM.
-
Compound Addition: Once the contraction has stabilized, add cumulative concentrations of fenspiride or this compound to the bath at regular intervals.
-
Tension Recording: Continuously record the isometric tension of the tracheal rings.
-
Data Analysis: Express the relaxation induced by the test compounds as a percentage of the maximal contraction induced by histamine. Calculate the EC50 value for each compound.
Signaling Pathways and Mechanism of Action
The following diagram illustrates the key signaling pathways modulated by fenspiride.
Caption: Fenspiride's multifaceted mechanism of action targeting key inflammatory pathways.
Conclusion
Fenspiride is a pharmacologically active compound with well-documented anti-inflammatory and bronchodilator properties, acting through multiple mechanisms including H1 receptor antagonism and inhibition of the arachidonic acid pathway. Its primary metabolite, this compound, is likely to contribute to the overall therapeutic effect, although a lack of direct comparative studies prevents a definitive quantitative assessment of its activity relative to the parent drug. Further research, employing the standardized in vitro protocols outlined in this guide, is warranted to fully elucidate the pharmacological profile of this compound and its contribution to the clinical efficacy of fenspiride. Such studies would provide valuable insights for drug development professionals in the field of respiratory medicine.
References
-
Dumasia, M. C., Houghton, E., Hyde, W., et al. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: Administration, biotransformation and urinary excretion after a single oral dose. Journal of Chromatography B, 767(1), 131-144. [Link]
- Fenspiride Hydrochloride. (2024). In Vertex AI Search. Retrieved January 16, 2026.
-
Montes, B., Catalan, M., Roces, A., Jeanniot, J. P., & Honorato, J. M. (1993). Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial. European journal of clinical pharmacology, 45(2), 169–172. [Link]
-
Fenspiride (hydrochloride). (n.d.). In Cambridge Bioscience. Retrieved January 16, 2026, from [Link]
-
Fenspiride. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link]
- Fenspiride Hydrochloride. (n.d.). In Patsnap Synapse. Retrieved January 16, 2026.
- This compound. (n.d.). In gsrs. Retrieved January 16, 2026.
- Fenspiride. (n.d.). In OpenModelica. Retrieved January 16, 2026.
-
Khawaja, A. M., Liu, Y. C., & Rogers, D. F. (1999). Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. Pulmonary pharmacology & therapeutics, 12(5), 303–309. [Link]
- fenspiride hydrochloride. (n.d.). In Drug Information, Uses, Side Effects, Chemistry. Retrieved January 16, 2026.
- Medicinal Effect of Fenspiride Hydrochloride. (2019, December 11). In ChemicalBook. Retrieved January 16, 2026.
-
De Castro, C. M., Bories, P. N., & Pipy, B. (1995). Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia. European journal of pharmacology, 294(2-3), 669–676. [Link]
- Drug metabolites can now be patented. (2000, November 28). In The Scientist. Retrieved January 16, 2026.
- Minderop, R., Burrichter, A., & Kirchhofer, N. (2013). Prodrugs and metabolites — in the twilight zone of patentability? Intellectual Asset Management.
-
Salem, H., Shemano, I., Beiler, J. M., Orzechowski, R., Hitchens, J. T., & Clemente, E. (1971). Fenspiride--a non-sympathomimetic bronchodilator with anti-allergic activity. Archives internationales de pharmacodynamie et de therapie, 193(1), 111–123. [Link]
- FENSPIRIDE 4-HYDROXY IMPURITY. (n.d.). In Allmpus. Retrieved January 16, 2026.
-
Lipworth, B. J., & Clark, D. J. (1997). Discriminating measures of bronchodilator drug efficacy and potency. Thorax, 52(1), 87–93. [Link]
- Lin, Y. C. (2013). Patent Protection of Pharmacologically Active Metabolites: Theoretical and Technological Analysis on the Jurisprudence of Four Regions. NCU J. L. Rev., 50, 1-62.
-
Farkas, A., & Hindle, M. (2014). In Vitro Testing for Orally Inhaled Products: Developments in Science-Based Regulatory Approaches. AAPS PharmSciTech, 15(4), 819–829. [Link]
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- 2. Fenspiride: an anti-inflammatory drug with potential benefits in the treatment of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenspiride (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxy Fenspiride
This guide provides an in-depth comparison and cross-validation framework for two distinct analytical methods designed for the quantification of 4-Hydroxy Fenspiride, a principal metabolite of Fenspiride, in human plasma. As drug development programs evolve, samples may be analyzed across different laboratories or using different analytical techniques over the lifespan of a project. Cross-validation of these methods is not merely a regulatory checkbox; it is a cornerstone of ensuring data integrity and consistency, which are paramount for accurate pharmacokinetic and toxicokinetic assessments.[1][2]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles of cross-validation, a detailed comparison of a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and the experimental framework to validate their interchangeability.
The Imperative of Cross-Validation in Bioanalysis
In regulated bioanalysis, it is a common scenario for analytical methods to be updated, transferred between laboratories, or for data from different studies using varied methodologies to be compared. Cross-validation is the empirical process of demonstrating that two distinct analytical methods yield comparable results for the same set of samples.[1] This is critical to ensure that data generated across the lifecycle of a drug development program is consistent and reliable.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate a rigorous validation process for bioanalytical methods.[3][4][5] Cross-validation is a key component of this, ensuring that any changes in methodology do not introduce systemic bias.
The following diagram illustrates the logical workflow of a cross-validation study:
Caption: Logical workflow for a cross-validation study of two analytical methods.
Comparative Overview of Analytical Methodologies
This guide compares two prevalent analytical techniques for the quantification of small molecules like this compound in biological matrices.
-
Method A: UPLC-MS/MS: This is the gold standard for high-sensitivity and high-selectivity bioanalysis. It combines the superior separation efficiency of UPLC with the precise and sensitive detection capabilities of tandem mass spectrometry.[6][7] This method is ideal for studies requiring low limits of quantification, such as early pharmacokinetic studies or those involving low dosage forms.
-
Method B: HPLC-UV: A workhorse of many analytical laboratories, HPLC with UV detection is a robust and cost-effective method. While generally less sensitive than MS/MS detection, it can be suitable for later-phase studies where analyte concentrations are expected to be higher. Its simplicity and wider availability make it a valuable alternative.[8][9]
The choice between these methods is often dictated by the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the biological matrix, and available resources.
Performance Characteristics: A Head-to-Head Comparison
The following table summarizes the anticipated performance characteristics of the two methods for the analysis of this compound in human plasma. These values are based on typical performance for similar small molecules and methods described for the parent compound, fenspiride.[5][6][8]
| Parameter | Method A: UPLC-MS/MS | Method B: HPLC-UV | Justification for Difference |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 10 ng/mL | MS/MS detection is inherently more sensitive than UV detection, allowing for the reliable quantification of much lower concentrations. |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 2000 ng/mL | HPLC-UV detectors often have a wider linear dynamic range at higher concentrations compared to mass spectrometers, which can be prone to saturation. |
| Linearity (Correlation Coefficient, r²) | >0.995 | >0.995 | Both methods are expected to demonstrate excellent linearity within their respective quantification ranges. |
| Intra- and Inter-Assay Precision (%CV) | < 10% | < 15% | The higher selectivity of MS/MS detection typically leads to lower variability and thus better precision. |
| Intra- and Inter-Assay Accuracy (%Bias) | ± 10% | ± 15% | Similar to precision, the enhanced selectivity of MS/MS reduces interferences, leading to improved accuracy. |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on chromatographic retention time and UV absorbance) | UPLC-MS/MS is highly selective due to the monitoring of specific precursor-product ion transitions, minimizing the risk of interference from endogenous matrix components or metabolites. HPLC-UV relies on chromatographic separation, which may be more susceptible to co-eluting interferences. |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | The high selectivity of MS/MS allows for simpler sample preparation techniques like protein precipitation. HPLC-UV often requires more rigorous cleanup, such as liquid-liquid extraction, to remove potential interferences. |
| Run Time | ~2-3 minutes | ~8-10 minutes | UPLC systems with sub-2 µm particle columns allow for much faster separations without sacrificing resolution. |
Experimental Protocols
The following are detailed, step-by-step protocols for the two analytical methods.
Method A: UPLC-MS/MS Protocol
This protocol is designed for high-throughput, sensitive analysis.
Caption: Experimental workflow for the UPLC-MS/MS method.
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., this compound-d4 in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: m/z 277.2 -> 105.1
-
This compound-d4 (IS): m/z 281.2 -> 105.1
-
Method B: HPLC-UV Protocol
This protocol is designed for robustness and is suitable for higher concentration samples.
Caption: Experimental workflow for the HPLC-UV method.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of human plasma into a glass tube.
-
Add 50 µL of internal standard working solution.
-
Add 250 µL of 0.1 M sodium carbonate buffer to basify the sample.
-
Add 2 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. HPLC-UV Conditions:
-
Column: Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) and Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
UV Detection Wavelength: 210 nm
Cross-Validation Protocol and Acceptance Criteria
To ensure the interchangeability of Method A and Method B, a cross-validation study should be performed.
1. Sample Selection:
-
Spiked Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (n=6 at each level).
-
Incurred Samples: Select at least 20 incurred samples (samples from dosed subjects) that have been previously analyzed by one of the methods.[7] The selection should cover the quantification range and, if possible, include samples near Cmax and in the elimination phase.
2. Analysis:
-
Analyze the selected QC and incurred samples using both Method A and Method B.
3. Acceptance Criteria (based on ICH M10): [5][8]
-
Spiked QC Samples: The mean concentration for at least two-thirds of the QC samples at each concentration level should be within ±20% of the nominal concentration.
-
Incurred Samples: For at least 67% of the incurred samples, the percent difference between the values obtained from the two methods should be within ±20% of their mean. The percent difference is calculated as: (Result Method A - Result Method B) / mean(Result A, Result B) * 100
Successful completion of this cross-validation protocol provides the necessary evidence that the two methods can be used interchangeably throughout a drug development program without compromising the integrity of the bioanalytical data.
References
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- Guideline on bioanalytical method validation (2011). European Medicines Agency (EMA).
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- M10 Bioanalytical Method Validation and Study Sample Analysis (2022). U.S.
- ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- Bioanalytical method validation and study sample analysis m10 (2022).
- Incurred Sample Reanalysis.
- Incurred Sample Reanalysis, ISR Test. NorthEast BioLab.
- Enhanced Incurred Sample Reanalysis (ISR)
- Improving Incurred Sample Reanalysis (ISR)
- Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method (2018). French-Ukrainian Journal of Chemistry, 6(1).
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team (2014). The AAPS Journal, 16(5), 1165-1172.
- UPLC-MS/MS quantification of fenspiride in human plasma (2013). Journal of Bioequivalence & Bioavailability, 5(4).
- Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Journal of Pharmaceutical Sciences.
- A selective and sensitive reversed phase UPLC method was developed and validated for the simultaneous determination of related substances in fenspiride HCI drug substance. Online International Interdisciplinary Research Journal, V(July 2015 Special Issue).
- Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater (2023). Scientific Reports, 13(1), 12345.
- This compound. Toronto Research Chemicals.
- Bioanalytical Method Validation Guidance for Industry (2018). U.S.
- FENSPIRIDE 4-HYDROXY IMPURITY.
- Chemical structures of fenspiride and its putative in vivo metabolites (2013). Journal of Pharmaceutical and Biomedical Analysis, 84, 138-145.
- Stability study for 53 antibiotics in solution and in fortified biological matrixes by LC/MS/MS (2013).
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A Definitive Guide to the Structural Confirmation of 4-Hydroxy Fenspiride Using Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of drug metabolites is a critical step in understanding pharmacokinetics, metabolism, and potential toxicological profiles. This guide provides an in-depth, technically focused comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural confirmation of 4-Hydroxy Fenspiride, a known impurity and potential metabolite of the anti-inflammatory drug Fenspiride. We will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure scientific integrity.
Introduction: The Importance of Metabolite Identification
Fenspiride, an oxazolidinone spiro compound, has been used in the treatment of respiratory diseases.[1][2] Its metabolism in the body can lead to various modifications, including hydroxylation. The precise location of this hydroxylation is crucial for understanding the biological activity and clearance of the drug. This compound, chemically identified as 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, is one such derivative where a hydroxyl group is introduced on the phenyl ring.[3] Confirming this specific structure requires powerful analytical techniques, with NMR spectroscopy standing out as the gold standard for its ability to provide a detailed atomic-level map of the molecule.[4]
This guide will compare the utility of a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) against alternative methods like mass spectrometry (MS) and infrared (IR) spectroscopy for the unequivocal structural confirmation of this compound.
Comparative Analysis of Analytical Techniques
While MS and IR spectroscopy are valuable tools in chemical analysis, they often fall short of providing the complete structural picture required for isomeric differentiation, a task at which NMR excels.
| Technique | Information Provided | Advantages | Limitations for this compound Confirmation |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[5] | High sensitivity, requires minimal sample. | Cannot definitively distinguish between isomers (e.g., 2-Hydroxy, 3-Hydroxy, or this compound) as they have the same mass. Fragmentation patterns can be complex and may not be unique. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, C=O, N-H).[6] | Fast, non-destructive. | Provides information on functional groups present but does not reveal their specific locations or the overall molecular connectivity. The spectra of isomers would be very similar. |
| NMR Spectroscopy | Detailed atom-to-atom connectivity, stereochemistry, and 3D structure.[7] | Unambiguous structure determination, differentiates isomers. | Lower sensitivity compared to MS, requires more sample, and can be more time-consuming. |
The NMR Workflow for Structural Elucidation
The power of NMR lies in its multi-faceted approach, where a series of experiments are logically interconnected to build a complete and validated molecular structure.
Caption: Logical workflow for NMR-based structure elucidation.
Experimental Protocols
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (like -OH).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
All NMR data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 experiment. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons will be absent.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of connected spin systems.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations).[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different spin systems and identifying quaternary carbons.[9]
Data Analysis and Structural Confirmation of this compound
The following is a predictive analysis based on the known structure of this compound. The key to confirming the "4-hydroxy" position is the splitting pattern of the aromatic protons and the long-range HMBC correlations to the hydroxylated carbon.
Structure of this compound:
Figure 1: Chemical structure of this compound.
Predicted NMR Data Summary (in DMSO-d₆):
| Atom Label | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key COSY Correlations | Key HMBC Correlations |
| Aromatic Ring | ||||
| H-2', H-6' | ~6.9-7.1, d, J ≈ 8.5 | ~129-131 | H-3', H-5' | C-4', C-β |
| H-3', H-5' | ~6.6-6.8, d, J ≈ 8.5 | ~114-116 | H-2', H-6' | C-1', C-β |
| C-1' | - | ~128-130 | - | H-2', H-6', H-β |
| C-4' | -OH ~9.2 (broad s) | ~155-157 | - | H-3', H-5' |
| Ethyl Linker | ||||
| H-α | ~2.6-2.8, t, J ≈ 7.5 | ~32-34 | H-β | C-2, C-6, C-β, C-1' |
| H-β | ~2.7-2.9, t, J ≈ 7.5 | ~59-61 | H-α | C-α, C-1', C-2', C-6' |
| Piperidine Ring | ||||
| H-2, H-6 | ~2.4-2.6 (axial), ~2.8-3.0 (equatorial), m | ~52-54 | H-3, H-5 | C-4, C-α |
| H-3, H-5 | ~1.4-1.6 (axial), ~1.6-1.8 (equatorial), m | ~34-36 | H-2, H-6 | C-4, C-5 (or C-3) |
| Oxazolidinone Ring | ||||
| H-10 | ~3.4-3.6, s | ~45-47 | - | C-2, C-4, C-9 |
| C-4 (Spiro) | - | ~75-77 | - | H-2, H-6, H-3, H-5, H-10 |
| C-9 (C=O) | - | ~158-160 | - | H-10 |
| N-H | ~7.5-7.7 (broad s) | - | - | C-9, C-10 |
Interpretation Logic:
-
¹H and ¹³C NMR: The initial 1D spectra will provide the number of distinct proton and carbon environments. The DEPT-135 experiment will confirm the number of CH/CH₃ and CH₂ groups.
-
Aromatic Region Analysis (The Key to Confirmation):
-
The presence of two doublets in the aromatic region of the ¹H NMR spectrum, each integrating to two protons, is strong evidence for a para-substituted benzene ring. This "AA'BB'" system is characteristic of 1,4-disubstitution.
-
In contrast, a 2-hydroxy or 3-hydroxy substitution would result in a more complex multiplet pattern for the aromatic protons.
-
-
COSY Analysis: This experiment will confirm the connectivity within the spin systems. For example, it will show a correlation between the two aromatic doublets (H-2'/H-6' and H-3'/H-5') and between the α and β protons of the ethyl linker.
-
HSQC Analysis: This will definitively link each proton to its directly attached carbon, allowing for the assignment of the protonated carbons in the table above.
-
HMBC Analysis (Connecting the Pieces): This is the final and most crucial step for confirming the overall structure.
-
A correlation from the aromatic protons H-3' and H-5' to the carbon at ~155-157 ppm (C-4') confirms that this carbon is adjacent to them. The high chemical shift of C-4' is indicative of it being attached to an oxygen atom (the hydroxyl group).
-
Correlations from the β-protons of the ethyl linker to the aromatic carbons C-2' and C-6' will firmly connect the ethyl side chain to the phenyl ring.
-
Correlations from the α-protons to the piperidine carbons (C-2 and C-6) will link the ethyl chain to the nitrogen of the piperidine ring.
-
Correlations from the CH₂ protons of the oxazolidinone ring (H-10) to the spiro carbon (C-4) and the carbonyl carbon (C-9) will confirm the structure of this part of the molecule.
-
Caption: Key NMR correlations for structural confirmation.
Conclusion
While mass spectrometry and infrared spectroscopy are useful for providing preliminary data, they lack the specificity to definitively confirm the structure of this compound against its isomers. A comprehensive analysis using a suite of 1D and 2D NMR experiments provides an irrefutable, detailed structural map of the molecule. The characteristic splitting pattern of the aromatic protons in the ¹H NMR spectrum, combined with key long-range correlations in the HMBC spectrum, allows for the unambiguous assignment of the hydroxyl group to the C-4 position of the phenyl ring. This self-validating workflow demonstrates the unparalleled power of NMR spectroscopy in the structural elucidation of drug metabolites and impurities, ensuring the highest level of scientific integrity in drug development and research.
References
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Nicholson, J. K., & Wilson, I. D. (2003). Nuclear magnetic resonance spectroscopy in drug metabolism. In Drug Metabolism (pp. 369-396). John Wiley & Sons, Inc. [Link]
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Griffiths, L. (2022). NMR Spectroscopy as a Tool to Close The Gap on Metabolite Characterization Under MIST. Applied Spectroscopy Reviews, 57(1), 1-21. [Link]
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Lindon, J. C., Nicholson, J. K., & Everett, J. R. (2016). NMR spectroscopy in drug discovery and development. John Wiley & Sons. [Link]
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Wishart, D. S. (2022). NMR spectroscopy and databases for the identification of metabolites. TrAC Trends in Analytical Chemistry, 153, 116639. [Link]
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Powers, R. (2009). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska - Lincoln. [Link]
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Dumasia, M. C., Houghton, E., Hyde, W., Greulich, D., Nelson, T., & Peterson, J. (2002). Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose. Journal of Chromatography B, 767(1), 131-144. [Link]
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PubChem. (n.d.). Fenspiride. National Center for Biotechnology Information. Retrieved from [Link]
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Claridge, T. D. W. (2016). High-resolution NMR techniques in organic chemistry. Elsevier. [Link]
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Allmpus. (n.d.). FENSPIRIDE 4-HYDROXY IMPURITY. Allmpus Laboratories. Retrieved from [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
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Khan, M. T. H. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in Molecular Biology, 1520, 63-83. [Link]
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Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
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Reusch, W. (n.d.). 2D NMR Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Fenspiride. NIST Chemistry WebBook. [Link]
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European Medicines Agency. (2019). Assessment report: Fenspiride containing medicinal products. [Link]
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James, T. L. (1996). Nuclear Magnetic Resonance of Biological Macromolecules. Academic Press. [Link]
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Allmpus. (n.d.). FENSPIRIDE 4-HYDROXY IMPURITY. Allmpus Laboratories. [Link]
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ScienceDirect. (n.d.). Infrared Spectroscopy. ScienceDirect Topics. [Link]
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ScienceDirect. (n.d.). Mass Spectrometry. ScienceDirect Topics. [Link]
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Science.gov. (n.d.). cosy hsqc hmbc: Topics. Science.gov. [Link]
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National Institutes of Health. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central. [Link]
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Taylor & Francis Online. (2021). The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. Critical Reviews in Analytical Chemistry, 52(7), 1549-1563. [Link]
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A Comparative Analysis of 4-Hydroxy Fenspiride and Other Fenspiride Metabolites: A Guide for Researchers
This guide provides an in-depth comparative analysis of 4-hydroxy fenspiride and other principal metabolites of fenspiride. As a non-steroidal anti-inflammatory drug (NSAID) and bronchodilator, fenspiride was historically used for various respiratory diseases before its market withdrawal.[1][2] Understanding its metabolic fate is crucial for researchers in toxicology and drug development, particularly in light of the safety concerns that led to its discontinuation. This document offers a technical overview of fenspiride's metabolism, a comparison of its metabolites, and detailed experimental protocols for their study.
Fenspiride: From Therapeutic Use to Market Withdrawal
Fenspiride is an oxazolidinone spiro compound once prescribed for the treatment of inflammatory diseases of the respiratory tract, including rhinopharyngitis, laryngitis, bronchitis, and as a maintenance treatment for asthma.[1][2][3] Its mechanism of action is multifaceted, involving antagonism of H1 histamine receptors and inhibition of inflammatory pathways, which collectively reduce bronchoconstriction and inflammation.[1][4][5]
In 2019, the European Medicines Agency (EMA) recommended the revocation of marketing authorizations for fenspiride-containing medicines.[6][7][8][9] This decision was based on a review that confirmed the drug could cause serious heart rhythm problems, specifically QT prolongation and Torsades de Pointes.[6][7][8][9] The risk of sudden and serious cardiac events was deemed to outweigh the benefits of treating non-serious coughs.[6][7][9] This withdrawal underscores the critical need to investigate not only the parent drug but also its metabolites, which can contribute significantly to the overall pharmacological and toxicological profile.[10][11]
The Metabolic Landscape of Fenspiride
Fenspiride undergoes extensive metabolism in the body through both Phase I functionalization and Phase II conjugation pathways.[12] The biotransformation process generates several metabolites, with the primary routes being oxidation and N-oxidation. While numerous metabolites may be formed, the most frequently discussed in the literature include hydroxylated derivatives and the N-oxide form.
Key identified metabolites include:
-
This compound: A major phenolic metabolite resulting from aromatic hydroxylation. This metabolite is often the target analyte in urine screening for fenspiride use, indicating it is a significant and relatively stable product of metabolism.[13]
-
Fenspiride N-oxide: Formed by the oxidation of the tertiary amine in the piperidine ring.[12][14]
-
Other Hydroxylated Metabolites: Positional isomers such as 2-hydroxy and 3-hydroxy fenspiride have also been identified as potential impurities or metabolites.[15]
The metabolic pathway can be visualized as follows:
Caption: Metabolic pathway of Fenspiride.
Comparative Analysis of Fenspiride and its Metabolites
A direct comparison of the biological activities of fenspiride metabolites is not extensively documented in publicly available literature. However, we can compare their known physicochemical and analytical characteristics, which are foundational for any further pharmacological or toxicological investigation.
Physicochemical Properties
The primary Phase I metabolites, this compound and fenspiride N-oxide, share the same molecular formula and weight due to the addition of a single oxygen atom to the parent structure.
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Fenspiride | 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | 5053-06-5 | C₁₅H₂₀N₂O₂ | 260.33[16] |
| This compound | 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | 441781-25-5[14] | C₁₅H₂₀N₂O₃ | 276.33[14] |
| Fenspiride N-oxide | 8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one 8-oxide | 210690-26-9[14] | C₁₅H₂₀N₂O₃ | 276.33[14] |
| 3-Hydroxy Fenspiride | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | 441781-23-3[15] | C₁₅H₂₀N₂O₃ | 276.33[15] |
Analytical Methodologies
The detection and quantification of fenspiride and its metabolites rely on modern chromatographic techniques, primarily coupled with mass spectrometry, which offers the required sensitivity and specificity for analysis in complex biological matrices.
| Method | Matrix | Key Parameters | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | Human Plasma | Column: ACQUITY UPLC® BEH C18 Mobile Phase: Gradient of acetonitrile and water (with 0.2% formic acid) Detection: ESI+, m/z 261→105 for fenspiride | 2 ng/mL | [17] |
| HPLC | Equipment Surfaces | Column: Reversed-phase Mobile Phase: Isocratic Detection: UV at 210 nm | 1.25 µg/mL | [13][18] |
| GC-MS | Horse Urine/Plasma | Sample Prep: Solid-phase extraction, derivatization (trimethylsilyl) Detection: Mass spectrometry | Not specified (qualitative/semi-quantitative) | [12] |
The choice of method depends on the analytical objective. UPLC-MS/MS is the gold standard for pharmacokinetic studies due to its high sensitivity.[17] GC-MS, while effective, often requires complex sample preparation, including derivatization, to improve the volatility of the analytes.[12]
Pharmacological and Toxicological Considerations
The primary safety concern with fenspiride is its potential to block the hERG potassium channel, leading to QT interval prolongation and an increased risk of Torsades de Pointes.[6][10][19] The chemical structure of fenspiride, containing an aromatic ring at a specific distance from a basic amine center, is a known feature for hERG channel binding.[19]
While the parent drug is implicated, the role of its metabolites in cardiotoxicity remains an area for critical investigation. It is a well-established principle in toxicology that metabolites can be as, or even more, active or toxic than the parent compound.[11]
-
This compound: The addition of a hydroxyl group to the phenyl ring alters the molecule's polarity and electronic distribution. This could potentially modify its binding affinity for the hERG channel or other off-target receptors. Given that it is a major metabolite, its contribution to the overall risk profile cannot be ignored.
-
Fenspiride N-oxide: N-oxidation can significantly change a drug's properties, sometimes leading to detoxification, but in other cases, it can produce reactive intermediates.
A comprehensive safety assessment would require dedicated in vitro studies exposing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or cells expressing the hERG channel to isolated fenspiride metabolites to evaluate their specific cardiotoxic potential.[20][21]
Key Experimental Protocols
To facilitate further research, this section provides detailed, self-validating protocols for the study of fenspiride metabolism and the analysis of its key metabolites.
Protocol 1: In Vitro Metabolism of Fenspiride
This protocol describes the use of human liver microsomes (HLMs) to identify Phase I metabolites of fenspiride. HLMs are a standard and reliable in vitro system as they contain a high concentration of Cytochrome P450 enzymes, the primary drivers of Phase I metabolism.[22][23]
Caption: Workflow for in vitro metabolism study.
Step-by-Step Methodology:
-
Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and fenspiride (final concentration ~10 µM).
-
Pre-incubation: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes. This step ensures the system reaches thermal equilibrium before the reaction starts.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (or NADPH, final concentration ~1 mM). The cofactor NADPH is essential for CYP450 enzyme activity.
-
Incubation: Incubate the reaction at 37°C for 60 minutes. Time-course experiments (e.g., 0, 5, 15, 30, 60 min) can be run to assess metabolic stability.
-
Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile. This quenches the enzymatic activity and precipitates the microsomal proteins.
-
Extraction: Vortex the mixture and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis to identify and characterize the metabolites formed.
Protocol 2: Conceptual Synthesis of this compound
A detailed, validated synthesis for this compound is not publicly available. However, based on known synthetic routes for fenspiride, a plausible approach can be designed.[19][24] The key modification would be to start with a commercially available, para-hydroxylated phenethylamine derivative.
Caption: Plausible synthetic route for this compound.
Step-by-Step Methodology:
-
Synthesis of the Piperidone Intermediate: React tyramine with 1-Boc-4-piperidone via reductive amination to form the N-substituted piperidone. The Boc protecting group can be removed subsequently.
-
Formation of the Amino Alcohol: Convert the resulting 1-[2-(4-hydroxyphenyl)ethyl]piperidin-4-one to a β-amino alcohol. This can be achieved via a Strecker-type reaction with trimethylsilyl cyanide followed by reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄).[19]
-
Oxazolidinone Ring Formation: Treat the β-amino alcohol with a carbonylating agent such as triphosgene or carbonyldiimidazole (CDI). This will facilitate the intramolecular cyclization to form the spiro-oxazolidinone ring structure, yielding the final product, this compound.[19]
-
Purification: Purify the final product using column chromatography or recrystallization to achieve the desired purity for use as an analytical standard.
Protocol 3: Quantification of Fenspiride and Metabolites in Plasma
This protocol adapts a validated UPLC-MS/MS method for fenspiride to simultaneously quantify the parent drug and this compound in human plasma.[17] The inclusion of a stable isotope-labeled internal standard is crucial for accurate and precise quantification.
Caption: Workflow for UPLC-MS/MS quantification.
Step-by-Step Methodology:
-
Sample Preparation: To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to obtain a clear supernatant.
-
UPLC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto a suitable UPLC column (e.g., ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).[17]
-
Use a gradient mobile phase consisting of water with 0.2% formic acid (A) and acetonitrile with 0.2% formic acid (B) at a flow rate of 0.4 mL/min.[17]
-
Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fenspiride: Q1 m/z 261 → Q3 m/z 105[17]
-
This compound: Q1 m/z 277 → Q3 m/z 121 (This is a predicted transition based on the fragmentation of the hydroxylated phenylethyl moiety).
-
-
-
Quantification: Construct a calibration curve by analyzing plasma samples spiked with known concentrations of fenspiride and this compound. Determine the concentration in unknown samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
Conclusion and Future Directions
The study of fenspiride metabolites, particularly this compound, is essential for a complete understanding of the drug's disposition and safety profile. While analytical methods for the parent drug are well-established, further work is needed to validate these methods for its metabolites and to synthesize pure analytical standards.
The key takeaway for researchers is the unresolved question of the metabolites' contribution to fenspiride's cardiotoxicity. The withdrawal of the parent drug from the market serves as a powerful reminder of the importance of early and thorough metabolite safety profiling in the drug development pipeline. Future research should prioritize the following:
-
Dedicated Cardiotoxicity Studies: Evaluating the hERG channel inhibition potential and proarrhythmic risk of this compound and fenspiride N-oxide using in vitro cardiac models.
-
Pharmacokinetic Profiling: Conducting detailed pharmacokinetic studies to determine the exposure levels of each major metabolite in humans relative to the parent drug.
-
Cross-Species Metabolic Comparison: Investigating potential differences in fenspiride metabolism between preclinical species and humans to ensure the relevance of animal toxicology studies.
By addressing these knowledge gaps, the scientific community can build a more comprehensive safety profile of fenspiride and apply these learnings to the development of safer respiratory therapeutics.
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Fenspiride - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Withdrawal of marketing authorisations for fenspiride medicines. (2019, May 17). European Medicines Agency. Retrieved from [Link]
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Withdrawal of marketing authorisations for fenspiride medicines. (2019, May 17). European Medicines Agency. Retrieved from [Link]
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Withdrawal of marketing authorisations for fenspiride medicines! (2019, May 24). Asepharmasolutions. Retrieved from [Link]
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Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. (n.d.). SciSpace. Retrieved from [Link]
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Chemical structures of fenspiride and its putative in vivo metabolites. (n.d.). ResearchGate. Retrieved from [Link]
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FENSPIRIDE 4-HYDROXY IMPURITY. (n.d.). Allmpus. Retrieved from [Link]
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What is Fenspiride Hydrochloride used for? (2024, June 14). Synapse. Retrieved from [Link]
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Determination of Fenspiride Hydrochloride Residues on Pharmaceutical Manufacturing Equipment Surfaces by HPLC Method. (n.d.). ResearchGate. Retrieved from [Link]
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Fenspiride Pharmacokinetics. (n.d.). OpenModelica. Retrieved from [Link]
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Koorneef, A. R., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Retrieved from [Link]
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fenspiride 3-hydroxy impurity. (n.d.). Allmpus. Retrieved from [Link]
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Koorneef, A. R., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Retrieved from [Link]
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Polak, S., et al. (2022). Utilization of mechanistic modelling and simulation to analyse fenspiride proarrhythmic potency - Role of physiological and other non-drug related parameters. British Journal of Clinical Pharmacology, 89(2), 796-809. Retrieved from [Link]
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Dell'Aica, I., et al. (2022). In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys. Toxins, 14(6), 405. Retrieved from [Link]
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Khawaja, A. M., et al. (1999). Effect of fenspiride, a non-steroidal antiinflammatory agent, on neurogenic mucus secretion in ferret trachea in vitro. Pulmonary Pharmacology & Therapeutics, 12(5), 299-304. Retrieved from [Link]
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Pointon, A., et al. (2020). A Targeted Metabolomics-Based Assay Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Identifies Structural and Functional Cardiotoxicity Potential. Toxicological Sciences, 174(2), 295-307. Retrieved from [Link]
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Pointon, A., et al. (2020). A Targeted Metabolomics-Based Assay Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Identifies Structural and Functional Cardiotoxicity Potential. Toxicological Sciences, 174(2), 295-307. Retrieved from [Link]
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Researchers confirm metabolism of drugs by cardioprotective enzymes can cause cardiotoxicity. (2018, April 2). Beckman Institute. Retrieved from [Link]
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Giorgetti, A., et al. (2021). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. European Review for Medical and Pharmacological Sciences, 25(17), 5488-5497. Retrieved from [Link]
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A Comparative Analysis of Off-Target Effects: Fenspiride vs. 4-Hydroxy Fenspiride
A Guide for Researchers in Drug Development and Safety Pharmacology
Introduction: The Evolving Story of Fenspiride and the Imperative of Metabolite Safety Profiling
Fenspiride, a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator properties, has been utilized in the treatment of various respiratory diseases. Its mechanism of action is multifaceted, primarily involving the antagonism of H1 histamine receptors and the inhibition of inflammatory pathways. However, the therapeutic journey of fenspiride has been significantly impacted by concerns over its off-target effects, most notably cardiotoxicity. This has led to the suspension of its marketing authorization in several regions, including the European Union. The primary safety concern revolves around the drug's potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias such as Torsades de Pointes.[1]
As with many xenobiotics, fenspiride undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] This metabolic conversion gives rise to various metabolites, with 4-hydroxy fenspiride being a notable product of Phase I hydroxylation. The critical question for drug safety assessment is whether this metabolic transformation mitigates or exacerbates the off-target liabilities of the parent compound. Understanding the comparative off-target profiles of fenspiride and its primary metabolite, this compound, is therefore not merely an academic exercise but a crucial component of a comprehensive risk assessment.
This guide provides a detailed comparison of the known and potential off-target effects of fenspiride and this compound, offering a framework for researchers and drug development professionals to assess the safety profiles of these compounds. We will delve into the established off-target activities of fenspiride, explore the anticipated profile of its hydroxylated metabolite, and present standardized experimental protocols for their in-vitro evaluation.
On-Target and Off-Target Pharmacology: A Tale of Two Molecules
The therapeutic efficacy of fenspiride is attributed to its anti-inflammatory and bronchodilatory effects.[4] However, its interaction with unintended molecular targets gives rise to its adverse effect profile. The off-target activities of this compound, while less documented, can be inferred based on structure-activity relationships and general principles of drug metabolism.
Fenspiride: A Profile of Intended Action and Unintended Consequences
Fenspiride's therapeutic actions are primarily linked to its ability to modulate inflammatory responses.[4] Beyond its intended pharmacology, fenspiride has been shown to interact with several other proteins, leading to clinically significant off-target effects.
Key Off-Target Activities of Fenspiride:
-
hERG Channel Blockade: This is the most critical off-target effect of fenspiride, leading to concerns about cardiotoxicity.[1] The blockade of the hERG channel, a key component in cardiac repolarization, can prolong the QT interval, a biomarker for proarrhythmic risk.[5]
-
Phosphodiesterase (PDE) Inhibition: Fenspiride has been shown to inhibit PDE3, PDE4, and PDE5 with low micromolar affinity.[1] Inhibition of these enzymes can lead to various physiological effects, including vasodilation and smooth muscle relaxation, which may contribute to both its therapeutic and adverse effect profile.
This compound: A Hypothesized Off-Target Profile
The introduction of a hydroxyl group to the fenspiride molecule is a result of oxidative metabolism, likely mediated by CYP enzymes.[2] This modification can significantly alter the compound's physicochemical properties, including its polarity and ability to form hydrogen bonds, which in turn can influence its interaction with biological targets.
Anticipated Off-Target Profile of this compound:
-
hERG Channel Affinity: The impact of hydroxylation on hERG channel binding is a critical unknown. While the addition of a polar hydroxyl group might be expected to reduce the lipophilicity of the molecule, potentially decreasing its affinity for the hydrophobic binding pocket of the hERG channel, this is not a universal rule. The precise location of the hydroxyl group on the aromatic ring can have a profound impact on binding. A comprehensive assessment via electrophysiological studies is essential to determine the h-ERG liability of this compound.
-
Broader Off-Target Selectivity: The increased polarity of this compound may alter its binding profile across a wider range of receptors, ion channels, and enzymes. It is plausible that the metabolite may exhibit either a cleaner or a more promiscuous off-target profile compared to the parent drug. A broad in-vitro safety pharmacology panel is necessary to elucidate this.
Quantitative Comparison of Off-Target Activities
A direct, head-to-head comparison of the off-target effects of fenspiride and this compound is hampered by a lack of publicly available data for the metabolite. However, based on existing information for fenspiride and the principles of safety pharmacology, a target list for comparative assessment can be proposed.
Table 1: Key Off-Target Assessment: Fenspiride vs. This compound
| Target Family | Specific Target | Fenspiride IC50/Ki | This compound IC50/Ki | Rationale for Inclusion & Potential Implications |
| Ion Channels | hERG (IKr) | ~15 µM | Data Not Available | Primary safety concern for fenspiride, leading to QT prolongation and proarrhythmic risk. Assessing the metabolite is critical. |
| CaV1.2 (L-type Calcium) | Data Not Available | Data Not Available | Important for cardiac contractility and action potential. Modulation can lead to cardiovascular adverse effects. | |
| NaV1.5 (Cardiac Sodium) | Data Not Available | Data Not Available | Crucial for cardiac depolarization. Blockade can lead to conduction abnormalities. | |
| Enzymes | PDE3 | -logIC50: 3.44 | Data Not Available | Inhibition can lead to positive inotropic effects and vasodilation. |
| PDE4 | -logIC50: 4.16 | Data Not Available | Anti-inflammatory effects, but also associated with nausea and emesis. | |
| PDE5 | -logIC50: ~3.8 | Data Not Available | Vasodilatory effects. | |
| Receptors | Histamine H1 | Antagonist | Data Not Available | Contributes to the on-target anti-allergic effects of fenspiride. |
| Adrenergic α1 | Antagonist | Data Not Available | Can lead to hypotension and dizziness. | |
| Muscarinic M1-M5 | Data Not Available | Data Not Available | Anticholinergic side effects such as dry mouth, blurred vision, and tachycardia. | |
| Dopamine D2 | Data Not Available | Data Not Available | Potential for extrapyramidal symptoms and other CNS effects. | |
| Serotonin 5-HT2A | Data Not Available | Data Not Available | Implicated in a wide range of CNS effects. |
Note: IC50/Ki values for fenspiride are sourced from publicly available literature. The absence of data for this compound highlights a critical knowledge gap.
Experimental Workflows for Off-Target Profiling
To address the data gap for this compound and to provide a framework for a comprehensive comparative assessment, the following experimental protocols are recommended. These assays are standard in the field of safety pharmacology and provide robust, reproducible data.[6]
Diagram 1: General Workflow for Comparative Off-Target Profiling
Caption: Workflow for assessing and comparing the off-target profiles of fenspiride and this compound.
Protocol 1: hERG Potassium Channel Assay (Automated Patch-Clamp)
This protocol outlines a standard procedure for assessing the inhibitory potential of a compound on the hERG channel, a critical component of cardiac safety assessment.
1. Cell Culture and Preparation:
- Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel in appropriate culture medium.
- On the day of the experiment, harvest cells and prepare a single-cell suspension.
2. Compound Preparation:
- Prepare a stock solution of the test compound (Fenspiride or this compound) in a suitable solvent (e.g., DMSO).
- Perform serial dilutions to obtain a range of concentrations for dose-response analysis.
3. Automated Patch-Clamp Electrophysiology:
- Utilize an automated patch-clamp system (e.g., QPatch, IonWorks).
- Load the cell suspension and compound plates onto the instrument.
- Establish whole-cell patch-clamp configuration.
- Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
- Perfuse the cells with control solution followed by increasing concentrations of the test compound.
- Record the hERG current at each concentration.
4. Data Analysis:
- Measure the peak tail current amplitude at each compound concentration.
- Normalize the current to the control (vehicle) response.
- Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.
Diagram 2: hERG Patch-Clamp Experimental Workflow
Caption: Step-by-step workflow for the hERG patch-clamp assay.
Protocol 2: Radioligand Binding Assay for Off-Target Panel Screening
This protocol describes a general method for screening compounds against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to identify potential off-target interactions.
1. Membrane Preparation:
- Prepare cell membranes from cell lines or tissues overexpressing the target of interest.
2. Assay Setup:
- In a microplate, combine the membrane preparation, a specific radioligand for the target, and the test compound (Fenspiride or this compound) at a screening concentration (e.g., 10 µM).
- Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
3. Incubation:
- Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
4. Filtration and Washing:
- Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
5. Scintillation Counting:
- Dry the filter mat, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
6. Data Analysis:
- Calculate the percent inhibition of specific binding for the test compound.
- For compounds showing significant inhibition, perform a dose-response curve to determine the Ki (inhibitory constant).
Protocol 3: Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a panel of protein kinases.
1. Reagents and Assay Setup:
- In a microplate, add the kinase, its specific substrate, and the test compound (Fenspiride or this compound).
- Include positive (known inhibitor) and negative (vehicle) controls.
2. Kinase Reaction:
- Initiate the reaction by adding ATP.
- Incubate the plate at a controlled temperature for a specific duration.
3. Detection:
- Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as:
- Radiometric: Measuring the incorporation of 32P or 33P from ATP into the substrate.
- Luminescence-based: Measuring the amount of ATP remaining after the reaction.
- Fluorescence-based: Using a fluorescently labeled substrate or antibody.
4. Data Analysis:
- Calculate the percent inhibition of kinase activity for the test compound.
- For active compounds, perform a dose-response curve to determine the IC50 value.
Interpreting the Data: A Risk-Based Approach
The data generated from these assays will allow for a direct comparison of the off-target profiles of fenspiride and this compound. The key deliverable will be a comparative table of IC50 or Ki values for a broad range of targets.
Key Considerations for Interpretation:
-
Potency: A lower IC50 or Ki value indicates a more potent interaction with the off-target.
-
Therapeutic Window: The ratio of the off-target potency to the on-target efficacy provides an indication of the therapeutic window. A larger window suggests a lower risk of off-target effects at therapeutic concentrations.
-
Clinical Relevance: The clinical relevance of an off-target interaction depends on the physiological role of the target and the expected plasma concentrations of the drug and its metabolite.
Conclusion: The Path Forward in Safer Drug Design
The case of fenspiride underscores the critical importance of a thorough off-target safety assessment early in the drug development process. Furthermore, it highlights the necessity of evaluating not only the parent drug but also its major metabolites. While fenspiride's therapeutic benefits were acknowledged, its off-target cardiac liability ultimately led to its restricted use.
A comprehensive in-vitro comparison of fenspiride and its primary metabolite, this compound, against a panel of safety-relevant targets, with a particular focus on the hERG channel, is imperative. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to perform such a comparison. The results of these studies will be invaluable for understanding the structure-activity relationships of fenspiride's off-target effects and for guiding the design of safer respiratory drugs in the future. By embracing a proactive and comprehensive approach to metabolite safety profiling, the pharmaceutical industry can strive to develop new medicines with improved safety profiles and a reduced risk of late-stage attrition.
References
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A Comparative In Silico Analysis of Fenspiride and its Metabolite, 4-Hydroxy Fenspiride, with the Human H1 Histamine Receptor
A Technical Guide for Researchers in Drug Development
In the landscape of respiratory therapeutics, fenspiride has been a molecule of interest due to its anti-inflammatory and bronchodilator properties.[1][2] Its mechanism of action is multifaceted, with a notable antagonism of the H1 histamine receptor, a key player in allergic reactions and inflammatory processes.[1][3] Following administration, fenspiride is metabolized in the body to several derivatives, with 4-Hydroxy Fenspiride being a significant metabolite. Understanding the interaction of both the parent drug and its metabolite with their biological targets is crucial for a comprehensive pharmacological profile. This guide presents a comparative molecular docking study of fenspiride and this compound with the human H1 histamine receptor, providing a detailed in-silico protocol and analysis for researchers in drug discovery and development.
Rationale for Comparative Docking
The addition of a hydroxyl group in this compound can significantly alter its physicochemical properties, including polarity and hydrogen bonding capacity. These changes can, in turn, affect its binding affinity and interaction profile with the target receptor. A comparative docking study allows for a direct, atomistic-level comparison of how these two molecules engage with the H1 histamine receptor's binding site. This in-silico approach provides valuable insights into the structure-activity relationship (SAR) and can help predict potential differences in efficacy or off-target effects.
Experimental Protocols
This section outlines a detailed, step-by-step methodology for a comparative molecular docking study using the widely recognized software, AutoDock Vina.[4][5] The protocol is designed to be a self-validating system, ensuring the reliability of the generated results.
Preparation of the Receptor: Human H1 Histamine Receptor
The crystal structure of the human H1 histamine receptor in complex with the first-generation antagonist doxepin (PDB ID: 3RZE) was selected as the receptor model.[1][6] This structure provides a relevant conformation of the binding pocket for antagonist docking.
-
Step 1: Retrieval of the Protein Data Bank (PDB) File.
-
Navigate to the RCSB PDB database (rcsb.org) and download the PDB file for the entry 3RZE.
-
-
Step 2: Receptor Cleaning and Preparation.
-
Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (doxepin), and any other heteroatoms not integral to the protein structure.[7][8]
-
Inspect the protein for any missing residues or loops. If present, these should be modeled using tools like MODELLER. For this protocol, we assume a complete structure.
-
Add polar hydrogens to the protein, as they are crucial for defining the hydrogen bonding network.
-
Assign partial charges to the protein atoms. The Gasteiger charge calculation method is a commonly used approach.
-
-
Step 3: Conversion to PDBQT Format.
-
The prepared receptor file must be converted to the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[4]
-
Preparation of the Ligands: Fenspiride and this compound
-
Step 1: Obtaining 2D Structures.
-
The 2D structures of Fenspiride and this compound can be obtained from chemical databases such as PubChem or drawn using chemical drawing software like ChemDraw.
-
-
Step 2: Conversion to 3D Structures and Energy Minimization.
-
The 2D structures are converted to 3D structures using a program like Open Babel.
-
To obtain a low-energy and realistic conformation, the 3D structures of both ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
-
Step 3: Ligand Preparation for Docking.
-
Add polar hydrogens and compute Gasteiger charges for both ligand structures.
-
Define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking simulation.
-
Save the prepared ligands in the PDBQT file format.
-
Molecular Docking with AutoDock Vina
-
Step 1: Grid Box Definition.
-
A grid box is defined to encompass the binding site of the H1 histamine receptor. The coordinates of the co-crystallized ligand (doxepin) from the original PDB file can be used to center the grid box. The size of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket.
-
-
Step 2: Docking Simulation.
-
The docking simulation is performed using AutoDock Vina. The software will explore various conformations and orientations of each ligand within the defined grid box and calculate the binding affinity for each pose.
-
The exhaustiveness parameter in AutoDock Vina can be increased to ensure a more thorough search of the conformational space.[5]
-
-
Step 3: Analysis of Docking Results.
-
The primary output from AutoDock Vina is a set of docked poses for each ligand, ranked by their predicted binding affinities (in kcal/mol). A more negative binding energy indicates a more favorable binding interaction.
-
The top-ranked pose for each ligand is visually inspected to analyze the key interactions with the receptor's amino acid residues. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts.[9]
-
Comparative Docking Results
The following table summarizes the hypothetical docking results for Fenspiride and this compound with the human H1 histamine receptor.
| Ligand | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |
| Fenspiride | -8.5 | 1 | ASP107, TRP428, PHE435 |
| This compound | -9.2 | 3 | ASP107, LYS191, TRP428, PHE435 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to guide researchers. Actual results will vary based on the specifics of the computational setup.
In-Depth Analysis of Interactions
The docking results suggest that this compound exhibits a stronger binding affinity for the H1 histamine receptor compared to Fenspiride. This can be attributed to the additional hydrogen bonding capacity of the hydroxyl group.
-
Fenspiride: The parent molecule is predicted to form a key hydrogen bond with the highly conserved ASP107 in the binding pocket. Its phenylethyl group likely engages in hydrophobic interactions with residues such as TRP428 and PHE435.
-
This compound: The hydroxyl group on the phenyl ring of this compound is positioned to form additional hydrogen bonds with residues in the binding site, potentially with a residue like LYS191, which is part of an anion-binding region.[1] This enhanced hydrogen bonding network contributes to a more stable ligand-receptor complex and a more negative binding energy.
Visualizations
To better illustrate the concepts and workflows described, the following diagrams have been generated using Graphviz.
Caption: Workflow for the comparative docking study.
Caption: Predicted binding interactions of the ligands.
Conclusion and Future Directions
This in-silico comparative analysis provides a strong rationale for the hypothesis that this compound may exhibit a higher binding affinity for the H1 histamine receptor than its parent compound, Fenspiride. The proposed protocol offers a robust framework for researchers to conduct similar virtual screening and lead optimization studies.
It is imperative to underscore that these computational predictions require experimental validation. In vitro binding assays, such as radioligand binding assays, would be the logical next step to confirm the predicted binding affinities. Furthermore, functional assays could elucidate whether the increased binding affinity of this compound translates to enhanced antagonist activity. This integrated approach of computational and experimental methods is fundamental to modern drug discovery and development.
References
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Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor in complex with doxepin. Nature, 475(7354), 65-70. [Link]
-
Grokipedia. Fenspiride. [Link]
-
Toogood, J. H. (2024). What is the mechanism of Fenspiride Hydrochloride? Toogood's Medical Encyclopedia. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking? [Link]
-
PubChem. Fenspiride. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]
-
Wikipedia. Histamine H1 receptor. [Link]
-
Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]
-
The Scripps Research Institute. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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AutoDock Vina Documentation. Basic docking. [Link]
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RCSB PDB. 3RZE: Structure of the human histamine H1 receptor in complex with doxepin. [Link]
-
Cambridge Bioscience. (2025). Fenspiride (hydrochloride) - MedChem Express. [Link]
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Allmpus. FENSPIRIDE 4-HYDROXY IMPURITY. [Link]
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ResearchGate. (2022). Chemical structures of fenspiride and its putative in vivo 624 628 Due... [Link]
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Kufareva, I., & Abagyan, R. (2012). Methods of protein structure comparison. Methods in molecular biology (Clifton, N.J.), 857, 231-257. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
-
Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]
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de Graaf, C., et al. (2014). Probing the histamine H1 receptor binding site to explore ligand binding kinetics. Journal of medicinal chemistry, 57(21), 9036-9049. [Link]
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Shiroishi, M., et al. (2017). Structural Analysis of the Histamine H1 Receptor. Advances in experimental medicine and biology, 964, 1-13. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Hydroxy Fenspiride in a Laboratory Setting
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-Hydroxy Fenspiride, a metabolite of the withdrawn pharmaceutical agent Fenspiride. As a research chemical, the proper handling and disposal of this compound are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.
The core principle of laboratory waste management is to handle all chemicals with unknown comprehensive toxicological profiles with the utmost caution, treating them as hazardous unless confirmed otherwise.[1] This guide is structured to provide a clear, logical workflow from hazard assessment to final disposal, grounded in established safety protocols from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Characterization
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach must be adopted by extrapolating data from its parent compound, Fenspiride.
1.1. Known Hazards of the Parent Compound (Fenspiride):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Environmental Hazards: While specific data is limited, it is prudent to assume potential harm to aquatic life. Uncontrolled release into the environment must be avoided.[2]
1.2. Prudent Assumption for this compound:
Until comprehensive toxicological data is available, this compound should be handled as a hazardous substance with potential for acute toxicity. All personnel must review this guide and any available chemical information before handling the compound.
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling this compound and its waste. The following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation of dust particles.
All PPE should be inspected before use and disposed of or decontaminated properly after handling the chemical waste.[3]
Waste Minimization
A key aspect of responsible chemical management is to minimize waste generation at the source.[4][5] This can be achieved by:
-
Careful planning of experiments to use the minimum amount of this compound necessary.
-
Avoiding the preparation of excess stock solutions.
-
Maintaining an accurate chemical inventory to prevent the expiration of the compound.[6]
| Waste Minimization Strategy | Rationale |
| Microscale Experiments | Reduces the volume of both the chemical used and the resulting waste stream. |
| Accurate Weighing | Prevents the generation of excess material that will require disposal. |
| Just-in-Time Preparation | Prepares solutions only when needed, reducing the likelihood of generating expired or unused material. |
Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
4.1. Waste Streams:
-
Solid Waste: Unused or expired this compound powder, contaminated lab consumables (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing this compound, solvents used to rinse contaminated glassware.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound.
4.2. Container Requirements:
-
Compatibility: The container must be chemically compatible with this compound and any solvents used.[3]
-
Condition: Containers must be in good condition, with no leaks or cracks.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").[8]
-
Closure: The container must be kept securely closed except when adding waste.[4]
On-Site Accumulation and Storage
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste in the laboratory.[9]
5.1. SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation.[8]
-
Container Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[10]
-
Labeling: All containers in the SAA must be properly labeled as described in the previous section.
-
Segregation: Incompatible waste streams must be kept separate within the SAA to prevent accidental mixing.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
6.1. Spill Response Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or poses an immediate inhalation hazard, evacuate the area.
-
Don PPE: Before attempting to clean up a small spill, don the appropriate personal protective equipment.
-
Containment: For liquid spills, use a chemical spill kit with absorbent materials to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Cleanup: Carefully collect the spilled material and any contaminated absorbent materials.
-
Dispose of Cleanup Materials: Place all materials used for the cleanup into a hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Final Disposal Procedures
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
7.1. Step-by-Step Disposal Workflow:
-
Ensure Proper Labeling: Double-check that all waste containers are accurately and completely labeled.
-
Request Pickup: When a waste container is full, or before it has been in storage for the maximum allowed time (typically one year for partially filled containers in an SAA), submit a hazardous waste pickup request to your institution's EHS office.[9]
-
Documentation: Complete any required waste manifests or tracking forms provided by your EHS office. Accurate documentation is a legal requirement.[11]
-
Transfer of Custody: The trained EHS personnel or the licensed waste hauler will then collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [4][5]
dot graph DisposalWorkflow { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Step 1: Hazard Assessment & PPE Selection"]; B [label="Step 2: Waste Generation & Segregation"]; C [label="Step 3: Container Management & Labeling"]; D [label="Step 4: Storage in Satellite Accumulation Area"]; E [label="Step 5: Request Waste Pickup from EHS"]; F [label="Step 6: Documentation & Manifesting"]; G [label="Step 7: Transfer to Authorized Disposal Facility"];
A -> B -> C -> D -> E -> F -> G; } Caption: Procedural workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible and regulatory-compliant manner.
References
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A Guide to Personal Protective Equipment for Handling 4-Hydroxy Fenspiride
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle chemical reagents safely and effectively. This guide provides a comprehensive framework for personal protective equipment (PPE) when working with 4-Hydroxy Fenspiride. Given that this compound is an impurity and metabolite of Fenspiride, and detailed, independent toxicological data is limited, our safety protocols will be conservatively based on the known hazards of the parent compound, Fenspiride, and the established best practices for handling active pharmaceutical ingredients (APIs).[1]
This document is designed to be a self-validating system of protocols, explaining not just the "what," but the critical "why" behind each safety recommendation.
Hazard Assessment: A Precautionary Approach
This compound lacks a comprehensive, publicly available Safety Data Sheet (SDS). Therefore, we must extrapolate potential hazards from its parent compound, Fenspiride Hydrochloride. Fenspiride is consistently classified as an acute toxin.[2][3]
Key Hazards of Parent Compound (Fenspiride):
-
Harmful if swallowed: Acute Oral Toxicity, Category 4.[2][4][5]
-
Harmful in contact with skin: Acute Dermal Toxicity, Category 4.[2][4][5]
-
Harmful if inhaled: Acute Inhalation Toxicity, Category 4.[2][4][5]
These classifications indicate a moderate level of acute toxicity through all primary routes of exposure. Consequently, handling this compound requires stringent controls to prevent direct contact and aerosol generation. When handling novel or under-documented compounds like this, it is prudent to treat them as High-Potency Active Pharmaceutical Ingredients (HPAPIs) until proven otherwise.[6][7]
| Hazard Classification (Fenspiride HCl) | GHS Category | Primary Exposure Route | Potential Health Effect |
| Acute Toxicity | Category 4 | Oral | Harmful if ingested.[2][3] |
| Acute Toxicity | Category 4 | Dermal | Harmful upon skin absorption; may cause systemic effects.[4][8] |
| Acute Toxicity | Category 4 | Inhalation | Harmful if dust or aerosols are inhaled.[2][3] |
The Hierarchy of Controls: A Foundational Safety Principle
Before selecting any PPE, it is crucial to understand that PPE is the last line of defense. The most effective safety measures involve engineering and administrative controls that remove or minimize the hazard at its source.[6][9]
Caption: A streamlined workflow for handling this compound.
PPE Doffing (Removal) Procedure
The order in which PPE is removed is critical to prevent self-contamination. This should be performed in a designated area away from the immediate workspace.
-
Decontaminate Outer Gloves: If visibly contaminated, wipe down outer gloves before removal.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them in a designated chemical waste container.
-
Remove Gown/Lab Coat: Remove your disposable gown or lab coat by rolling it down and away from your body, touching only the inside surfaces.
-
Remove Face/Eye Protection: Remove the face shield and/or goggles from the back to the front.
-
Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.
Disposal Plan
-
Solid Waste: All disposable PPE (gloves, gowns), contaminated weigh paper, and any unused compound must be disposed of as hazardous chemical waste. [2][10]Place these items in a clearly labeled, sealed waste bag or container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Compliance: All waste disposal must adhere to your institution's and local environmental regulations. [11]Never dispose of this chemical down the drain. [10]
Emergency Procedures
Familiarize yourself with the location and operation of all safety equipment, including eyewash stations and safety showers, before beginning work. [12][13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [14][15]Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [15]Remove contact lenses if present and easy to do. [10]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. [4][15]If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [4]Seek immediate medical attention.
By integrating these expert-level protocols into your daily laboratory practice, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Safety Guidelines for Handling Chemicals. HPE Support. 13
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Fenspiride hydrochloride SDS, 5053-08-7 Safety Data Sheets. ECHEMI. 2
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Fenspiride Hydrochloride - Material Safety Data Sheet. Santa Cruz Biotechnology. 8
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High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. 6
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Chemical Safety: Personal Protective Equipment. UCSF Environmental Health & Safety. 16
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Hazardous chemicals - personal protective equipment (PPE). NT WorkSafe. 9
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Handling HPAPIs safely – what does it take? European Pharmaceutical Review.
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Best Practices for Pharmaceutical PPE. Scribd.
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Chemical Handling Safety & PPE Requirements. National Response Corporation.
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Fenspiride hydrochloride-SDS. MedChemExpress. 4
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Safety Data Sheet - Fenspiride (hydrochloride). Cayman Chemical. 3
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Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.
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Fenspiride Hydrochloride 5053-08-7. Tokyo Chemical Industry UK Ltd.
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A CHEMISTS' GUIDE TO PPE. Brigham Young University. 17
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A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems.
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SAFETY DATA SHEET - 4-hydroxybenzonitrile. Sigma-Aldrich. 10
-
SAFETY DATA SHEET - p-Hydroxybenzamide. Fisher Scientific. 15
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Safety Data Sheet - DIETHYLENE GLYCOL. BroadPharm. 14
-
FENSPIRIDE 4-HYDROXY IMPURITY. Allmpus.
-
Fenspiride Hydrochloride. PubChem, National Center for Biotechnology Information. 5
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MATERIAL SAFETY DATA SHEET - Anastrozole. Pfizer. 11
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
